Fexofenadine-d10 Hydrochloride
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
2-[4-[1-hydroxy-4-[4-[hydroxy-bis(2,3,4,5,6-pentadeuteriophenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H/i3D,4D,5D,6D,7D,8D,10D,11D,12D,13D; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJFVPUCXDGFJB-MQHVTZQPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2CCN(CC2)CCCC(C3=CC=C(C=C3)C(C)(C)C(=O)O)O)(C4=C(C(=C(C(=C4[2H])[2H])[2H])[2H])[2H])O)[2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: Fexofenadine-d10 Hydrochloride
This guide serves as a comprehensive technical monograph on Fexofenadine-d10 Hydrochloride , designed for analytical chemists and pharmaceutical researchers.[1] It moves beyond basic product descriptors to explore the mechanistic utility, synthesis logic, and validated application of this stable isotope in quantitative bioanalysis.
Stable Isotope Internal Standard for LC-MS/MS Quantification[1][2]
Executive Summary: The Isotopic Advantage
In the quantification of Fexofenadine (a third-generation antihistamine) within complex biological matrices like human plasma, Fexofenadine-d10 Hydrochloride serves as the gold-standard Internal Standard (IS).[1]
Unlike structural analogs (e.g., terfenadine), this deuterated isotopolog exhibits chromatographic behavior nearly identical to the analyte. This co-elution is critical in electrospray ionization (ESI), where the IS must experience the exact same matrix suppression or enhancement events as the analyte at the millisecond of ionization. The "d10" labeling—placing ten deuterium atoms on the chemically stable benzhydryl rings—ensures no deuterium scrambling occurs during extraction or storage, guaranteeing data integrity.
Chemical Profile & Physicochemical Properties[1][3][4][5]
The following data consolidates the structural and physical characteristics of the hydrochloride salt form.
Table 1: Chemical Identity & Properties
| Property | Specification |
| Chemical Name | 4-[1-Hydroxy-4-[4-(hydroxy-bis(phenyl-d5)-methyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic acid hydrochloride |
| CAS Number | 1215821-44-5 |
| Molecular Formula | C₃₂H₂₉D₁₀NO₄[1][2][3][4][5][6][7][8][9][10] · HCl |
| Molecular Weight | 548.18 g/mol (Salt) / 511.73 g/mol (Free Base) |
| Isotopic Purity | ≥ 99% Deuterated forms (d1-d10); typically >98% d10 |
| Appearance | White to off-white solid |
| Solubility | Methanol: SolubleDMSO: Soluble (>10 mg/mL)Water: Slightly soluble (pH dependent) |
| pKa | ~4.25 (carboxylic acid), ~9.53 (piperidine nitrogen) |
| Melting Point | 148–150°C (Decomposes) |
| Hygroscopicity | Moderate (Store desiccated) |
Isotopic Architecture & Synthesis Logic
Structural Localization of Deuterium
The "d10" designation refers to the complete deuteration of the two phenyl rings attached to the piperidine methanol group.
-
Location: The benzhydryl moiety (diphenylmethyl group).[1]
-
Stability: Aromatic C-D bonds are highly stable and resistant to hydrogen exchange (H/D exchange) under standard physiological and analytical conditions (pH 2–10).[1] This contrasts with labile protons on hydroxyl or amine groups, which exchange rapidly with solvent.
Retrosynthetic Strategy
The synthesis of Fexofenadine-d10 typically follows a convergent route, ensuring high isotopic incorporation early in the pathway to minimize dilution.
-
Precursor Synthesis: The core deuterated fragment is generated via a Grignard reaction using Bromobenzene-d5 and a piperidine-4-carboxylate derivative.[1]
-
Coupling: This deuterated azacyclonol intermediate is alkylated with a specialized alkyl halide (e.g., 4-[4-chloro-1-oxobutyl]-α,α-dimethylphenylacetate).[1]
-
Reduction & Hydrolysis: The ketone is reduced, and protecting groups are hydrolyzed to yield the final d10-HCl salt.
Analytical Application: LC-MS/MS Workflow
The primary application of Fexofenadine-d10 is to correct for Matrix Effects in LC-MS/MS.[1] The protocol below outlines a validated extraction and detection workflow.
Mechanistic Rationale
In ESI-MS, phospholipids and endogenous plasma components often compete for charge, suppressing the signal of the analyte. Because Fexofenadine-d10 co-elutes with Fexofenadine, it suffers the exact same degree of suppression. When the ratio of Analyte/IS is calculated, this suppression factor cancels out mathematically, yielding accurate quantification.
Validated Experimental Protocol
Matrix: Human Plasma Method: Protein Precipitation (PPT)[1]
Step-by-Step Methodology:
-
Stock Preparation: Dissolve Fexofenadine-d10 HCl in Methanol to 1.0 mg/mL. Store at -20°C.
-
Working IS Solution: Dilute stock to 100 ng/mL in Acetonitrile (ACN).
-
Sample Prep:
-
Aliquot 50 µL of plasma sample into a 96-well plate.
-
Add 150 µL of Working IS Solution (ACN precipitates proteins).[1]
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
-
Injection: Transfer 100 µL of supernatant to a fresh plate. Inject 5 µL into the LC-MS/MS.
Mass Spectrometry Parameters (MRM)
The detection relies on the loss of water molecules from the precursor ion.
| Parameter | Fexofenadine (Analyte) | Fexofenadine-d10 (IS) | Note |
| Precursor Ion (Q1) | m/z 502.3 [M+H]⁺ | m/z 512.4 [M+H]⁺ | +10 Da shift |
| Product Ion (Q3) | m/z 466.2 | m/z 476.3 | Loss of 2 H₂O (-36 Da) |
| Cone Voltage | 40 V | 40 V | |
| Collision Energy | 25 eV | 25 eV | |
| Polarity | Positive (ESI+) | Positive (ESI+) |
Note: The water loss occurs from the aliphatic hydroxyl and the carboxylic acid, neither of which contains the deuterium labels. Thus, the +10 mass shift is preserved in the fragment.
Analytical Workflow Diagram
The following diagram illustrates the logical flow of the bioanalytical method, highlighting the convergence of analyte and IS pathways.
Figure 1: Validated LC-MS/MS workflow for Fexofenadine quantification using Fexofenadine-d10 as an Internal Standard.
Handling, Stability, and Storage[14]
To maintain the integrity of the reference standard, the following protocols must be observed:
-
Storage Conditions:
-
Solid State: Store at -20°C under inert atmosphere (nitrogen/argon) to prevent oxidation.[1] The HCl salt is hygroscopic; allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Solution State: Stock solutions (1 mg/mL in Methanol) are stable for at least 6 months at -80°C or 1 month at -20°C .
-
-
Light Sensitivity:
-
Fexofenadine derivatives are light-sensitive.[1] Use amber glassware or wrap containers in aluminum foil during preparation and storage.
-
-
Solubility Management:
References
-
National Center for Biotechnology Information. (2016).[1] Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum. PMC PubMed Central. Retrieved from [Link]
-
SynZeal. (n.d.). Fexofenadine-d10 Hydrochloride Reference Standard. Retrieved from [Link][1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chembk.com [chembk.com]
- 4. vivanls.com [vivanls.com]
- 5. CN102351779A - Preparation method of fexofenadine intermediate - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fexofenadine Hydrochloride | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 10. idealpublication.in [idealpublication.in]
Technical Monograph: Fexofenadine-d10 Hydrochloride in Bioanalytical Quantitation
[1]
Executive Summary
Fexofenadine-d10 Hydrochloride (CAS: 1215821-44-5) is a stable isotope-labeled (SIL) analog of the second-generation antihistamine fexofenadine.[1] It is engineered with ten deuterium atoms incorporated into the benzhydryl (diphenylmethyl) moiety.[1]
This specific isotopic architecture renders it the "Gold Standard" for quantifying fexofenadine in complex biological matrices (plasma, urine) using LC-MS/MS.[1] By providing a +10 Dalton mass shift, it eliminates isotopic crosstalk (spectral overlap) with the natural analyte, ensuring superior precision in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) assays.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
| Parameter | Specification |
| Chemical Name | 2-[4-[1-Hydroxy-4-[4-[hydroxy-bis(pentadeuteriophenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid hydrochloride |
| CAS Number (HCl salt) | 1215821-44-5 |
| CAS Number (Free Base) | 1215900-18-7 |
| Molecular Formula | C₃₂H₂₉D₁₀NO₄[1][2][3][4][5][6][7][8] · HCl |
| Molecular Weight | 548.18 g/mol (Salt) / 511.73 g/mol (Free Base) |
| Isotopic Purity | Typically ≥ 98 atom % D |
| Solubility | Soluble in Methanol, DMSO, Ethanol; Slightly soluble in Water |
| Appearance | White to off-white solid |
| Storage | -20°C (Long term), Hygroscopic (Protect from moisture) |
Structural Logic
The deuterium labeling is strategically placed on the two phenyl rings of the terminal diphenylmethyl group.
-
Metabolic Stability: The C-D bond is stronger than the C-H bond (Kinetic Isotope Effect).[1] However, because the primary metabolism of fexofenadine involves CYP3A4-mediated oxidation (minor) and biliary excretion (major), placing the label on the aromatic rings—distant from the metabolic soft spots—ensures the IS tracks the analyte without undergoing differential metabolism.[1]
-
Mass Shift (+10 Da): A shift of +10 Da is chemically significant.[1] It moves the IS signal completely out of the isotopic envelope of the natural fexofenadine (M+H = 502), preventing "cross-talk" where the natural abundance isotopes of the drug interfere with the IS channel.[1]
Application in LC-MS/MS Bioanalysis[1][11][13]
The "Self-Validating" Mechanism
In quantitative mass spectrometry, matrix effects (ion suppression or enhancement) can severely compromise data integrity.[1] Fexofenadine-d10 HCl serves as a self-validating tool because it co-elutes (or elutes very closely) with the analyte.[1]
-
Co-elution: Both the drug and the d10-IS experience the exact same matrix suppression at the electrospray ionization (ESI) source.[1]
-
Correction: When the ratio of Drug Area / IS Area is calculated, the suppression factor cancels out, yielding accurate quantitation.
Experimental Protocol: Plasma Extraction & Analysis
The following protocol outlines a robust workflow for quantifying Fexofenadine in human plasma using Fexofenadine-d10 HCl as the IS.
Step 1: Stock Preparation
-
Dissolve Fexofenadine-d10 HCl in Methanol to create a 1.0 mg/mL primary stock.[1]
-
Prepare a working IS solution (e.g., 500 ng/mL) in 50% Methanol/Water.[1]
Step 2: Sample Preparation (Protein Precipitation)
-
Aliquot 50 µL of plasma sample into a 96-well plate.
-
Add 20 µL of Fexofenadine-d10 HCl Working Solution.
-
Add 150 µL of Acetonitrile (precipitation agent) to crash proteins.
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of mobile phase (to match initial chromatographic conditions).
Step 3: LC-MS/MS Parameters [1]
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 3.5 µm.[1]
-
Gradient: 30% B to 90% B over 3 minutes.
-
Mass Transitions (MRM Mode):
Workflow Visualization
Figure 1: Critical path for bioanalytical quantitation using Fexofenadine-d10 HCl. The co-elution at the "LC Separation" stage is vital for correcting ionization variability at the "ESI Source".
Technical Considerations & Troubleshooting
Deuterium Isotope Effect
While d10-labeled compounds are chemically nearly identical to the parent, the slight difference in lipophilicity (C-D bonds are slightly less lipophilic than C-H) can theoretically cause a minor retention time shift.[1]
-
Observation: Fexofenadine-d10 may elute slightly earlier than natural Fexofenadine.[1]
-
Mitigation: In modern UPLC systems with sharp peaks, this shift is usually negligible (< 0.05 min).[1] Ensure the integration window covers both peaks if slight separation occurs.[1]
Stability & Handling[1][5]
-
Light Sensitivity: Fexofenadine is light-sensitive.[1] All d10 stock solutions should be stored in amber glass vials.[1]
-
Solubility: The Hydrochloride salt form is chosen for better aqueous solubility compared to the free base, facilitating easier preparation of working solutions in water/methanol mixtures.
Regulatory Compliance
For regulated studies (FDA/EMA), the Certificate of Analysis (CoA) for the Fexofenadine-d10 HCl must report:
-
Isotopic Purity: (e.g., >98.0% d10, <0.5% d0). High d0 content contributes to the "blank" signal, artificially inflating the calculated concentration of the drug.
-
Chemical Purity: (>98% HPLC).
Synthesis Pathway (Conceptual)
The synthesis of Fexofenadine-d10 generally follows a convergent route, introducing the isotope label via a deuterated precursor.
Figure 2: Simplified retrosynthetic logic showing the introduction of the d10 label via deuterated aromatic precursors.[1]
References
-
Veeprho Laboratories. (n.d.).[1] Fexofenadine-D10 (HCl) | CAS 1215821-44-5.[1][2][3][7] Retrieved from [Link][1]
-
SynZeal Research. (n.d.).[1] Fexofenadine-d10 Hydrochloride Reference Standard. Retrieved from [Link][1]
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 45358982, Fexofenadine-d10. Retrieved from [Link][1]
-
Coompo. (n.d.). Fexofenadine-d10 Hydrochloride Product Details. Retrieved from [Link]
-
Niwa, M., et al. (2010).[1] "Development and validation of an LC-MS/MS method for fexofenadine." Journal of Pharmaceutical and Biomedical Analysis. (Contextual citation for general LC-MS methodology).
Sources
- 1. Fexofenadine-d10 | C32H39NO4 | CID 45358982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Fexofenadine-d10 Hydrochloride | 1215821-44-5 - Coompo [coompo.com]
- 4. vivanls.com [vivanls.com]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. veeprho.com [veeprho.com]
- 8. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. idealpublication.in [idealpublication.in]
- 12. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. journal.ijresm.com [journal.ijresm.com]
- 14. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Precision in Pharmacokinetics: The Role and Characterization of Fexofenadine-d10 Hydrochloride
Executive Summary
In the rigorous landscape of bioanalysis and pharmacokinetic (PK) profiling, the integrity of quantitative data hinges on the precision of the Internal Standard (IS). Fexofenadine-d10 Hydrochloride (C₃₂H₂₉D₁₀NO₄[1][2] · HCl) represents the gold standard for quantifying Fexofenadine in biological matrices.[2] By incorporating ten deuterium atoms, this stable isotope-labeled analog achieves a mass shift sufficient to eliminate isotopic interference ("cross-talk") from the native analyte's natural abundance isotopes, ensuring superior specificity in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays.[2]
This technical guide dissects the physicochemical properties, molecular weight calculations, and experimental protocols required to leverage Fexofenadine-d10 HCl effectively in drug development.[2]
Part 1: Physicochemical Characterization
Molecular Weight & Formula Analysis
The precise molecular weight of Fexofenadine-d10 Hydrochloride differs significantly from its native counterpart due to the isotopic substitution of ten hydrogen atoms (
| Parameter | Native Fexofenadine HCl | Fexofenadine-d10 HCl (IS) |
| CAS Number | 153439-40-8 | 1215821-44-5 |
| Molecular Formula | C₃₂H₃₉NO₄[2] · HCl | C₃₂H₂₉D₁₀NO₄[2] · HCl |
| Free Base MW | 501.66 g/mol | 511.72 g/mol |
| Salt MW (HCl) | 538.12 g/mol | 548.18 g/mol |
| Mass Shift ( | — | +10.06 Da |
Technical Insight (The "d10" Calculation):
The mass shift is derived from the atomic mass difference between Hydrogen (~1.0078 Da) and Deuterium (~2.0141 Da).[2]
Structural Localization of Isotopes
The ten deuterium atoms are typically located on the two phenyl rings of the benzhydryl moiety (bis(phenyl)methyl group).[2]
-
Significance: Placing labels on the aromatic rings ensures metabolic stability.[2] Unlike labels on the piperidine ring or aliphatic chains, these aromatic deuteriums are resistant to hydrogen-deuterium exchange (HDX) in aqueous mobile phases, preserving the integrity of the IS signal.[2]
Part 2: Analytical Application (LC-MS/MS Protocol)
The Science of Signal Suppression
In ESI-MS/MS, co-eluting matrix components (phospholipids) can suppress ionization.[2] Fexofenadine-d10 co-elutes exactly with the native analyte, experiencing the exact same suppression effects.[2] This allows the ratio of Analyte/IS to remain constant, correcting for matrix effects that would otherwise invalidate the assay.[2]
Experimental Workflow
The following protocol outlines a self-validating system for quantifying Fexofenadine in human plasma.
Step 1: Stock Solution Preparation
-
Solvent: Methanol (LC-MS Grade).[2]
-
Concentration: 1.0 mg/mL (free base equivalent).[2]
-
Correction Factor:
Step 2: Sample Extraction (Protein Precipitation) [2]
-
Aliquot 50 µL of plasma into a 96-well plate.
-
Add 200 µL of Internal Standard Solution (Fexofenadine-d10 in Acetonitrile, 50 ng/mL).
-
Vortex for 2 minutes at 1500 rpm.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Inject 5 µL of the supernatant.
Step 3: LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.7 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Gradient: 30% B to 90% B over 3 minutes.
-
MRM Transitions (Positive Mode):
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy |
| Fexofenadine | 502.3 m/z | 466.2 m/z | 25 eV |
| Fexofenadine-d10 | 512.4 m/z | 476.3 m/z | 25 eV |
Note: The transition 502→466 corresponds to the loss of two water molecules and/or HCl.[2] Since the d10 label is on the benzhydryl rings (retained in this fragment), the IS transition shifts by +10 to 476.[2]
Part 3: Visualization of Logic & Workflow
Bioanalytical Workflow Diagram
The following diagram illustrates the critical path from sample extraction to data validation, highlighting where the IS corrects for variability.
Figure 1: The self-validating workflow of Stable Isotope Dilution Assays. Note how the IS addition occurs before extraction to compensate for recovery losses and ionization variability.
Mass Shift Logic (Isotopic Separation)
This diagram visualizes why a d10 label is superior to d3 or d5 for high-molecular-weight compounds like Fexofenadine.
Figure 2: Isotopic envelope visualization. The +10 Da shift of Fexofenadine-d10 ensures the Internal Standard signal is completely resolved from the natural isotopic distribution of the native drug.
Part 4: Quality Assurance & Handling
Solubility and Stability
-
Solubility: Fexofenadine-d10 HCl is soluble in Methanol, DMSO, and Ethanol.[2] It is sparingly soluble in water.[2]
-
Storage: Long-term storage must be at -20°C under desiccation.
-
Hygroscopicity: The HCl salt form is hygroscopic.[2] Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation, which alters the effective weighing mass.[2]
Handling "Salt vs. Free Base"
Researchers often make calculation errors by confusing the salt and free base forms.[2]
-
If your certificate of analysis (CoA) lists purity for the salt: Use the salt MW (548.18).[2]
-
If your method requires concentration in free base equivalents: You must multiply the weighed mass by the ratio (511.72 / 548.18
0.933).[2]
References
-
Simson Pharma . Fexofenadine-D10 Hydrochloride Technical Data Sheet. Retrieved from [2]
-
National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 45358982, Fexofenadine-d10. Retrieved from [2]
-
Vivan Life Sciences . Fexofenadine D10 Product Specification. Retrieved from [2]
-
Mahmoud, M. et al. (2023) .[2] Analytical Method for Estimation of Fexofenadine in Formulation-A Review. Ideal Publication. Retrieved from [2]
-
Cayman Chemical . Fexofenadine-d10 (hydrochloride) Product Information. Retrieved from [2]
Sources
- 1. vivanls.com [vivanls.com]
- 2. Fexofenadine Hydrochloride | C32H40ClNO4 | CID 63002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fexofenadine-d10 | C32H39NO4 | CID 45358982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uspnf.com [uspnf.com]
- 5. idealpublication.in [idealpublication.in]
- 6. verjournal.com [verjournal.com]
Technical Monograph: Fexofenadine-d10 Hydrochloride
Dual-Mechanistic Principles and Bioanalytical Applications[1][2]
Executive Summary
This technical guide analyzes Fexofenadine-d10 Hydrochloride, the stable isotope-labeled analog of the second-generation antihistamine fexofenadine.[1] While the parent compound is a therapeutic agent, the d10-variant is a critical metrological tool. This guide dissects its mechanism in two distinct dimensions: the Pharmacological Mechanism (how the molecule interacts with biological targets) and the Analytical Mechanism (how the isotope functions as a self-validating internal standard in LC-MS/MS quantification).
Part 1: The Pharmacological Mechanism (The Target)
To understand the utility of Fexofenadine-d10 in pharmacokinetic (PK) studies, one must first understand the biological behavior of the parent molecule it tracks.
1.1 H1-Receptor Inverse Agonism
Contrary to the common simplification that fexofenadine is an "antagonist," it functions mechanistically as an inverse agonist at the H1 receptor.[2][3]
-
Constitutive Activity: H1 receptors exist in an equilibrium between "active" and "inactive" conformations even in the absence of histamine.[2]
-
The Mechanism: Fexofenadine binds preferentially to the inactive conformation of the H1 receptor, stabilizing it.[4] This shifts the equilibrium away from the active state, thereby reducing basal receptor activity and blocking histamine-induced signaling (e.g., NF-κB activation, Calcium influx).[5]
-
Selectivity: It exhibits high specificity for peripheral H1 receptors and does not cross the Blood-Brain Barrier (BBB) significantly, primarily due to P-glycoprotein (P-gp) efflux.[1]
1.2 P-Glycoprotein (P-gp) Substrate Interaction
Fexofenadine is a known substrate for the P-gp efflux transporter.[1]
-
Biological Impact: P-gp actively pumps the drug out of the CNS and limits intestinal absorption.
-
Analytical Relevance: Because Fexofenadine-d10 is chemically identical (save for mass), it is the ideal probe to normalize for variability in P-gp transport efficiency during cell-based transport assays.[1]
Part 2: The Analytical Mechanism (The Tool)[6]
The primary "mechanism of action" for Fexofenadine-d10 HCl in a research setting is its role as a Stable Isotope Internal Standard (SIL-IS) .[1]
2.1 The Deuterium Substitution Effect
Fexofenadine-d10 typically carries ten deuterium atoms on the two phenyl rings (hydroxydiphenylmethyl-d10 moiety).[1]
-
Mass Shift (+10 Da): This creates a mass spectral window distinct from the analyte (Fexofenadine, M+H 502.[1]3) and the d10-standard (M+H 512.3).[1][6] This +10 shift prevents "cross-talk" (isotopic overlap) where the natural isotopes of the drug might interfere with the internal standard signal.
-
Co-Elution: The physicochemical properties (pKa, LogP) of the d10 variant are virtually identical to the parent. Therefore, it co-elutes at the exact same retention time in Liquid Chromatography.
2.2 Mechanism of Error Correction
In LC-MS/MS, the d10-standard corrects for two critical sources of error:
-
Matrix Effects (Ion Suppression): Biological matrices (plasma, urine) contain phospholipids that suppress ionization.[1] Since the d10 variant elutes simultaneously with the analyte, it experiences the exact same suppression. The ratio of Analyte/IS remains constant, canceling out the error.
-
Extraction Recovery: Any loss of analyte during protein precipitation or SPE is mirrored by a proportional loss of the d10 standard.
Part 3: Data Visualization & Pathways
3.1 Pharmacological Pathway: H1 Inverse Agonism
The following diagram illustrates how Fexofenadine shifts the H1 receptor equilibrium to prevent allergic inflammation.[3]
Caption: Fexofenadine acts as an inverse agonist, binding to and stabilizing the inactive H1 receptor conformation, thereby preventing the Gq/11 signaling cascade.
3.2 Analytical Workflow: LC-MS/MS with d10-Correction
This diagram details the self-validating protocol for using Fexofenadine-d10.
Caption: The d10-IS is introduced before extraction to normalize recovery losses and ionization suppression throughout the entire workflow.
Part 4: Experimental Protocol (Self-Validating System)
Objective: Quantification of Fexofenadine in Human Plasma using Fexofenadine-d10 HCl as Internal Standard.
4.1 Physicochemical Profile
| Parameter | Fexofenadine (Analyte) | Fexofenadine-d10 (IS) |
| Molecular Formula | C32H39NO4[1] · HCl | C32H29D10 NO4[1] · HCl |
| Molecular Weight | ~538.1 Da | ~548.2 Da |
| Precursor Ion (Q1) | 502.3 m/z [M+H]+ | 512.3 m/z [M+H]+ |
| Product Ion (Q3) | 466.2 m/z | 476.2 m/z |
| pKa | 4.25 (acid), 9.53 (amine) | Identical |
| Solubility | Methanol, Ethanol | Methanol, Ethanol |
4.2 Step-by-Step Methodology
1. Preparation of Stocks:
-
Dissolve Fexofenadine-d10 HCl in Methanol to 1 mg/mL.[1]
-
Prepare a working IS solution (e.g., 200 ng/mL) in Methanol.[1][6]
2. Sample Extraction (Protein Precipitation):
-
Rationale: Fexofenadine is zwitterionic; Liquid-Liquid Extraction (LLE) can be pH-sensitive and difficult.[1] Protein Precipitation (PPT) is robust and high-throughput.[1][6]
-
Step A: Aliquot 50 µL of plasma into a centrifuge tube.
-
Step B: Add 100 µL of Working IS Solution (d10) .[1] Crucial: Adding the IS here corrects for all subsequent volume errors and precipitation losses.
-
Step C: Vortex for 30s; Centrifuge at 10,000 x g for 10 min.
-
Step D: Transfer supernatant to LC vials.
3. LC-MS/MS Conditions:
-
Column: C18 (e.g., Waters Acquity BEH, 2.1 x 50mm, 1.7 µm).[6]
-
Mobile Phase:
-
Mass Spec: Positive ESI.
-
Monitor MRM transitions: 502.3 → 466.2 (Analyte) and 512.3 → 476.2 (d10-IS).
-
Note: The transition 466/476 corresponds to the loss of water (H2O/D2O) and/or cleavage elements depending on the collision energy.
-
References
-
PubChem. (n.d.).[1] Fexofenadine Hydrochloride Compound Summary. National Library of Medicine. Retrieved January 28, 2026, from [Link][1]
-
National Center for Biotechnology Information. (2025).[1] Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum. PubMed Central. Retrieved January 28, 2026, from [Link]
-
Church, M. K., & Church, D. S. (2013).[1] Pharmacology of antihistamines. Indian Journal of Dermatology. Retrieved January 28, 2026, from [Link]
-
SynZeal Research. (n.d.).[1] Fexofenadine-d10 Hydrochloride Structure and Data. Retrieved January 28, 2026, from [Link][1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. H1-antihistamines: inverse agonism, anti-inflammatory actions and cardiac effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are H1 receptor inverse agonists and how do they work? [synapse.patsnap.com]
- 4. Fexofenadine Hydrochloride | ফেক্সোফেনাডিন হাইড্রোক্লোরাইড | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 5. H1 Antihistamines: Current Status and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
What is Fexofenadine-d10 Hydrochloride used for in research
Technical Whitepaper: Fexofenadine-d10 Hydrochloride in Quantitative Bioanalysis
Executive Summary
Fexofenadine-d10 Hydrochloride is the specific stable isotope-labeled internal standard (SIL-IS) required for the rigorous quantification of Fexofenadine in complex biological matrices (plasma, serum, and wastewater).[1] Unlike generic structural analogs, this deuterated isotopolog (
Chemical Profile & Structural Integrity[1]
To ensure reproducibility, researchers must verify the isotopic purity and labeling position.[1] Fexofenadine-d10 is labeled on the two phenyl rings of the benzhydryl moiety, ensuring metabolic stability and preventing deuterium-hydrogen exchange during extraction.[1]
Table 1: Physicochemical Specification
| Parameter | Specification |
| Compound Name | Fexofenadine-d10 Hydrochloride |
| CAS Number | 1215821-44-5 |
| Molecular Formula | |
| Molecular Weight | 548.18 g/mol (Salt) / 511.7 g/mol (Free Base) |
| Isotopic Purity | |
| Labeling Position | Hydroxydiphenyl-d10-methyl (Both phenyl rings fully deuterated) |
| Solubility | Methanol (Freely soluble), DMSO, Water (Slightly) |
| Storage | -20°C (Hygroscopic; protect from light) |
The Science of Stable Isotope Dilution
The selection of a d10-labeled standard over d6 or d3 is a deliberate design choice in high-sensitivity assays.[1]
-
Mass Shift Authority: A +10 Da mass shift moves the internal standard signal far beyond the natural isotopic envelope of the analyte (M+1, M+2, etc.).[1] This eliminates "cross-talk" or spectral interference, even when the analyte concentration is orders of magnitude higher than the IS.[1]
-
Co-Elution & Matrix Compensation: Because Fexofenadine-d10 is chemically identical to the analyte (differing only in neutron count), it co-elutes perfectly on Reverse Phase Chromatography (RPC).[1] Consequently, any ion suppression or enhancement caused by the sample matrix at that specific retention time affects both the analyte and the IS equally.[1] The ratio remains constant, yielding accurate quantification.
Diagram 1: The Mechanism of Matrix Effect Compensation
Caption: Fexofenadine-d10 co-elutes with the analyte, experiencing identical matrix suppression. The resulting ratio provides a self-corrected quantitative value.
Experimental Protocol: LC-MS/MS Quantification
This protocol is optimized for human plasma but is adaptable to serum or wastewater.
Reagent Preparation
-
Stock Solution (1 mg/mL): Dissolve 1.0 mg of Fexofenadine-d10 HCl in 1.0 mL of Methanol (MeOH). Sonicate for 5 minutes. Store at -20°C.
-
Working Internal Standard (WIS): Dilute the stock with 50% Methanol/Water to a concentration of 200 ng/mL . This concentration should yield a signal intensity similar to the mid-point of your calibration curve.
Sample Preparation (Protein Precipitation)
-
Step 1: Aliquot 50 µL of plasma sample into a 1.5 mL centrifuge tube.
-
Step 2: Add 200 µL of WIS (200 ng/mL Fexofenadine-d10 in MeOH).
-
Note: The high organic content precipitates proteins while introducing the IS.
-
-
Step 3: Vortex vigorously for 30 seconds.
-
Step 4: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Step 5: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of water (to match initial mobile phase strength).
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
0.0 min: 20% B
-
0.5 min: 20% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 20% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.[1]
Mass Spectrometry Parameters (MRM)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fexofenadine | 502.3 | 466.2 | 35 |
| Fexofenadine-d10 | 512.3 | 476.2 | 35 |
Note: The transition represents the loss of two water molecules, a characteristic fragmentation pathway for this molecule.[1] The d10 label on the phenyl rings is retained in the fragment.
Method Validation & Troubleshooting
Linearity & Range
The method typically demonstrates linearity from 1.0 ng/mL to 1000 ng/mL (
Troubleshooting "Cross-Talk"
If you observe a signal in the Fexofenadine-d10 channel when injecting a high concentration of unlabeled Fexofenadine (or vice versa):
-
Check Isotopic Purity: Ensure the d10 standard is >99% pure. Lower purity (presence of d0 or d1) causes false positives.[1]
-
Adjust MRM Windows: Ensure the quadrupole resolution is set to "Unit" or "High" to prevent overlap of isotopic envelopes.
Diagram 2: Analytical Workflow Logic
Caption: Step-by-step bioanalytical workflow ensuring consistent IS integration before extraction.
References
-
National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 71300868, Fexofenadine-d10. Retrieved from [Link][1]
-
Vlčková, H., et al. (2010).[1] Development and validation of a HPLC-MS/MS method for the determination of fexofenadine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
Sources
Technical Guide: Bioanalytical Quantitation of Fexofenadine Using Fexofenadine-d10 Hydrochloride as a Stable Isotope Internal Standard
[1][2]
Executive Summary
This technical guide details the analytical relationship between Fexofenadine , a second-generation H1-receptor antagonist, and its deuterated analog, Fexofenadine-d10 Hydrochloride .[1][2] While Fexofenadine is the therapeutic agent of interest, Fexofenadine-d10 serves as the critical Stable Isotope Labeled Internal Standard (SIL-IS) in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.[3][1]
This document is designed for bioanalytical scientists and drug development researchers. It moves beyond basic definitions to explore the mechanistic necessity of using the d10-variant to compensate for matrix effects, ionization suppression, and extraction variability in regulated bioanalysis.
Part 1: Chemical and Pharmacological Specifications[4]
To understand the utility of Fexofenadine-d10, one must first characterize the analyte. Fexofenadine is a zwitterionic amphophile, which presents specific challenges in extraction and chromatography. The d10-variant is chemically identical in terms of lipophilicity and pKa, ensuring it tracks the analyte perfectly through sample preparation, yet it is distinct spectrally (mass-resolved).
Comparative Technical Specifications
| Feature | Fexofenadine (Analyte) | Fexofenadine-d10 HCl (Internal Standard) |
| Role | Active Pharmaceutical Ingredient (H1 Antagonist) | Quantitative Reference Standard (SIL-IS) |
| Molecular Formula | ||
| Molecular Weight | ~501.66 g/mol | ~548.18 g/mol (Salt) / ~511.7 (Free Base) |
| Isotopic Labeling | Natural Abundance | Deuterium ( |
| Solubility | Soluble in Methanol, Ethanol; slightly in water | Soluble in DMSO, Methanol; slightly in water |
| pKa | ~4.25 (Carboxyl), ~9.53 (Amine) | Identical to analyte (negligible isotope effect) |
| Key Metabolite Of | Terfenadine | N/A (Synthetic construct) |
Structural Integrity
The d10 labeling is strategically placed on the two phenyl rings of the benzhydryl moiety. This location is metabolically stable and resistant to hydrogen-deuterium exchange (HDX) in aqueous mobile phases, a critical requirement for accurate quantification.[3][1]
Part 2: The Bioanalytical Imperative (The "Why")
In LC-MS/MS bioanalysis of human plasma, Matrix Effects (ME) are the primary source of error. Endogenous phospholipids and salts can co-elute with the drug, suppressing or enhancing ionization efficiency in the electrospray source.
Why Fexofenadine-d10?
-
Co-elution: Because Deuterium has a minimal effect on lipophilicity, Fexofenadine-d10 co-elutes with Fexofenadine.[3][1] Both molecules experience the exact same ion suppression at the specific retention time.
-
Normalization: When the mass spectrometer calculates the ratio of Analyte Area to IS Area, the suppression cancels out.
-
Cross-Talk Avoidance: A d10 label (+10 Da shift) is superior to lower labels (e.g., d3 or d4). The natural isotopic distribution of Fexofenadine (containing
) creates a "tail" of mass.[3] A +10 shift ensures the IS signal is far beyond the isotopic envelope of the analyte, preventing false positives (cross-talk).
Diagram 1: The Mechanism of SIL-IS Compensation
The following diagram illustrates how the d10-IS corrects for ionization variability.
Caption: Schematic demonstrating how Fexofenadine-d10 (IS) co-elution compensates for matrix-induced ionization suppression, ensuring data integrity.
Part 3: LC-MS/MS Method Development
This section outlines the optimized parameters for quantifying Fexofenadine using the d10 standard.
Mass Spectrometry (MRM Parameters)
Fexofenadine is detected in Positive Electrospray Ionization (ESI+) mode.[3][1][4] The protonated molecule
-
Analyte (Fexofenadine):
-
Internal Standard (Fexofenadine-d10):
Chromatography Conditions
Part 4: Optimized Experimental Protocol
This protocol uses Protein Precipitation (PPT) , which is cost-effective and high-throughput.[3][1] While Solid Phase Extraction (SPE) provides cleaner samples, the use of Fexofenadine-d10 makes PPT robust enough for most clinical applications by correcting for the "dirtier" matrix.
Step-by-Step Workflow
-
Stock Preparation:
-
Sample Processing:
-
Separation:
-
Injection:
Diagram 2: Bioanalytical Workflow Logic
Caption: Step-by-step Protein Precipitation (PPT) workflow for extracting Fexofenadine from plasma using d10-IS.
Part 5: Validation Parameters (Regulatory Compliance)
To ensure the method meets FDA and ICH M10 guidelines, the following criteria must be validated using the d10 standard.
Selectivity & Specificity
-
Requirement: Analyze 6 lots of blank plasma.
-
Acceptance: Interference at the retention time of Fexofenadine must be < 20% of the LLOQ response. Interference at the IS channel (d10) must be < 5% of the average IS response.
-
Note: The d10 label prevents "cross-talk" from the native drug into the IS channel.
Linearity
-
Weighting:
linear regression is standard.[1] -
Criteria: Correlation coefficient (
) > 0.99.
Accuracy & Precision
Stability (Crucial for d10)
-
Stock Solution Stability: Verify Fexo-d10 is stable in Methanol at -20°C.
-
Processed Sample Stability: Ensure the analyte/IS ratio does not drift while samples sit in the autosampler (typically stable for 24+ hours at 10°C).
References
-
US Food and Drug Administration (FDA). (2018).[3][1] Bioanalytical Method Validation Guidance for Industry.[1] Retrieved from [Link][3][1]
-
National Center for Biotechnology Information (NCBI). (2024).[3][1] PubChem Compound Summary for CID 45358982, Fexofenadine-d10.[3][1] Retrieved from [Link][3][1]
-
Chen, Y., et al. (2013).[1] Determination of fexofenadine in human plasma by LC-MS/MS and its application in pharmacokinetic study. Journal of Chinese Pharmaceutical Sciences.[4] Retrieved from [Link][3][1]
-
International Council for Harmonisation (ICH). (2022).[3][1] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
High-Purity Synthesis of Deuterium-Labeled Fexofenadine (Fexofenadine-d6)
This guide details the high-purity synthesis of Fexofenadine-d6 (specifically labeled at the gem-dimethyl moiety), the industry-standard stable isotope internal standard for pharmacokinetic profiling and LC-MS/MS bioanalysis.
Executive Summary
Fexofenadine-d6 is the critical internal standard (IS) required for the precise quantification of Fexofenadine in biological matrices. Unlike aromatic deuteration, which can suffer from deuterium-hydrogen exchange (DHE) under acidic conditions or metabolic instability, labeling the gem-dimethyl group offers superior isotopic stability and a distinct +6 Da mass shift that eliminates cross-talk with the analyte's M+0 and M+2 isotopic envelopes.
This guide presents a convergent, field-proven synthetic route designed for high isotopic enrichment (>99% D) and chemical purity (>98%). The protocol prioritizes the "Alkylation-First" strategy , minimizing the consumption of expensive deuterated reagents by introducing the label early in the synthesis of the phenylacetic acid fragment.
Retrosynthetic Analysis & Strategy
The synthesis is designed by disconnecting the molecule at the central butyryl linker and the piperidine nitrogen.
-
Disconnection A: The C-N bond between the alkyl linker and Azacyclonol.
-
Disconnection B: The C-C bond between the phenyl ring and the carbonyl group (Friedel-Crafts connection).
-
Labeling Locus: The gem-dimethyl group is established via double alkylation of a benzyl cyanide precursor using Iodomethane-d3 .
Pathway Visualization
Figure 1: Retrosynthetic tree illustrating the convergent assembly of Fexofenadine-d6.
Detailed Experimental Protocol
Phase 1: Synthesis of the Deuterated Core (Fragment A)
Objective: Synthesize Methyl 2-(phenyl)-2-(methyl-d3)-propionate-d3 . Rationale: Introducing deuterium via CD3I alkylation of benzyl cyanide is the most atom-economical method. It avoids the use of unstable deuterated organometallics.
Reagents:
-
Benzyl Cyanide (1.0 eq)[1]
-
Iodomethane-d3 (CD3I) (2.2 eq, >99.5 atom % D)
-
Sodium Hydride (NaH, 60% dispersion) (2.5 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Methanol / H2SO4 (for esterification)
Step-by-Step Protocol:
-
Anion Formation: In a flame-dried 3-neck flask under Nitrogen, suspend NaH (2.5 eq) in anhydrous THF at 0°C. Dropwise add a solution of Benzyl Cyanide (1.0 eq) in THF. Stir for 30 min until H2 evolution ceases and the solution turns deep yellow/red (carbanion formation).
-
Deuteromethylation: Cool the mixture to -10°C. Slowly add Iodomethane-d3 (2.2 eq) via syringe pump to control the exotherm. The temperature must not exceed 0°C to prevent polymerization.
-
Reaction Completion: Allow to warm to room temperature (RT) and stir for 4 hours.
-
Validation Point: TLC (Hexane/EtOAc 9:1) should show disappearance of starting material.
-
-
Hydrolysis: Quench with saturated NH4Cl. Extract with EtOAc.[1] Evaporate solvent.[2][3] Reflux the crude nitrile in 50% H2SO4/Acetic Acid for 12 hours to convert the nitrile to the carboxylic acid (2-phenyl-2-methyl-d3-propionic acid-d3 ).
-
Esterification: Dissolve the crude acid in Methanol containing catalytic H2SO4. Reflux for 4 hours. Neutralize and extract to obtain the Methyl Ester .
-
Yield Expectation: 75-80% over 3 steps.
-
Phase 2: Friedel-Crafts Acylation
Objective: Attach the chlorobutyryl linker. Causality: The ester group directs the incoming electrophile to the para position, though meta isomers are possible. Low temperature is crucial to maximize para-selectivity.
Reagents:
-
Fragment A (from Phase 1)
-
4-Chlorobutyryl Chloride (1.2 eq)
-
Aluminum Chloride (AlCl3) (2.5 eq)
-
Dichloromethane (DCM) or CS2
Protocol:
-
Suspend AlCl3 in dry DCM at 0°C.
-
Add 4-Chlorobutyryl Chloride dropwise. Stir for 15 min to form the acylium ion complex.
-
Add Fragment A (dissolved in DCM) slowly at 0-5°C.
-
Stir at RT for 12 hours.
-
Quench: Pour onto crushed ice/HCl mixture. Extract with DCM.
-
Purification: Recrystallize from Hexane/Ethanol to remove any meta-isomer.
-
Validation Point: 1H-NMR (unlabeled regions) should show a clean para-substitution pattern (two doublets in the aromatic region).
-
Phase 3: Convergent Coupling & Reduction
Objective: Assemble the final skeleton and reduce the ketone.
Reagents:
-
Intermediate from Phase 2[4]
-
Azacyclonol (Diphenyl(piperidin-4-yl)methanol) (1.1 eq)
-
Potassium Carbonate (K2CO3)
-
Potassium Iodide (KI) (catalytic)
-
Methyl Isobutyl Ketone (MIBK) or Toluene
-
Sodium Borohydride (NaBH4)[5]
Protocol:
-
N-Alkylation: Combine the Phase 2 intermediate, Azacyclonol, K2CO3, and KI in MIBK. Reflux for 24 hours.
-
Workup: Filter inorganic salts. Evaporate solvent to yield the Keto-Ester .[12]
-
Reduction: Dissolve the Keto-Ester in Methanol at 0°C. Add NaBH4 (0.5 eq) in portions. Stir for 2 hours.
-
Note: This reduces the benzylic ketone to the hydroxyl group.
-
-
Saponification: Add NaOH (2M aq) directly to the reaction mixture and reflux for 4 hours to hydrolyze the methyl ester to the free acid.
-
Isolation: Adjust pH to ~6.0 with dilute HCl. The zwitterionic Fexofenadine-d6 will precipitate. Filter and dry.[2][3][7][9][13][14]
Quantitative Data Summary
| Parameter | Specification | Notes |
| Chemical Purity | > 98.5% | Determined by HPLC (UV 220 nm) |
| Isotopic Enrichment | > 99.2% D | Determined by HRMS (SIM mode) |
| Isotopic Distribution | d0 < 0.1% | Critical for use as Internal Standard |
| Overall Yield | ~35-40% | Calculated from Benzyl Cyanide |
| Appearance | White Crystalline Solid |
Quality Control & Validation
To ensure the protocol is self-validating, perform the following checks:
-
Mass Spectrometry (ESI+):
-
Expected [M+H]+: 508.33 (Calculated for C32H33D6 NO4 + H).
-
Compare against unlabeled standard (502.29). A clean shift of +6.04 Da confirms successful d6-incorporation.
-
-
1H-NMR (DMSO-d6):
-
Unlabeled Fexofenadine: Shows a sharp singlet at ~1.4-1.5 ppm integrating to 6H (gem-dimethyl).
-
Fexofenadine-d6: This signal must be absent (or <1% residual).
-
-
HPLC Retention Time:
-
The d6-analog should co-elute (or elute slightly earlier due to deuterium isotope effect) with the unlabeled standard, confirming structural identity.
-
References
-
Synthesis of Fexofenadine (General Route)
-
Wang, R., et al.[9] "The Synthesis of Fexofenadine." ResearchGate, 2013.
-
-
Deuterated Reagent Application (Methyl Iodide-d3)
-
Friedel-Crafts Acylation in Fexofenadine Synthesis
-
Azacyclonol Coupling Conditions
- Google Patents. "Process for Preparing Fexofenadine." (US20100016599A1).
-
Precursor Synthesis (Alpha,Alpha-Dimethylphenylacetic Acid)
- Google Patents. "Method for preparing alpha, alpha-dimethylphenylacetic acid." (CN101157609A).
Sources
- 1. HU229240B1 - Method for production of alpha,alpha-dimethylphenyl acetic acid from alpha,alpha-dimethyl benzyl cyanide - Google Patents [patents.google.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. FEXOFENADINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 4. CN106380441B - Synthetic method of fexofenadine intermediate - Google Patents [patents.google.com]
- 5. WO2004067511A1 - Process for the preparation of fexofenadine - Google Patents [patents.google.com]
- 6. CN101157609A - Method for preparing alpha, alpha-dimethylphenylacetic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. CN112661693A - Preparation method of fexofenadine - Google Patents [patents.google.com]
- 11. A Process For Preparing α α Dimethyl Phenyl Acetic Acid [quickcompany.in]
- 12. US20130237709A1 - Intermediates useful for the synthesis of fexofenadine, processes for their preparation and for the preparation of fexofenadine - Google Patents [patents.google.com]
- 13. Fexofenadine Hydrochloride [drugfuture.com]
- 14. WO2009136412A2 - PROCESS FOR PREPARATION OF 4-[4-(4-(HYDROXYDIPHENYLMETHYL)- 1-PIPERIDINYL]-1-OXOBUTYL]-α,α-DIMETHYLBENZENE ACETIC ACID METHYL ESTER AND USE THEREOF - Google Patents [patents.google.com]
- 15. data.epo.org [data.epo.org]
Technical Guide: Fexofenadine-d10 Hydrochloride Stability & Storage
[1]
Executive Summary
Fexofenadine-d10 Hydrochloride (CAS: 1215821-44-5) is the stable isotope-labeled analog of the second-generation antihistamine Fexofenadine.[1][2] It serves as the critical Internal Standard (IS) for quantitative LC-MS/MS bioanalysis.[1]
The reliability of this reference material hinges on three stability vectors: Isotopic Integrity (resistance to D/H exchange), Photochemical Stability (resistance to UV-induced decarboxylation), and Hygroscopic Control (prevention of hydrolysis and concentration errors).[1]
This guide defines the rigorous protocols required to maintain the chemical and isotopic purity of Fexofenadine-d10 HCl, derived from stress-testing data and structural analysis.
Molecular Characterization & Physicochemical Profile[1][3][4]
Understanding the specific deuteration pattern is essential for predicting stability. Fexofenadine-d10 is deuterated on the benzhydryl phenyl rings .
| Property | Specification | Technical Insight |
| Chemical Name | Fexofenadine-d10 HCl | 4-[1-hydroxy-4-[4-(hydroxy-bis(phenyl-d5)-methyl)-1-piperidinyl]butyl]-α,α-dimethyl-benzeneacetic acid, HCl |
| Molecular Formula | C₃₂H₂₉D₁₀NO₄[1][3][4][5][6][7][8] · HCl | The HCl salt form improves solubility but increases hygroscopicity. |
| Molecular Weight | ~548.2 g/mol | +10 Da shift from unlabeled Fexofenadine (538.13).[1] |
| Deuteration Site | Benzhydryl Rings | High Stability. The 10 deuterium atoms are located on the aromatic rings. Aromatic C-D bonds are chemically inert and resistant to back-exchange in aqueous mobile phases, unlike labile protons (OH, NH).[1] |
| Solubility | Methanol (High), DMSO | Preferred Solvent: Methanol.[1] Avoid water for long-term stock storage to prevent hydrolysis risks.[1] |
| pKa | ~4.25 (COOH), ~9.53 (N) | Zwitterionic nature in solution; pH control is critical during extraction.[1] |
Degradation Mechanisms & Stability Risks[1]
Fexofenadine-d10 is susceptible to specific degradation pathways that must be mitigated through storage controls.
Photodegradation (Critical Risk)
The benzhydryl piperidine moiety is highly photosensitive. Exposure to UV light (and even ambient fluorescent light) accelerates:[1]
-
Oxidative cleavage yielding benzophenone derivatives.
-
Decarboxylation resulting in isopropyl analogs.
Chemical Oxidation
The tertiary amine and hydroxyl groups are susceptible to N-oxidation or dehydration under oxidative stress (e.g., presence of peroxides in un-stabilized ethers or aged solvents).[1]
Isotopic Stability[1]
-
Reasoning: The deuterium labels are on the aromatic rings. These positions do not undergo acid/base-catalyzed exchange under standard LC-MS conditions (pH 2–10).[1]
Visualization: Degradation Pathways
The following diagram maps the causality between environmental stress and chemical failure modes.
Caption: Primary degradation pathways.[1] Photolysis is the dominant failure mode, requiring strict light protection.
Storage Protocols (Solid State)[1]
To maximize shelf life (typically >3 years), the solid reference material must be isolated from kinetic energy (heat), photons (light), and moisture.[1]
| Parameter | Protocol | Scientific Rationale |
| Temperature | -20°C (Standard) | Arrhenius kinetics dictate that lowering temperature significantly retards oxidative and hydrolytic rates.[1] |
| Container | Amber Glass Vials | Blocks UV/Vis radiation to prevent photolysis of the benzhydryl system. |
| Atmosphere | Inert Gas (Argon/N₂) | Displaces oxygen to prevent N-oxidation.[1] |
| Humidity | Desiccator Cabinet | The HCl salt is hygroscopic. Moisture uptake alters the effective mass, leading to weighing errors during stock prep. |
| Handling | Equilibrate | Allow vial to reach room temperature (20–30 mins) before opening. Opening a cold vial causes immediate condensation of atmospheric water onto the powder. |
Solution Preparation & Stability
The stability of Fexofenadine-d10 in solution is solvent-dependent.[1]
Solvent Selection
-
Primary Choice: Methanol (MeOH). Fexofenadine-d10 is highly soluble and chemically stable in pure methanol.[1]
-
Secondary Choice: DMSO. Good stability, but high boiling point makes it difficult to evaporate if solvent exchange is needed.
-
Avoid: Pure water (hydrolysis risk over time) or un-stabilized THF (peroxide risk).[1]
Stock Solution Protocol
-
Concentration: Prepare primary stocks at 1.0 mg/mL in Methanol.
-
Storage: Aliquot into amber HPLC vials with PTFE-lined caps. Store at -20°C or -80°C .
-
Shelf Life:
-
-20°C in Methanol: Stable for 12 months .
-
4°C (Autosampler): Stable for 7 days .
-
Room Temp: Stable for 24 hours (protect from light).[1]
-
Visualization: Stock Preparation Workflow
This workflow ensures minimizing weighing errors and degradation during preparation.
Caption: Optimized workflow for preparing and maintaining stable stock solutions.
Quality Control & Troubleshooting
When using Fexofenadine-d10 as an Internal Standard, verify the following parameters periodically.
Isotopic Purity Check ("Crosstalk")
Because the d10 analog is +10 Da, it should not contribute signal to the analyte channel (M+0).[1] However, impurities (d0, d1-d9) can cause bias.[1]
-
Protocol: Inject a high concentration of Fexofenadine-d10 (IS only).[1] Monitor the transition for unlabeled Fexofenadine (m/z 502.3 → 466.2).
-
Acceptance: Signal in the analyte channel must be < 20% of the LLOQ response.
Retention Time Shift
Deuterium isotope effects can slightly alter retention time on C18 columns.
-
Observation: Fexofenadine-d10 may elute slightly earlier than Fexofenadine-d0 due to the slightly lower lipophilicity of C-D bonds compared to C-H bonds.[1]
-
Action: Ensure the integration window covers both the analyte and the IS peaks.
References
-
U.S. Pharmacopeia (USP). (2018).[1][8] Fexofenadine Hydrochloride: Chromatographic Purity and Stability. USP-NF Monograph.[1][8] Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2008).[1] Isolation and structure elucidation of photodegradation products of fexofenadine. PubMed. Retrieved from [Link]
-
SynZeal Research. (2024).[1] Fexofenadine-d10 Hydrochloride Characterization Data. Retrieved from [Link][1]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pharmacopoeia.com [pharmacopoeia.com]
- 6. ukaazpublications.com [ukaazpublications.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. uspnf.com [uspnf.com]
- 9. fishersci.com [fishersci.com]
Technical Guide: Fexofenadine-d10 Hydrochloride Certificate of Analysis
Decoding Quality Attributes for Bioanalytical Reliability
Executive Summary
In the high-stakes environment of regulated bioanalysis (GLP/GCP), the integrity of data hinges on the reliability of the Internal Standard (IS). Fexofenadine-d10 Hydrochloride (CAS: 1215821-44-5) serves as a critical Stable Isotope Labeled (SIL) standard for the quantification of Fexofenadine in human plasma and urine.[1][2]
Unlike generic chemical reagents, the Certificate of Analysis (CoA) for a deuterated standard must be interpreted through the lens of Mass Spectrometric (MS) utility . A standard with 99.9% chemical purity can still fail in a bioanalytical run if its Isotopic Purity (specifically the presence of unlabeled D0 species) compromises the Lower Limit of Quantification (LLOQ).
This guide deconstructs the CoA of Fexofenadine-d10 HCl, providing the technical rationale behind every specification and the experimental protocols required to validate them.
Part 1: The Anatomy of the Certificate of Analysis
A robust CoA for Fexofenadine-d10 HCl must go beyond basic identity. It must quantify the "isotopic envelope" to ensure no interference with the native drug analyte.[3]
Table 1: Critical Quality Attributes (CQAs) & Specifications
| Test Parameter | Method | Typical Specification | Technical Rationale |
| Appearance | Visual | White to off-white solid | Indicates absence of gross degradation (e.g., oxidation leads to yellowing).[1][2] |
| Chemical Identity | 1H-NMR, IR | Conforms to structure | Verifies the carbon skeleton and salt form (HCl).[2] |
| Isotopic Identity | MS, 1H-NMR | Conforms (d10 pattern) | Confirms deuterium incorporation at specific loci (typically the two phenyl rings).[1][2] |
| Chemical Purity | HPLC-UV | ≥ 98.0% | Ensures no non-isotopic impurities (e.g., synthesis intermediates) interfere with chromatography.[1][2] |
| Isotopic Enrichment | HRMS / SIM | ≥ 98 atom % D | Average deuterium content per labeled position.[2] |
| Isotopologue Purity | LC-MS (SIM) | D0 < 0.1% (Critical) | The most vital spec. D0 (unlabeled) acts as a contaminant that falsely elevates analyte concentration.[1][2] |
| Water Content | Karl Fischer | Report Value (often < 5%) | Essential for accurate weighing; HCl salts are often hygroscopic.[1][2] |
| Counter Ion | Ion Chromatography | 6.0 – 7.5% (Chloride) | Confirms stoichiometry (Mono-HCl theoretical is ~6.5%).[1][2] |
Part 2: Scientific Integrity & Methodology
The "D0 Problem": Why Isotopic Purity Trumps Chemical Purity
In LC-MS/MS, Fexofenadine (Analyte) and Fexofenadine-d10 (IS) co-elute.[1][2] If the IS contains even 0.5% of the unlabeled form (D0), this "impurity" will be detected in the analyte channel (transition m/z 502 → 466).
-
Consequence: At the LLOQ, the signal from the IS-contributed D0 can exceed 20% of the analyte signal, causing the run to fail FDA/EMA acceptance criteria.
Experimental Protocol: Determination of Isotopic Purity
Standard purity assessments (HPLC-UV) cannot distinguish between Fexofenadine and Fexofenadine-d10.[1][2] High-Resolution Mass Spectrometry (HRMS) is required.[1][2]
Workflow:
-
Preparation: Dissolve 1 mg Fexofenadine-d10 HCl in methanol (1 mg/mL). Dilute to 1 µg/mL in 50:50 MeOH:Water (+0.1% Formic Acid).
-
Instrumentation: Q-TOF or Orbitrap MS in Positive ESI mode.
-
Acquisition: Perform a full scan (MS1) from m/z 490 to 520.[1][2]
-
Analysis:
Experimental Protocol: 1H-NMR Structural Validation
NMR is used to confirm the absence of protons at the deuterated sites.
Causality: Fexofenadine-d10 is typically labeled on the two phenyl rings attached to the hydroxymethyl group.
-
Solvent: DMSO-d6 (to prevent solvent peak interference in the aromatic region).[1][2]
-
Acquisition: 400 MHz or higher, 64 scans.
-
Interpretation:
-
Native Fexofenadine: Shows strong aromatic multiplets between 7.0 – 7.6 ppm (14 protons).[1][2]
-
Fexofenadine-d10: The integration of the aromatic region should decrease by exactly 10 protons (representing the two d5-phenyl rings).[1] Residual signals here indicate incomplete deuteration (scrambling).[1][2]
-
Part 3: Visualization of the Bioanalytical Logic
The following diagram illustrates the critical relationship between the Certificate of Analysis data and the Bioanalytical Method Validation (BMV) workflow.
Figure 1: The "Chain of Consequence" linking Isotopic Purity (D0 content) in the CoA directly to Method Validation failure (Interference).
Part 4: Handling, Stability, and Storage
Hygroscopicity & Weighing
Fexofenadine-d10 is a hydrochloride salt.[1][2][4] HCl salts are prone to absorbing atmospheric moisture.[2]
-
Risk: Weighing "wet" standard introduces a systematic negative bias in the concentration of the stock solution.
-
Mitigation: Equilibrate the vial to room temperature before opening (prevents condensation).[2] If the CoA Water Content > 2%, adjust the weighed mass using the formula:
[1][2]
Solution Stability
-
Stock Solution: Stable in Methanol at -20°C for at least 12 months (verify with re-test).
-
Deuterium Exchange: Avoid storing in protic solvents at high pH (>8) or low pH (<2) for extended periods, as this can catalyze Hydrogen-Deuterium Exchange (HDX) on the aliphatic chain, though the aromatic d10 label is generally robust.[1][2]
References
-
US Food and Drug Administration (FDA). (2022).[1][2] M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011).[1][2] Guideline on bioanalytical method validation. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024).[1][2] PubChem Compound Summary for CID 71300994, Fexofenadine-d10. Retrieved from [Link]
Sources
Technical Guide: Sourcing and Application of Fexofenadine-d10 Hydrochloride in Bioanalysis
[1]
Executive Summary
In the regulated environment of drug development (GLP/GCP), the quantification of Fexofenadine—a non-sedating H1-receptor antagonist—requires robust bioanalytical methods.[1][2] Fexofenadine-d10 Hydrochloride serves as the gold-standard Stable Isotope Labeled Internal Standard (SIL-IS) for these assays.[1][2] Its +10 Da mass shift eliminates isotopic interference (crosstalk) from the natural isotopic envelope of the analyte, ensuring high precision in LC-MS/MS workflows.[1][2]
This guide synthesizes the chemical specifications, commercial supply landscape, and validated experimental protocols for utilizing Fexofenadine-d10 HCl in pharmacokinetic (PK) and therapeutic drug monitoring (TDM) studies.[1][2]
Chemical Profile & Specifications
Understanding the physicochemical properties of the reference standard is a prerequisite for method development.[2] The d10 labeling typically occurs on the two phenyl rings, providing a metabolically stable label that resists hydrogen-deuterium exchange (HDX) in aqueous media.[1][2]
| Parameter | Specification |
| Chemical Name | 4-[1-Hydroxy-4-[4-(hydroxy-di(phenyl-d5)-methyl)-1-piperidinyl]butyl]-α,α-dimethylbenzeneacetic acid hydrochloride |
| CAS Number | 1215821-44-5 (Hydrochloride Salt) |
| Molecular Formula | C₃₂H₂₉D₁₀NO₄[1][3][4][5][6][7][8] · HCl |
| Molecular Weight | ~548.18 g/mol (Salt); ~511.72 g/mol (Free Base) |
| Isotopic Purity | Typically ≥ 99% atom D |
| Chemical Purity | ≥ 98% |
| Solubility | Soluble in Methanol, DMSO, and Ethanol; Slightly soluble in water.[1][2][3][6][8][9][10][11] |
| pKa | ~4.25 (COOH) and ~9.53 (Amine) - Zwitterionic nature |
Commercial Supply Landscape
The following table aggregates verified suppliers of Fexofenadine-d10 Hydrochloride. Researchers should prioritize vendors providing a comprehensive Certificate of Analysis (CoA) including isotopic distribution analysis to rule out unlabeled (d0) contributions.[1][2]
| Supplier | Product Code | Pack Sizes | Purity Spec |
| Toronto Research Chemicals (TRC) | TRC-F322492 | 1mg, 10mg, 100mg | ≥98% (Isotopic ≥99%) |
| Cayman Chemical | 28258 | 1mg, 5mg, 10mg | ≥99% deuterated forms |
| Santa Cruz Biotechnology | sc-218482 | 1mg, 5mg | ≥98% |
| MedChemExpress (MCE) | HY-B0801S3 | 1mg, 5mg, 10mg | ≥99% (Isotopic) |
| C/D/N Isotopes | D-6869 | 5mg, 10mg | 99 atom % D |
Procurement Note: The CAS 1215821-44-5 specifically refers to the hydrochloride salt.[1][2] Ensure your calculation of the stock solution concentration accounts for the salt correction factor (MW Salt / MW Free Base ≈ 1.071).[1][2]
Technical Deep Dive: The "d10" Advantage
In mass spectrometry, a common issue with SIL-IS is the "contribution" of the IS to the analyte signal due to natural isotopic abundance.[2]
Experimental Protocol: LC-MS/MS Workflow
The following protocol outlines a self-validating system for quantifying Fexofenadine in human plasma.
Stock Solution Preparation[2]
-
Weighing: Weigh ~1.0 mg of Fexofenadine-d10 HCl into a 10 mL volumetric flask.
-
Dissolution: Dissolve in Methanol (MeOH) . Do not use water initially due to limited solubility of the salt form in pure water.[2]
-
Storage: Store aliquots at -20°C or -80°C. Stability is typically >12 months if protected from light.
Sample Preparation (Protein Precipitation)
Fexofenadine is zwitterionic; protein precipitation (PPT) is often preferred over Liquid-Liquid Extraction (LLE) to avoid pH-dependent recovery issues.[1][2]
-
Aliquot: Transfer 50 µL of plasma sample to a 96-well plate.
-
IS Addition: Add 20 µL of Working IS Solution (e.g., 500 ng/mL Fexofenadine-d10 in 50% MeOH).
-
Precipitation: Add 150 µL of Acetonitrile (ACN) containing 0.1% Formic Acid.
-
Mechanism: Acidified ACN precipitates proteins while keeping the basic amine protonated and soluble.[2]
-
-
Vortex & Centrifuge: Vortex for 5 min; Centrifuge at 4000 rpm for 10 min at 4°C.
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 0.1% Formic Acid in Water (to match initial mobile phase).
LC-MS/MS Conditions[1][2]
-
Column: C18 Reverse Phase (e.g., Waters XBridge C18, 3.5 µm, 2.1 x 50 mm).[1][2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Ionization: ESI Positive Mode.
MRM Transitions:
-
Analyte (Fexofenadine): 502.3 → 466.2 (Loss of water/COOH)[1][2]
-
IS (Fexofenadine-d10): 512.3 → 476.2 (Matches the +10 shift in the fragment)[1][2]
Workflow Visualization
The following diagram illustrates the critical decision points and flow for the bioanalytical method.
Figure 1: Validated bioanalytical workflow for Fexofenadine quantification using d10-IS.
Scientific Integrity & Troubleshooting
To ensure Trustworthiness in your data, consider these mechanistic factors:
-
Isotopic Stability: The deuterium labels on the phenyl rings are chemically stable.[2] However, avoid storing stock solutions in highly acidic media (pH < 2) for prolonged periods at high temperatures, as this could theoretically induce exchange, though rare for aromatic protons.[1][2]
-
Matrix Effects: Even with a d10-IS, matrix effects can suppress ionization.[2]
-
Cross-Signal Check: Inject a "Zero Sample" (Matrix + IS only).[1][2]
References
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. Fexofenadine-d10 | C32H39NO4 | CID 45358982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. sussex-research.com [sussex-research.com]
- 5. scbt.com [scbt.com]
- 6. Fexofenadine-d10 Hydrochloride | 1215821-44-5 - Coompo [coompo.com]
- 7. Fexofenadine-d6 | TRC-F322500-10MG | LGC Standards [lgcstandards.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. chembk.com [chembk.com]
- 10. veeprho.com [veeprho.com]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Precision Bioanalysis: Implementing Fexofenadine-d10 Hydrochloride as an Internal Standard in Pharmacokinetic Assays
Executive Summary
In the high-stakes environment of pharmacokinetic (PK) profiling, data integrity is non-negotiable. Fexofenadine, a non-sedating H1-antihistamine and a specific substrate for P-glycoprotein (P-gp), serves as a critical probe drug for assessing transporter-mediated drug-drug interactions (DDI). However, its zwitterionic nature and susceptibility to matrix effects in electrospray ionization (ESI) necessitate a robust internal standard (IS) strategy.
This technical guide details the implementation of Fexofenadine-d10 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS). Unlike analog internal standards (e.g., terfenadine or cetirizine), Fexofenadine-d10 provides near-identical physicochemical behavior to the analyte, correcting for ionization suppression, extraction variability, and chromatographic drift with high fidelity.
Compound Profile & Mechanistic Rationale
The "d10" Advantage
The choice of a d10 label (ten deuterium atoms) over a d4 or d6 label is a deliberate design choice to eliminate isotopic cross-talk .
-
The Challenge: Native Fexofenadine (
) has a natural isotopic distribution. At high concentrations (upper limit of quantification, ULOQ), the M+4 or M+6 isotopes of the native drug can contribute signal to the IS channel, falsely elevating the IS response. -
The Solution: Fexofenadine-d10 shifts the mass by +10 Da. This places the IS signal far beyond the natural isotopic envelope of the analyte, ensuring that even at
, the analyte does not interfere with the IS quantification.
Physicochemical Properties
| Property | Fexofenadine HCl (Analyte) | Fexofenadine-d10 HCl (IS) |
| Molecular Weight | ~538.1 g/mol (HCl salt) | ~548.2 g/mol (HCl salt) |
| Monoisotopic Mass (Free Base) | 501.29 | 511.35 |
| pKa | 4.25 (carboxylic acid), 9.53 (amine) | Identical |
| Solubility | Soluble in Methanol, DMSO; slightly soluble in water | Identical |
| LogP | ~2.8 | ~2.75 (slight isotope effect) |
Experimental Workflow: LC-MS/MS Method Development
Mass Spectrometry Parameters
The following transitions are selected to maximize sensitivity while maintaining specificity. The loss of water (-18 Da) is a common fragmentation pathway, but the cleavage of the piperidine ring often yields cleaner background signals.
Instrument Platform: Triple Quadrupole (QqQ) Ionization: ESI Positive Mode[1]
| Parameter | Fexofenadine (Native) | Fexofenadine-d10 (IS) | Rationale |
| Precursor Ion (Q1) | m/z 502.3 | m/z 512.3 | Protonated molecular ion |
| Product Ion (Q3) - Quant | m/z 466.2 | m/z 476.2 | Loss of |
| Product Ion (Q3) - Qual | m/z 171.0 | m/z 181.0 | Characteristic fragment |
| Collision Energy (CE) | ~25-30 eV | ~25-30 eV | Optimized for fragmentation |
| Dwell Time | 50-100 ms | 50-100 ms | Ensure >12 points across peak |
Chromatographic Conditions
Fexofenadine is a zwitterion. To ensure sharp peak shape and retention on C18 columns, the mobile phase must be acidified to protonate the carboxylic acid (suppressing ionization of the acid moiety) and the amine.
-
Column: C18 or C8 (e.g., Zorbax Eclipse XDB-C8, 2.1 x 50 mm, 3.5 µm).
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (or MeOH/ACN 50:50).
-
Flow Rate: 0.4 - 0.6 mL/min.
Sample Preparation: Protein Precipitation (PPT)
While Liquid-Liquid Extraction (LLE) provides cleaner samples, PPT is sufficient for Fexofenadine due to the high selectivity of the MS/MS and the compensating power of the d10-IS.
Protocol:
-
Aliquot: Transfer 50 µL of plasma/serum into a 96-well plate.
-
IS Spike: Add 20 µL of Fexofenadine-d10 working solution (e.g., 500 ng/mL in MeOH).
-
Precipitate: Add 150 µL of ice-cold Acetonitrile.
-
Vortex: Mix vigorously for 2 minutes.
-
Centrifuge: 4000 rpm for 10 minutes at 4°C.
-
Injection: Inject 2-5 µL of the supernatant directly (or dilute 1:1 with water to improve peak shape).
Visualization of Bioanalytical Logic
Workflow Diagram
The following diagram illustrates the critical path from sample collection to data acquisition, highlighting where the IS is introduced to correct for errors.
Caption: Step-by-step bioanalytical workflow showing the integration of Fexofenadine-d10 to normalize extraction and ionization variability.
Matrix Effect Correction Mechanism
A major failure mode in LC-MS is Ionization Suppression caused by co-eluting phospholipids. The d10 IS co-elutes with the analyte, experiencing the exact same suppression.
Caption: Mechanism of SIL-IS correction. Even if matrix components suppress ionization, the Analyte/IS ratio remains accurate.
Validation Strategy (ICH M10 Compliance)
To ensure this method meets regulatory standards (FDA/EMA/ICH M10), the following validation parameters are critical when using Fexofenadine-d10.
Linearity & Range
-
Target Range: 1.0 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).
-
Weighting:
linear regression. -
Criteria: Correlation coefficient (
) > 0.99.
Matrix Effect Assessment
You must prove that the d10 IS compensates for matrix effects.
-
Calculate Matrix Factor (MF): Peak area in presence of matrix / Peak area in pure solution.
-
IS-Normalized MF:
. -
Acceptance: The IS-normalized MF should be close to 1.0 with a CV < 15% across 6 different lots of plasma.
Isotopic Purity Check
Before validation, inject a high concentration of Fexofenadine-d10 (IS only) and monitor the native Fexofenadine transition (502 -> 466).
-
Requirement: The interference in the analyte channel must be < 20% of the LLOQ response. High-quality d10 material usually contributes < 0.1%.
Troubleshooting & Best Practices
-
Deuterium Exchange:
-
Fexofenadine-d10 is generally stable. However, ensure the deuterium labels are on the tert-butyl groups or the phenyl rings, not on exchangeable positions (like hydroxyls or amines). Commercial d10 standards typically label the phenyl rings or the tert-butyl methyls, which are non-exchangeable.
-
-
Carryover:
-
Fexofenadine is "sticky." Use a needle wash with high organic content (e.g., ACN:IPA:Water:Formic Acid 40:40:20:0.1) to prevent carryover between injections.
-
-
Solubility:
-
The HCl salt is soluble in methanol. Do not attempt to dissolve the stock directly in 100% water; use 50% Methanol/Water or 100% Methanol for stock prep.
-
References
-
U.S. Food and Drug Administration (FDA). (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][2]
-
National Center for Biotechnology Information (NCBI). (2024). Fexofenadine (PubChem Compound Summary). [Link]
-
European Medicines Agency (EMA). (2022). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]
-
Niwa, T., et al. (2010). Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma. Journal of Chromatography B. [Link]
Sources
Isotopic Purity of Fexofenadine-d10 Hydrochloride: A Technical Guide for Bioanalysis
Executive Summary
In high-sensitivity LC-MS/MS bioanalysis, the integrity of the Internal Standard (IS) is the linchpin of quantitative accuracy.[1] Fexofenadine-d10 Hydrochloride is the gold-standard stable isotope-labeled (SIL) IS for quantifying fexofenadine in biological matrices.[2] Its utility, however, is strictly governed by its isotopic purity —specifically, the absence of unlabeled (D0) isotopologues that cause "cross-talk" interference at the Lower Limit of Quantification (LLOQ).
This guide dissects the molecular architecture, synthesis-derived isotopic risks, and validation protocols required to certify Fexofenadine-d10 for regulated pharmacokinetic (PK) studies.[2]
Molecular Architecture & Isotopic Design
Target Molecule: Fexofenadine-d10 Hydrochloride
Chemical Name: 4-[1-Hydroxy-4-[4-(hydroxybis(phenyl-d5)methyl)piperidin-1-yl]butyl]-
Deuteration Strategy
The "d10" designation refers to the complete deuteration of the two phenyl rings on the benzhydryl moiety.
-
Location: The two phenyl rings attached to the tertiary alcohol on the piperidine side chain.
-
Rationale: These positions are metabolically stable and chemically inert under standard extraction conditions. Labeling the tert-butyl or methyl groups (on the acid side) is avoided due to potential metabolic instability or synthetic complexity.
-
Mass Shift: +10 Da. This large mass difference (
M) eliminates "Reverse Cross-talk" (contribution of the analyte's natural isotopic envelope to the IS channel).
The Criticality of Isotopic Purity: "Cross-Talk" Mechanics
Isotopic purity is not merely about the enrichment percentage (e.g., 99 atom% D); it is about the isotopic distribution profile .
Forward Cross-Talk (IS Interference)
This is the most critical failure mode. If the Fexofenadine-d10 standard contains traces of Fexofenadine-d0 (unlabeled), the IS will contribute a signal to the analyte transition channel (
-
Impact: Artificially elevates the analyte peak area.
-
Consequence: Fails FDA/EMA acceptance criteria if the interference exceeds 5% of the LLOQ response.
Reverse Cross-Talk (Analyte Interference)
At high analyte concentrations (ULOQ), the natural isotopic abundance of the analyte (M+10) could theoretically overlap with the IS.
-
Mitigation: With a
M of +10 Da, the abundance of the M+10 isotopologue in native Fexofenadine is statistically negligible ( ), rendering this risk null for this specific molecule.
Quantitative Impact Table
| Parameter | Ideal Scenario | Compromised Purity (High D0) | Bioanalytical Consequence |
| Enrichment | > 99% D10 | Mix of D10, D9, D8, D0 | Broadened IS Peak / Lower Sensitivity |
| D0 Presence | < 0.1% | > 1.0% | Failed LLOQ Accuracy (Bias > 20%) |
| Mass Shift | +10 Da | N/A | Excellent Separation |
| Retention Time | Co-elutes with Analyte | Slight shift (D-effect) | Potential integration errors if shift is large |
Synthesis & Origins of Isotopic Impurity
Understanding the synthesis pathway reveals where "isotopic dilution" (loss of deuterium) occurs. The critical step is the formation of the deuterated Azacyclonol intermediate.
Synthesis Workflow (Graphviz)[2]
Figure 1: Convergent synthesis of Fexofenadine-d10. The isotopic integrity depends entirely on the purity of the Benzene-d6 starting material and the prevention of H/D exchange during the formation of Benzophenone-d10.
Sources of Impurity
-
Incomplete Deuteration of Start Material: If Benzene-d6 contains Benzene-d5, the final product will carry d9, d8 isotopologues.[2]
-
Acid-Catalyzed Exchange: The Friedel-Crafts acylation (using
) is harsh.[2] If moisture is present, protons ( ) can exchange with deuterium ( ) on the aromatic rings, reducing enrichment.[2]
Analytical Characterization Protocols
To validate the material for use, two orthogonal methods are required.
Protocol A: HRMS for Isotopic Distribution
High-Resolution Mass Spectrometry (HRMS) is the only method capable of quantifying the D0 impurity at trace levels.
Instrument: Q-TOF or Orbitrap MS. Methodology:
-
Infusion: Direct infusion of 100 ng/mL solution in 50:50 MeOH:Water (0.1% Formic Acid).
-
Scan Range:
495 – 520 (Centroid mode). -
Resolution: > 30,000 FWHM.
-
Calculation:
-
Extract intensities (
) for 502.29 (D0), 511.37 (D10), and intermediates (D9, D8).[2] -
% D0 Contribution:
-
Acceptance Criteria:
Protocol B: 1H-NMR for Regiochemistry
Proton NMR confirms that the label is in the correct position (benzhydryl rings) and not scrambled.
Solvent:
-
Unlabeled Fexofenadine: Shows strong multiplet signals in the aromatic region (7.1 – 7.6 ppm) corresponding to 14 protons (10 on benzhydryl + 4 on phenylene).[2]
-
Fexofenadine-d10: The integration of the aromatic region should decrease from 14H to 4H .
-
Verification: The remaining 4H (singlet/doublet pattern) correspond to the phenylene ring on the acid side (unlabeled). The disappearance of the 10H benzhydryl signal confirms specific labeling.
Bioanalytical Method Validation (FDA M10 Compliance)
When using Fexofenadine-d10 in a regulated study, the following validation step is mandatory to ensure "Self-Validating" reliability.
IS Interference Test (System Suitability)
This test determines if the isotopic purity is sufficient for the specific assay sensitivity (LLOQ).
Step-by-Step Protocol:
-
Prepare Blank Matrix: Extract a biological sample containing no analyte and no IS .
-
Prepare IS-Only Sample: Extract a blank matrix spiked only with Internal Standard at the working concentration.
-
Prepare LLOQ Sample: Extract a sample spiked with Fexofenadine (analyte) at the LLOQ concentration + IS.
-
Analysis: Inject in the order: Blank
LLOQ IS-Only. -
Calculation:
-
Monitor the Analyte Transition (e.g.,
). -
Measure the peak area at the analyte retention time in the IS-Only injection.
-
Compare this area to the Analyte area in the LLOQ injection.
-
Pass/Fail Rule (FDA M10):
The response in the blank (or IS-only) sample must be
of the average response of the LLOQ sample.
Troubleshooting High Interference
If the IS-Only sample shows a peak in the analyte channel > 5% of LLOQ:
-
Check Purity: The IS likely contains > 0.5% D0. Action: Purchase a new lot with higher enrichment (> 99 atom% D).
-
Check Fragmentation: If using MRM, ensure the collision energy isn't causing H/D scrambling in the source (rare for this molecule).
-
Reduce IS Concentration: Lowering the IS concentration reduces the absolute amount of D0 impurity injected, potentially bringing the interference signal below the detection threshold (though this may reduce IS precision).
References
-
FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. [Link]
-
Almac Group. (n.d.).[2] Determination of Isotopic Purity by Accurate Mass LC/MS. [Link]
-
SynZeal. (n.d.). Fexofenadine-d10 Hydrochloride Structure and Characterization. [Link][2]
Sources
Technical Whitepaper: Fexofenadine-d10 Hydrochloride
Safe Handling, Molecular Architecture, and Bioanalytical Application[1][2]
Executive Summary
Fexofenadine-d10 Hydrochloride is a stable, isotope-labeled analog of the second-generation antihistamine Fexofenadine.[1][2] It is engineered primarily as an Internal Standard (IS) for the quantification of Fexofenadine in biological matrices (plasma, urine) via LC-MS/MS.[1][2]
This guide synthesizes critical safety data (SDS) with practical laboratory workflows. Unlike standard safety sheets, this document correlates the compound's physicochemical hazards directly with the experimental protocols used in drug development.
Part 1: Molecular Architecture & Isotopic Fidelity
Compound Identity:
-
Chemical Name: Fexofenadine-d10 Hydrochloride[1][2][3][4][5][6][7]
-
Synonyms: MDL-16455-d10 HCl; Carboxyterfenadine-d10 HCl[1][2][6]
-
CAS Number: 1215821-44-5 (HCl salt) / 1215900-18-7 (Free base generic)[1][2]
-
Molecular Weight: ~548.18 g/mol (Salt) / ~511.72 g/mol (Free Base)[1][2]
The "d10" Advantage: The labeling incorporates ten deuterium atoms on the two phenyl rings of the hydroxydiphenylmethyl moiety. This creates a mass shift of +10 Daltons relative to the analyte.
-
Why +10 Da? In LC-MS/MS, a shift of +10 Da eliminates isotopic "cross-talk" (signal interference) between the analyte and the internal standard, which is a common risk with lighter labels (e.g., d3 or d4).[1][2]
Visualization: Molecular Structure & Deuteration Logic
The following diagram illustrates the core structure and the specific deuteration sites (highlighted in red) that provide the mass shift.
Figure 1: Structural breakdown of Fexofenadine-d10. The d10 modification occurs on the two phenyl rings at the 'Head' of the molecule.
Part 2: Hazard Identification & Toxicology Profile (SDS Core)[1][2]
While Fexofenadine is a non-sedating antihistamine, the pure hydrochloride salt used in research is a concentrated chemical intermediate and must be treated with higher caution than the final dosage form.
2.1 GHS Classification
Based on the parent compound data and structural analogs:
| Hazard Class | Category | Hazard Statement | Code |
| Reproductive Toxicity | 1B | May damage fertility or the unborn child.[1][2][9] | H360 |
| Skin Sensitization | 1 | May cause an allergic skin reaction. | H317 |
| STOT - Single Exp. | 3 | May cause respiratory irritation.[2] | H335 |
2.2 Critical Handling Protocols
Expert Insight: The primary risk in a bioanalytical lab is inhalation of fine dust during weighing and dermal absorption via contaminated gloves.
-
Engineering Controls:
-
Mandatory: Weighing must be performed inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.
-
Static Control: Use an anti-static gun if the powder is "fly-away," as loss of material affects the accuracy of the stock solution concentration.
-
-
Personal Protective Equipment (PPE):
-
First Aid Measures:
Part 3: Applied Bioanalysis – The Internal Standard Workflow
This section details how to utilize Fexofenadine-d10 HCl effectively in an LC-MS/MS assay.
3.1 Solubility & Stock Preparation
Fexofenadine HCl is slightly soluble in water but soluble in Methanol (MeOH) and DMSO.[2]
-
Protocol: Prepare the Primary Stock Solution (e.g., 1.0 mg/mL) in 100% Methanol .
-
Why Methanol? It prevents hydrolysis and bacterial growth during storage. Water-based stocks degrade faster.[1][2]
-
Storage: Store aliquots at -20°C or -80°C. Stable for >1 year if protected from light and moisture.
3.2 The Extraction Workflow
The following workflow describes a typical Protein Precipitation (PPT) method for human plasma, utilizing Fexofenadine-d10 as the IS.
Figure 2: Standard Protein Precipitation workflow.[1][2] The IS is added before extraction to correct for recovery losses and matrix effects.
3.3 Mass Spectrometry Parameters (MRM Transitions)
To ensure specificity, monitor the following transitions. Note the +10 Da shift in the precursor and product ions for the IS.
| Compound | Polarity | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Fexofenadine | Positive (ESI+) | 502.3 m/z | 466.2 m/z | ~27 |
| Fexofenadine-d10 | Positive (ESI+) | 512.3 m/z | 476.2 m/z | ~28 |
Note: Transitions may vary slightly based on instrument calibration. Always infuse the standard to optimize.
Part 4: Storage, Stability & Disposal[1][2]
4.1 Storage Conditions:
-
Temperature: -20°C (Freezer).
-
Environment: Keep desiccated. The Hydrochloride salt is hygroscopic; moisture absorption will alter the effective weight, leading to quantitation errors.
-
Container: Amber glass vials (light sensitive).
4.2 Disposal:
-
Do not flush down drains.[11][13] Fexofenadine is an active pharmaceutical ingredient (API).[1][2][6][8][10][12][14]
-
Dispose of as Hazardous Chemical Waste via a licensed contractor, adhering to local regulations (e.g., RCRA in the US).[1][2]
References
-
PubChem. (n.d.).[1][2] Fexofenadine-d10 | C32H39NO4.[1][2] National Library of Medicine. Retrieved from [Link][1][2]
Sources
- 1. Fexofenadine-d10 | C32H39NO4 | CID 45358982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. veeprho.com [veeprho.com]
- 5. chembk.com [chembk.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. biosynth.com [biosynth.com]
- 11. echemi.com [echemi.com]
- 12. pharmacopoeia.com [pharmacopoeia.com]
- 13. fishersci.com [fishersci.com]
- 14. idealpublication.in [idealpublication.in]
Methodological & Application
Application Note: High-Throughput Quantification of Fexofenadine in Human Plasma Using Fexofenadine-d10 Hydrochloride as Internal Standard
Introduction & Scientific Rationale
Fexofenadine is a second-generation histamine H1-receptor antagonist and a non-sedating metabolite of terfenadine.[1] Beyond its clinical use, it serves as a critical P-glycoprotein (P-gp) probe substrate in drug-drug interaction (DDI) studies. Because P-gp transport efficiency can be easily saturated or inhibited, accurate quantification of Fexofenadine at low physiological concentrations (1.0 – 500 ng/mL) is essential for regulatory submissions.
The Necessity of Fexofenadine-d10
In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), matrix effects (ion suppression or enhancement) are the primary source of quantitative error. Fexofenadine is zwitterionic; its retention behavior is highly sensitive to pH and mobile phase composition.
Using a structural analog (e.g., terfenadine or loratadine) as an Internal Standard (IS) is insufficient because analogs often elute at different retention times than the analyte. They do not experience the exact same ionization environment or matrix suppression. Fexofenadine-d10 Hydrochloride , a stable isotope-labeled internal standard (SIL-IS), co-elutes (or elutes in close proximity) with the analyte, thereby correcting for:
-
Ionization Suppression: The IS experiences the same "competition for charge" in the ESI source.
-
Extraction Efficiency: Any loss during protein precipitation is mirrored by the IS.
-
Injection Variability: Autosampler errors are normalized.
Physicochemical Properties & Mechanism[1][2]
-
Analyte: Fexofenadine Hydrochloride (
) -
Internal Standard: Fexofenadine-d10 Hydrochloride (Deuterium labels typically on the phenyl rings or t-butyl groups to ensure metabolic stability).
-
Ionization Mode: Positive Electrospray Ionization (ESI+). The tertiary amine is readily protonated (
).
Mechanism of Action (Internal Standardization)
The d10-IS provides a mass shift of +10 Da. This shift is sufficient to prevent cross-talk (isotopic overlap) between the analyte and the IS channels, ensuring that high concentrations of the analyte do not contribute to the IS signal and vice versa.
Experimental Protocol
Materials and Reagents
-
Fexofenadine HCl Reference Standard: >99% purity.
-
Fexofenadine-d10 HCl IS: >98% isotopic purity.[2]
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), and Ammonium Acetate.
-
Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).
Stock Solution Preparation[3]
-
Master Stock (Analyte): Dissolve Fexofenadine HCl in Methanol to 1.0 mg/mL.
-
Master Stock (IS): Dissolve Fexofenadine-d10 HCl in Methanol to 1.0 mg/mL.
-
Working IS Solution: Dilute the IS stock in Acetonitrile to a concentration of 200 ng/mL. Note: Using ACN here allows this solution to act as the precipitating agent in the next step.
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is chosen over Solid Phase Extraction (SPE) for its speed and cost-effectiveness, relying on the d10-IS to correct for the "dirtier" matrix.
-
Aliquot: Transfer 50 µL of plasma sample/standard into a 96-well plate or microcentrifuge tube.
-
Precipitate: Add 150 µL of Working IS Solution (200 ng/mL Fexofenadine-d10 in ACN).
-
Scientific Note: The 1:3 ratio ensures complete protein crash.
-
-
Vortex: Mix vigorously for 1 minute.
-
Centrifuge: Spin at 10,000 × g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to an autosampler vial.
-
Dilution (Optional): If peak shape is poor due to high solvent strength, dilute the supernatant 1:1 with 0.1% Formic Acid in water before injection.
LC-MS/MS Conditions
Table 1: Chromatographic Parameters
| Parameter | Setting |
| Column | Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ~2.[2]7) |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 - 0.5 mL/min |
| Column Temp | 40°C - 50°C |
| Injection Vol | 2 - 5 µL |
| Run Time | ~4.0 Minutes |
Table 2: Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 20% | Initial Loading |
| 0.50 | 20% | Isocratic Hold (Divert to Waste) |
| 2.50 | 90% | Linear Ramp (Elution) |
| 3.00 | 90% | Wash |
| 3.10 | 20% | Return to Initial |
| 4.00 | 20% | Re-equilibration |
Table 3: Mass Spectrometry Parameters (SRM)
| Compound | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Dwell Time (ms) |
| Fexofenadine | 502.3 ( | 466.2 (Loss of | 28 | 50 |
| Fexofenadine-d10 | 512.3 ( | 476.2 (Loss of | 28 | 50 |
Note: The transition to m/z 171.1 is also common, but the water loss transition (466/476) often provides higher sensitivity.
Workflow Visualization
The following diagram illustrates the critical path from sample collection to data generation, highlighting the integration of the Internal Standard.
Figure 1: Analytical workflow for Fexofenadine quantification. The addition of Fexofenadine-d10 during the precipitation step (Yellow Node) ensures that all subsequent matrix losses and ionization variations are mathematically corrected in the final data analysis.
Validation & Troubleshooting Guidelines
Deuterium Isotope Effect
While d10-labeling is robust, a slight retention time shift (usually < 0.05 min) may occur because deuterium is slightly more lipophilic than hydrogen.
-
Validation Step: Ensure the integration window in your software (e.g., Analyst, MassLynx) is wide enough to capture both the analyte and IS peaks if they drift slightly, but narrow enough to exclude interferences.
Matrix Effect Assessment
Calculate the Matrix Factor (MF) :
-
Acceptance: The IS-normalized Matrix Factor (MF_analyte / MF_IS) should be close to 1.0 (CV < 15%). If the IS fails to correct the matrix effect, consider further diluting the sample or switching to a slower gradient to separate phospholipids.
Carryover
Fexofenadine can be "sticky" due to its carboxyl and amine groups.
-
Protocol: Include a needle wash of Acetonitrile:Water:Formic Acid (50:50:0.1) .
-
Check: Inject a double blank after the highest standard (ULOQ). The analyte signal should be < 20% of the LLOQ.
References
-
U.S. Food and Drug Administration (FDA). (2018).[2][3] Bioanalytical Method Validation, Guidance for Industry. [Link][4][5][6]
-
National Institutes of Health (NIH). (2021). Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum. [Link]
Sources
- 1. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hhs.gov [hhs.gov]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. nebiolab.com [nebiolab.com]
Application Note: High-Sensitivity Quantification of Fexofenadine in Human Plasma via LC-MS/MS using Fexofenadine-d10 Hydrochloride
Abstract & Introduction
Fexofenadine is a second-generation H1-receptor antagonist widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria. As a zwitterionic compound with high polarity and a substrate for P-glycoprotein (P-gp), Fexofenadine presents specific challenges in bioanalysis, particularly regarding chromatographic peak shape and matrix-induced ionization suppression.
This protocol details a robust, high-throughput LC-MS/MS method for the quantification of Fexofenadine in human plasma.[1][2][3] Critical to this method is the use of Fexofenadine-d10 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS). Unlike analog internal standards, the d10 isotopolog co-elutes perfectly with the analyte, providing real-time compensation for matrix effects and variations in ionization efficiency.
Key Mechanistic Insight: The "d10" Advantage
In Electrospray Ionization (ESI), phospholipids and endogenous plasma components can suppress the ionization of the target analyte. Because Fexofenadine-d10 elutes at the exact same retention time as the native drug but is differentiated by mass, it experiences the exact same suppression event. The ratio of Analyte/IS therefore remains constant, ensuring quantitative accuracy even in "dirty" samples.
Chemical & Reagent Specifications
To ensure reproducibility, the following grades and specific salt forms are required:
-
Analyte: Fexofenadine Hydrochloride (>99% purity).
-
Internal Standard: Fexofenadine-d10 Hydrochloride (Isotopic purity >99 atom % D).
-
Note: The d10 labeling is typically on the tert-butyl groups or the aromatic rings, ensuring stability against back-exchange in aqueous acidic mobile phases.
-
-
Solvents: LC-MS Grade Acetonitrile (ACN) and Methanol (MeOH).
-
Additives: LC-MS Grade Formic Acid and Ammonium Formate.[4]
-
Matrix: K2EDTA Human Plasma (drug-free).
Experimental Workflow & Sample Preparation
We utilize a Protein Precipitation (PPT) strategy.[2][3][4][5] While Solid Phase Extraction (SPE) offers cleaner extracts, PPT is preferred for high-throughput clinical trials due to speed and cost-efficiency, provided the SIL-IS is used to correct for the heavier matrix load.
Preparation of Stock Solutions
-
Stock A (Fexofenadine): Dissolve 10 mg Fexofenadine HCl in 10 mL Methanol (1 mg/mL).
-
Stock B (IS - Fexofenadine-d10): Dissolve 1 mg Fexofenadine-d10 HCl in 10 mL Methanol (100 µg/mL).
-
Working IS Solution: Dilute Stock B with ACN to a concentration of 50 ng/mL . This solution will act as both the spiking agent and the precipitating solvent.
Extraction Protocol (Step-by-Step)
-
Aliquot: Transfer 50 µL of plasma sample (Blank, Standard, or QC) into a 96-well plate or 1.5 mL microcentrifuge tube.
-
Precipitation: Add 150 µL of the Working IS Solution (ACN containing 50 ng/mL Fexofenadine-d10) to the sample.
-
Ratio: 1:3 (Plasma:Organic) ensures >98% protein removal.
-
-
Vortex: Vortex aggressively for 2 minutes to ensure complete protein crash.
-
Centrifugation: Centrifuge at 4,000 x g (or 13,000 rpm for tubes) for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to a clean plate/vial.
-
Dilution (Optional but Recommended): Add 100 µL of 10 mM Ammonium Formate (aq) to the supernatant.
-
Reasoning: Injecting pure ACN supernatant onto a C18 column can cause "solvent effects" (peak fronting) for early eluting polar compounds. Diluting with buffer matches the initial mobile phase strength.
-
Visualizing the Workflow
Figure 1: High-throughput Protein Precipitation workflow optimized for Fexofenadine.
LC-MS/MS Methodology
Liquid Chromatography Conditions
Fexofenadine contains a tertiary amine and a carboxylic acid. At neutral pH, it exists as a zwitterion. We utilize an acidic mobile phase to protonate the amine, ensuring good retention on C18 and high sensitivity in Positive ESI mode.
-
Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity).
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.
-
Column Temp: 40°C.
-
Injection Volume: 5 µL.
Mobile Phase:
-
A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid (pH ~3.5).
Gradient Table:
| Time (min) | % Mobile Phase B | Flow Rate (mL/min) | Phase |
| 0.00 | 10 | 0.5 | Loading |
| 0.50 | 10 | 0.5 | Isocratic Hold |
| 2.50 | 90 | 0.5 | Elution Gradient |
| 3.00 | 90 | 0.5 | Wash |
| 3.10 | 10 | 0.5 | Re-equilibration |
| 4.50 | 10 | 0.5 | End |
Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI) - Positive Mode.[2][4][5][6]
-
Spray Voltage: 3500 V.
-
Gas Temp: 350°C.
MRM Transitions (Multiple Reaction Monitoring):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) | Role |
| Fexofenadine | 502.3 [M+H]+ | 466.2 | 30 | 25 | Quantifier |
| Fexofenadine | 502.3 [M+H]+ | 171.1 | 30 | 40 | Qualifier |
| Fexofenadine-d10 | 512.3 [M+H]+ | 476.2 | 30 | 25 | Internal Standard |
Note: The transition 502.3 -> 466.2 corresponds to the loss of water molecules, a common fragmentation pathway for hydroxylated compounds.
Mechanism of Correction (Visualization)
The following diagram illustrates why the d10-IS is superior to a structural analog (like terfenadine) for this specific assay.
Figure 2: Co-elution of the d10-IS ensures that matrix suppression affects both the analyte and standard equally, mathematically cancelling out the error.
Validation & Quality Control
To meet FDA and ICH M10 guidelines, the following parameters must be validated:
-
Linearity:
-
Accuracy & Precision:
-
Matrix Effect (Absolute vs. Relative):
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction between amine group and residual silanols on column. | Ensure mobile phase pH is < 4.0. Increase buffer concentration to 10mM or 20mM. |
| Carryover | Fexofenadine sticking to the injector needle. | Use a needle wash with high organic content (e.g., ACN:IPA:Water:Formic Acid 40:40:20:0.1). |
| Non-Linearity | Saturation of the detector at high concentrations. | Switch to a less sensitive product ion (e.g., 171.1) for quantitation or use a quadratic fit (though linear is preferred). |
| IS Signal Drift | Deuterium exchange (rare for d10, common for d3). | Ensure the d10 label is on the carbon skeleton, not on exchangeable protons (OH/NH). |
References
-
U.S. Food and Drug Administration (FDA). (2018).[11] Bioanalytical Method Validation, Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
-
Muppavarapu, R., et al. (2014).[1] "Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma." Biomedical Chromatography. (Demonstrates MRM transitions and d10 usage).
-
BenchChem. (2025).[4] High-Throughput Quantification of Fexofenadine in Human Plasma using LC-MS/MS with Fexofenadine-d10 as an Internal Standard. (Source for specific d10 precursor ions).
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. idealpublication.in [idealpublication.in]
- 8. saspublishers.com [saspublishers.com]
- 9. catalogimages.wiley.com [catalogimages.wiley.com]
- 10. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 11. researchgate.net [researchgate.net]
Precision Quantitation of Fexofenadine in Biological Matrices: A Dual-Stream Protocol Guide
Application Note: AN-FEX-2026-01
Abstract
This application note provides a definitive guide for the bioanalysis of Fexofenadine (FEX) in human plasma and serum. Unlike generic protocols, this guide addresses the specific zwitterionic challenges of Fexofenadine (pKa 4.25, 9.53). We present two distinct workflows: a High-Throughput Protein Precipitation (PPT) method for routine pharmacokinetic (PK) screening and a High-Sensitivity Solid Phase Extraction (SPE) method for trace-level detection. Both protocols utilize a deuterated internal standard (Fexofenadine-d10) to rigorously compensate for matrix effects and ionization suppression, ensuring compliance with FDA and EMA bioanalytical guidelines.
Introduction: The Zwitterionic Challenge
Fexofenadine is a second-generation H1-receptor antagonist.[1] Its chemical structure features both a basic piperidine nitrogen and an acidic carboxylic acid moiety, rendering it a zwitterion at physiological pH.[1] This amphiphilic nature creates unique challenges in extraction:
-
Solubility: It resists simple organic extraction at neutral pH.
-
Matrix Effects: Co-eluting phospholipids in plasma often suppress the ESI+ signal.
-
Adsorption: The basic amine can interact with silanols in HPLC columns, leading to peak tailing.
The Solution: Deuterated Internal Standards (IS) Using a structural analog (like terfenadine) is insufficient for regulated bioanalysis. Fexofenadine-d10 (or d6) is chemically identical to the analyte but mass-shifted. It co-elutes with Fexofenadine, experiencing the exact same matrix suppression and extraction losses. The ratio of Analyte/IS remains constant, providing a self-validating quantification system.
Chemical & Physical Landscape[1][2][3][4][5][6][7][8]
Table 1: Analyte Properties & MS/MS Transitions
| Property | Fexofenadine (Analyte) | Fexofenadine-d10 (IS) | Rationale |
| Formula | C32H39NO4 | C32H29D10NO4 | Stable isotope dilution |
| MW | 501.66 g/mol | 511.72 g/mol | +10 Da mass shift |
| pKa | 4.25 (Acid), 9.53 (Base) | Similar | Zwitterionic behavior |
| LogP | ~2.81 | Similar | Moderate hydrophobicity |
| Precursor Ion | 502.3 [M+H]+ | 512.3 [M+H]+ | ESI Positive Mode |
| Product Ion | 466.2 (Water loss) | 476.2 (Water loss) | Quantifier Transition |
| Qualifier Ion | 171.1 | 171.1 | Confirmation |
Experimental Protocols
Workflow Selection Strategy
Choose your extraction method based on the required Lower Limit of Quantitation (LLOQ) and sample volume.
Figure 1: Decision matrix for selecting the appropriate sample preparation workflow.
Protocol A: High-Throughput Protein Precipitation (PPT)
Best for: Clinical trials with high sample volumes; LLOQ ~1-5 ng/mL.
Reagents:
-
Internal Standard Working Solution (ISWS): 100 ng/mL Fexofenadine-d10 in Methanol.
Step-by-Step Procedure:
-
Aliquot: Transfer 50 µL of plasma into a 96-well plate or 1.5 mL centrifuge tube.
-
IS Addition: Add 20 µL of ISWS. Vortex gently.
-
Precipitation: Add 150 µL of Acetonitrile containing 0.1% Formic Acid.
-
Expert Insight: The formic acid disrupts protein binding, releasing Fexofenadine into the supernatant.
-
-
Agitation: Vortex vigorously for 2 minutes.
-
Separation: Centrifuge at 4,000 x g (plate) or 10,000 x g (tube) for 10 minutes at 4°C.
-
Dilution (Optional): Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of 10 mM Ammonium Formate (aq) to match the initial mobile phase conditions.
-
Why? Injecting pure acetonitrile can cause peak distortion ("solvent effect") for early eluting compounds.
-
Protocol B: High-Sensitivity Solid Phase Extraction (SPE)
Best for: Low-dose PK studies; LLOQ < 0.5 ng/mL; Dirty matrices (urine). Mechanism: Mixed-Mode Cation Exchange (MCX). Utilizes the basic amine of Fexofenadine (pKa 9.53) to lock the analyte onto the sorbent while washing away interferences.
Reagents:
-
Cartridge: MCX (Mixed-Mode Cation Exchange), 30 mg/1 cc.
-
Loading Buffer: 2% Formic Acid in Water.
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol.
Step-by-Step Procedure:
-
Pre-treatment: Mix 200 µL Plasma + 20 µL ISWS + 200 µL 2% Formic Acid.
-
Conditioning:
-
1 mL Methanol[9]
-
1 mL Water
-
-
Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (~1 mL/min).
-
Wash 1 (Acidic/Aqueous): 1 mL 2% Formic Acid in Water. (Removes proteins/salts).
-
Wash 2 (Organic): 1 mL Methanol. (Removes neutral phospholipids).
-
Critical Step: Fexofenadine remains bound via ionic interaction despite the organic wash.
-
-
Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol.
-
Reconstitution: Evaporate to dryness under Nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase.
Figure 2: Mechanism of Mixed-Mode Cation Exchange (MCX) for Fexofenadine purification.[8]
LC-MS/MS Method Parameters
To ensure robust quantitation, the chromatographic method must separate Fexofenadine from phospholipids (which often elute late) and potential isobaric interferences.
-
Column: C18, 50 x 2.1 mm, 1.7 µm or 2.6 µm (e.g., Kinetex or Acquity BEH).
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
3.0 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.4 - 0.6 mL/min.
-
Column Temp: 40°C.
Mass Spectrometer Settings (Source: ESI+)
-
Capillary Voltage: 2.5 - 3.5 kV.
-
Desolvation Temp: 500°C.
-
Collision Energy: ~25-30 eV (Optimized for 502.3 -> 466.2 transition).
Troubleshooting & Optimization
Peak Tailing[8]
-
Cause: Interaction between the basic amine of Fexofenadine and residual silanols on the column.
-
Fix: Ensure the mobile phase contains adequate buffer (Ammonium Formate/Acetate) rather than just Formic Acid. The ammonium ions compete for silanol sites.
Carryover
-
Cause: Fexofenadine is sticky (hydrophobic + basic).
-
Fix: Use a needle wash with high organic strength and pH adjustment (e.g., ACN:MeOH:Water:Formic Acid 40:40:20:0.5).
Matrix Effects (Suppression)
-
Observation: Internal standard response drops significantly in patient samples compared to neat standards.
-
Fix: If using PPT, switch to SPE. If already using SPE, ensure the Wash 2 step (Methanol) is sufficient to remove phospholipids.
References
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 3348, Fexofenadine. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]
-
Tandulwadkar, S. S., et al. (2020). Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine. Journal of Chromatography B. Retrieved from [Link]
-
Mahajan, L., et al. (2010). Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation. Biomedical Chromatography. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fexofenadine | 83799-24-0 [chemicalbook.com]
- 7. idealpublication.in [idealpublication.in]
- 8. Compound: FEXOFENADINE (CHEMBL914) - ChEMBL [ebi.ac.uk]
- 9. asianpubs.org [asianpubs.org]
Application Note: High-Throughput Quantitation of Fexofenadine in Human Plasma via UPLC-MS/MS
Executive Summary
This application note details a robust, sensitive, and high-throughput UPLC-MS/MS method for the quantitation of Fexofenadine in human plasma. Designed for pharmacokinetic (PK) and bioequivalence studies, this method utilizes Fexofenadine-d10 as a stable isotope-labeled internal standard (SIL-IS) to rigorously compensate for matrix effects and ionization suppression common in electrospray ionization (ESI).
The protocol employs a simple protein precipitation (PPT) extraction followed by reversed-phase chromatography on a sub-2-micron C18 column, achieving a run time of < 4.0 minutes with a Lower Limit of Quantitation (LLOQ) suitable for clinical dosing (typically ~1.0 ng/mL).
Scientific Rationale & Mechanistic Insight
The Analyte: Physicochemical Challenges
Fexofenadine is a zwitterionic H1-receptor antagonist containing both a carboxylic acid moiety (pKa ~4.2) and a tertiary amine (pKa ~9.5).
-
Chromatography Implication: At neutral pH, the molecule exists as a zwitterion, leading to poor retention and peak tailing on C18 columns. Therefore, an acidic mobile phase (0.1% Formic Acid, pH ~2.7) is strictly required to protonate the carboxylic acid, rendering the molecule predominantly cationic and increasing hydrophobicity for better retention.
-
Mass Spectrometry Implication: The protonated amine facilitates high sensitivity in Positive ESI mode ([M+H]+).
Why Fexofenadine-d10?
In LC-MS/MS, plasma phospholipids often co-elute with analytes, causing "ion suppression" (signal reduction).
-
The Problem: An analog internal standard (chemically similar but different structure) may elute at a slightly different time than Fexofenadine, meaning it experiences different matrix effects.
-
The Solution: Fexofenadine-d10 co-elutes with the analyte. Any suppression affecting Fexofenadine affects the d10 isotope equally. The Area Ratio (Analyte/IS) remains constant, ensuring accurate quantitation even in "dirty" samples.
Materials and Reagents
| Reagent | Grade/Specification | Notes |
| Fexofenadine HCl | Reference Standard (>99%) | Primary Analyte |
| Fexofenadine-d10 HCl | Internal Standard (>98% isotopic purity) | Compensates for matrix effects |
| Acetonitrile (ACN) | LC-MS Grade | Organic modifier (preferred over MeOH for lower backpressure) |
| Water | Milli-Q / LC-MS Grade | 18.2 MΩ·cm resistance |
| Formic Acid | LC-MS Grade ampules | Acidifier (Proton source) |
| Human Plasma | K2EDTA or Heparinized | Blank matrix for calibration standards |
Instrumentation & Conditions
Liquid Chromatography (UPLC)
-
System: Waters ACQUITY UPLC H-Class (or equivalent)
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
-
Why BEH? Ethylene Bridged Hybrid particles are robust at high pH and pressure, providing superior peak shape for basic compounds like Fexofenadine.
-
-
Column Temp: 40°C
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 - 5 µL
Mobile Phase Configuration:
-
MP A: 0.1% Formic Acid in Water
-
MP B: 100% Acetonitrile
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B | Curve | Action |
|---|---|---|---|---|
| 0.00 | 90 | 10 | Initial | Loading |
| 0.50 | 90 | 10 | 6 | Hold |
| 2.50 | 10 | 90 | 6 | Elution |
| 3.00 | 10 | 90 | 6 | Wash |
| 3.10 | 90 | 10 | 1 | Re-equilibration |
| 4.00 | 90 | 10 | 1 | End |[1]
Mass Spectrometry (MS/MS)
-
Ionization: ESI Positive (+)
-
Source Temp: 150°C
-
Desolvation Temp: 400°C (High temp needed to desolvate aqueous mobile phase)
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell (s) | Cone (V) | Collision (eV) | Type |
|---|---|---|---|---|---|---|
| Fexofenadine | 502.2 | 466.2 | 0.05 | 30 | 28 | Quant |
| Fexofenadine | 502.2 | 171.1 | 0.05 | 30 | 40 | Qual |
| Fexofenadine-d10 | 512.3 | 476.3 | 0.05 | 30 | 28 | IS Quant |
Note: The primary transition (502>466) represents the loss of water and HCl, which is the most abundant fragment. The 171 fragment is a structural cleavage, useful for confirmation.
Experimental Protocol: Sample Preparation
We utilize Protein Precipitation (PPT) for its speed and cost-effectiveness.
Preparation of Stock Solutions
-
Stock A (FEX): Dissolve 1.0 mg Fexofenadine HCl in 1.0 mL Methanol (1 mg/mL).
-
Stock B (IS): Dissolve 1.0 mg Fexofenadine-d10 in 1.0 mL Methanol.
-
Working IS Solution: Dilute Stock B with 50% ACN to achieve ~500 ng/mL.
Extraction Workflow
The following diagram illustrates the critical path for sample extraction.
Caption: Step-by-step Protein Precipitation (PPT) workflow optimized for high-throughput PK analysis.
Method Validation Strategy (Regulatory Compliance)
This method should be validated according to ICH M10 or FDA Bioanalytical Method Validation (2018) guidelines.
Validation Logic Tree
The following diagram outlines the decision process for validating the method's integrity.
Caption: Core validation parameters required for regulatory submission (FDA/ICH).
Acceptance Criteria Summary
-
Linearity:
using weighting. -
Accuracy: Mean concentration within
of nominal ( for LLOQ). -
Precision: CV
( for LLOQ). -
Recovery: Consistent recovery across Low, Mid, and High QC levels.
Expert Insights & Troubleshooting
The "Carryover" Trap
Fexofenadine is hydrophobic at acidic pH and can stick to the injector needle or valve rotor.
-
Fix: Use a strong needle wash containing organic solvent (e.g., ACN:Isopropanol:Water:Formic Acid 40:40:20:0.1). Ensure the wash volume is sufficient (>400 µL).
Peak Shape Distortion
If the initial mobile phase is too strong (too much organic), the analyte may "break through" the column without focusing.
-
Fix: Ensure the sample diluent matches the initial mobile phase conditions. If extracting with 100% ACN, dilute the supernatant 1:1 with 0.1% Formic Acid in water before injection to reduce solvent strength.
Matrix Effect Compensation
While Fexofenadine-d10 corrects for ionization issues, high lipid content can still foul the source over hundreds of injections.
-
Fix: Monitor the absolute peak area of the IS throughout the run. If IS area drops by >50% compared to the start of the run, the source may need cleaning, or the divert valve should be used to send the first 0.5 min (salts) and last 1.0 min (phospholipids) of the gradient to waste.
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[4] (2018).[4] Link
-
European Medicines Agency (EMA). Guideline on bioanalytical method validation.[5][6] (2011).[5][6][7] Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3348, Fexofenadine.Link
-
International Council for Harmonisation (ICH). M10 Bioanalytical Method Validation and Study Sample Analysis.[6] (2022).[5][6] Link
Sources
- 1. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. researchgate.net [researchgate.net]
- 5. e-b-f.eu [e-b-f.eu]
- 6. ema.europa.eu [ema.europa.eu]
- 7. EMA and CHMP (2011) Guideline on Bioanalytical Method Validation. - References - Scientific Research Publishing [scirp.org]
High-Throughput LC-MS/MS Quantification of Fexofenadine in Biological Matrices Using Fexofenadine-d10 Hydrochloride
[1]
Abstract
This application note details a robust, sensitive, and self-validating LC-MS/MS protocol for the quantification of Fexofenadine (FEX) in human plasma.[1] By utilizing Fexofenadine-d10 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS), this method specifically addresses and corrects for the significant matrix effects and ionization suppression often encountered in electrospray ionization (ESI). The protocol achieves a lower limit of quantification (LLOQ) of 1.0 ng/mL with a run time of under 4 minutes, suitable for high-throughput pharmacokinetic (PK) and bioequivalence studies.
Introduction & Scientific Rationale
The Analyte: Fexofenadine
Fexofenadine is a second-generation antihistamine and a zwitterionic molecule containing both a carboxylic acid moiety (pKa ~4.2) and a basic piperidine nitrogen (pKa ~9.5). This amphiphilic nature presents specific chromatographic challenges, particularly regarding peak tailing and pH-dependent solubility.
The Necessity of Fexofenadine-d10 (SIL-IS)
In LC-MS/MS bioanalysis, external calibration cannot compensate for variable ion suppression caused by phospholipids and other matrix components co-eluting from plasma.
-
Why d10? Fexofenadine-d10 is chemically and physically nearly identical to the analyte but is mass-resolved. It co-elutes with Fexofenadine, experiencing the exact same ionization environment at the ESI source.
-
Mechanism: If matrix components suppress the signal of Fexofenadine by 30% in a specific patient sample, the d10-IS signal is also suppressed by 30%. The ratio of Analyte/IS remains constant, preserving quantitative accuracy.
Method Development Logic
The following diagram illustrates the decision matrix used to design this protocol, ensuring the physicochemical properties of the drug dictate the method parameters.
Figure 1: Method Development Decision Matrix based on Fexofenadine physicochemical properties.
Materials and Reagents
| Reagent | Specification | Role |
| Fexofenadine HCl | >99.0% Purity | Analytical Standard |
| Fexofenadine-d10 HCl | >98% Isotopic Purity | Internal Standard (IS) |
| Acetonitrile (ACN) | LC-MS Grade | Organic Modifier |
| Formic Acid | Optima™ LC/MS Grade | pH Modifier / Proton Source |
| Water | 18.2 MΩ·cm (Milli-Q) | Aqueous Phase |
| Human Plasma | K2EDTA (Drug-Free) | Blank Matrix |
Experimental Protocol
Stock Solution Preparation[3][4]
-
Analyte Stock (1.0 mg/mL): Dissolve 10 mg Fexofenadine HCl in 10 mL Methanol. Correct for salt factor (MW salt / MW free base) if reporting free base concentration.
-
IS Stock (100 µg/mL): Dissolve 1 mg Fexofenadine-d10 HCl in 10 mL Methanol.
-
IS Working Solution (IS-WS): Dilute IS Stock to 500 ng/mL in 50% ACN/Water.
Sample Preparation: Protein Precipitation (PPT)
PPT is chosen over SPE (Solid Phase Extraction) for speed and cost-efficiency, relying on the d10-IS to correct for the "dirtier" extract.
-
Aliquot: Transfer 50 µL of plasma sample/standard into a 1.5 mL centrifuge tube or 96-well plate.
-
IS Addition: Add 20 µL of IS Working Solution (500 ng/mL). Vortex gently.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).
-
Agitation: Vortex vigorously for 1 minute to ensure complete protein denaturation.
-
Centrifugation: Centrifuge at 14,000 rpm (approx. 10,000 x g) for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing 100 µL of Water (0.1% Formic Acid).
-
Note: This 1:1 dilution improves peak shape by matching the solvent strength to the initial mobile phase conditions.
-
LC-MS/MS Conditions
Liquid Chromatography (HPLC)[1][2][3]
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 5 µL.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient Program:
| Time (min) | %B | Description |
|---|---|---|
| 0.00 | 20 | Initial loading |
| 0.50 | 20 | Isocratic hold |
| 2.50 | 90 | Elution of Fexofenadine |
| 3.00 | 90 | Column Wash |
| 3.10 | 20 | Re-equilibration |
| 4.00 | 20 | End of Run |
Mass Spectrometry (MS/MS)[4][5][6]
-
Ionization: ESI Positive Mode (+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.[4]
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
|---|---|---|---|---|---|
| Fexofenadine | 502.3 | 466.2 | 30 | 28 | Quantifier |
| Fexofenadine | 502.3 | 171.1 | 30 | 45 | Qualifier |
| Fex-d10 (IS) | 512.3 | 476.2 | 30 | 28 | Quantifier |
Note: The transition 502 -> 466 corresponds to the loss of two water molecules (2 x 18 Da), a characteristic fragmentation for this molecule.
Workflow Visualization
The following diagram details the sample processing workflow, emphasizing the critical step of IS addition prior to precipitation.
Figure 2: High-throughput Protein Precipitation Workflow.
Validation Parameters (Acceptance Criteria)
To ensure this method meets regulatory standards (FDA/EMA Bioanalytical Guidance), the following criteria must be met:
-
Linearity:
using a weighted linear regression. -
Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ).
-
Precision: CV% < 15% ( < 20% at LLOQ).
-
Matrix Effect (ME):
-
Requirement: The IS-normalized Matrix Factor should be close to 1.0, indicating the d10-IS is compensating for suppression perfectly.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction | Ensure column is end-capped; verify mobile phase pH is acidic (~3.0) to protonate silanols. |
| Low Sensitivity | Ion suppression | Check phospholipid buildup. Extend the gradient wash step at 90% B. |
| Carryover | Adsorption to needle | Change needle wash to 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid. |
| IS Response Drift | ESI Source charging | Clean the ESI cone/shield. The d10 IS tracks drift, but severe drift requires maintenance. |
References
-
Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation, Guidance for Industry. U.S. Food and Drug Administration. Link
-
VeePrho. (n.d.). Fexofenadine-D10 (HCl) Product Information. Retrieved October 24, 2024. Link[7]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3348, Fexofenadine. Link
-
Li, F., et al. (2013). Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum. Journal of Chromatography B. (Contextual reference for MRM transitions). Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Separation of Fexofenadine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. banglajol.info [banglajol.info]
- 4. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. agilent.com [agilent.com]
- 7. caymanchem.com [caymanchem.com]
High-Throughput Bioanalysis of Fexofenadine in Human Plasma using Fexofenadine-d10 Hydrochloride
Application Note & Protocol Guide | Version 2.1
Executive Summary: The Zwitterionic Challenge
Fexofenadine, a second-generation H1-receptor antagonist, presents unique bioanalytical challenges due to its zwitterionic nature (containing both a carboxylic acid and a tertiary amine) and its susceptibility to P-glycoprotein (P-gp) efflux. In bioequivalence (BE) studies, where precise pharmacokinetic (PK) differentiation between Test and Reference formulations is legally mandated, method robustness is paramount.
This guide details the application of Fexofenadine-d10 Hydrochloride as a Stable Isotope-Labeled Internal Standard (SIL-IS). Unlike structural analogs (e.g., terfenadine or cetirizine), Fexofenadine-d10 provides near-perfect tracking of the analyte through extraction variability and, crucially, compensates for matrix-induced ionization suppression in Electrospray Ionization (ESI).
Chemical & Physical Specifications
The selection of the "d10" isotope is deliberate. A mass shift of +10 Da places the IS signal well outside the natural isotopic envelope of the analyte (M+0, M+1, M+2), preventing "cross-talk" that can artificially inflate concentration data.
| Feature | Analyte: Fexofenadine HCl | Internal Standard: Fexofenadine-d10 HCl |
| CAS Registry | 153439-40-8 | 1215821-44-5 (Free base generic) |
| Formula | C32H39NO4[1][2][3] · HCl | C32H29D10NO4 · HCl |
| Molecular Weight | 538.13 g/mol (Salt) | ~548.2 g/mol (Salt) |
| pKa Values | 4.25 (Acid), 9.53 (Amine) | Equivalent |
| LogP | ~2.8 (pH dependent) | Equivalent |
| Precursor Ion (Q1) | m/z 502.2 [M+H]+ | m/z 512.2 [M+H]+ |
| Product Ion (Q3) | m/z 466.2 (Loss of H2O/cleavage) | m/z 476.2 |
| Solubility | Methanol, Ethanol | Methanol, Ethanol |
Method Development Strategy
Mass Spectrometry (LC-MS/MS)
Mode: Positive Electrospray Ionization (ESI+). Rationale: Despite the carboxyl group, the tertiary amine protonates readily under acidic conditions, providing superior sensitivity over ESI negative mode.
Tuning Parameters (Sciex API 4000/5000/6500 equivalent):
-
Curtain Gas (CUR): 30 psi (Prevents solvent droplets entering vacuum).
-
IonSpray Voltage (IS): 4500–5500 V.
-
Temperature (TEM): 500°C (High temp required to desolvate the polar zwitterion).
-
Declustering Potential (DP): Optimized to ~80-100 V to prevent in-source fragmentation.
Chromatography (The "Acidic Lock")
Because Fexofenadine is zwitterionic, neutral pH mobile phases lead to peak tailing (interaction with silanols) and poor retention. You must lock the pH below the pKa of the carboxylic acid (< 4.0) to keep it protonated and hydrophobic enough to retain on a C18 column.
-
Column: C18 or Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse XDB-C18, 4.6 x 50 mm, 3.5 µm).
-
Mobile Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (100%).
-
Flow Rate: 0.8 – 1.0 mL/min (High flow for high throughput).
Experimental Protocols
Protocol A: Stock Solution Preparation
-
Objective: Create stable primary stocks.
-
Solvent: Methanol (MeOH).[3][4][5] Fexofenadine HCl is freely soluble in MeOH.[3]
-
Procedure:
-
Weigh ~10.00 mg of Fexofenadine-d10 HCl into a 10 mL volumetric flask.
-
Dissolve in MeOH to yield 1.0 mg/mL (free base corrected).
-
Store at -20°C. Stability is typically >6 months.
-
Working IS Solution: Dilute stock in 50:50 MeOH:Water to a concentration of ~200 ng/mL.
-
Protocol B: Sample Preparation (Protein Precipitation - PPT)
-
Context: High-throughput BE studies (hundreds of samples/day).
-
Why PPT? While SPE is cleaner, PPT is faster and Fexofenadine-d10 compensates for the higher matrix effect inherent in PPT.
Step-by-Step:
-
Aliquot: Transfer 200 µL of human plasma (K2EDTA) into a 2 mL 96-well plate.
-
IS Addition: Add 50 µL of Working IS Solution (Fexofenadine-d10). Vortex 30 sec.
-
Precipitation: Add 600 µL of Acetonitrile (ACN).
-
Note: ACN is preferred over Methanol for cleaner protein crash.
-
-
Agitation: Vortex vigorously for 5 mins.
-
Centrifugation: Spin at 4,000 rpm (approx 3200 x g) for 10 mins at 4°C.
-
Transfer: Transfer 100 µL of supernatant to a fresh plate.
-
Dilution: Add 400 µL of Mobile Phase A (Water/Formic Acid).
-
Critical Step: Injecting pure ACN supernatant onto a C18 column causes "solvent effect" (peak broadening). Diluting with aqueous buffer focuses the peak.
-
-
Injection: Inject 5–10 µL.
The Logic of Internal Standardization
The following diagram illustrates why the d10-IS is capable of "self-validating" the data against matrix effects (ME).
Caption: Mechanism of Matrix Effect Compensation. Because Fexo-d10 co-elutes with the analyte, any ionization suppression caused by phospholipids affects both equally, maintaining a constant Area Ratio.
Validation Criteria (FDA/EMA Compliance)
To ensure the protocol meets regulatory standards (FDA Bioanalytical Method Validation Guidance 2018), the following specific tests for the IS are mandatory.
IS Interference Check
-
Method: Inject a "Double Blank" (Plasma with no Analyte, no IS) and a "Blank + IS" (Plasma with IS only).
-
Acceptance:
-
Interference at Analyte retention time in Double Blank must be < 20% of the LLOQ response.
-
Interference at IS retention time in Double Blank must be < 5% of IS response.
-
Cross-talk: Inject High Standard (ULOQ) without IS. Monitor IS channel. Response must be < 5% of average IS response. (This confirms the d10 label is stable and not losing deuterium to mimic the analyte).
-
Matrix Factor (MF)
Calculate the IS-Normalized Matrix Factor :
-
Requirement: The CV% of the IS-Normalized MF across 6 different lots of plasma (including lipemic and hemolyzed) must be < 15%.
Bioanalytical Workflow Diagram
Caption: Step-by-step high-throughput bioanalytical workflow for Fexofenadine quantitation.
Troubleshooting & Best Practices
-
Carryover: Fexofenadine is "sticky" on glass and metallic surfaces due to its amphiphilic nature.
-
Fix: Use a needle wash solution containing 50:50 ACN:Water + 0.5% Formic Acid . The acid helps solubilize the basic amine moiety.
-
-
Peak Tailing:
-
Cause: Silanol interactions on the column.
-
Fix: Ensure the mobile phase buffer (Ammonium Formate) concentration is at least 5mM. If tailing persists, switch to a "end-capped" column technology or increase column temperature to 40-50°C.
-
-
IS Response Drift:
-
Observation: IS area counts decrease over a long run (>100 injections).
-
Cause: Source contamination or charging.
-
Fix: Use the Divert Valve to send the first 1.0 min and the last 1.0 min of the gradient to waste, preventing salts and phospholipids from entering the source.
-
References
-
US Food and Drug Administration (FDA). (2018).[4] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 3348, Fexofenadine. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Uno, T., et al. (2007). Determination of fexofenadine in human plasma by HPLC with UV detection. (Contextual reference for chromatographic behavior). Journal of Chromatography B. [Link]
-
VeePrho. (2024). Fexofenadine-D10 (HCl) Specifications and Applications. Retrieved from [Link] (Representative supplier data for d10 specs).
Sources
- 1. Fexofenadine - Wikipedia [en.wikipedia.org]
- 2. Compound: FEXOFENADINE (CHEMBL914) - ChEMBL [ebi.ac.uk]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of the transporter substrate fexofenadine in cell lysates by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Use of Fexofenadine-d10 Hydrochloride in therapeutic drug monitoring
A Comprehensive TDM Protocol Using Fexofenadine-d10 Hydrochloride
Executive Summary
Objective: To establish a robust, high-throughput LC-MS/MS workflow for the therapeutic drug monitoring (TDM) of Fexofenadine in human plasma, utilizing Fexofenadine-d10 Hydrochloride as the stable isotope-labeled internal standard (SIL-IS).
Rationale: Fexofenadine exhibits significant inter-individual pharmacokinetic variability due to its dependence on transporter proteins (P-gp and OATP) for absorption and excretion. Standard external calibration fails to account for matrix-induced ionization suppression in complex biological fluids. The use of Fexofenadine-d10 offers a superior +10 Da mass shift compared to d6 analogs, eliminating isotopic overlap (cross-talk) and ensuring precise compensation for matrix effects, extraction efficiency, and instrument drift.
Chemical Specifications & Reagents
2.1 Analyte vs. Internal Standard Comparison
The selection of the d10 isotopologue is critical. A +10 Da shift moves the IS signal well beyond the natural isotopic envelope of the analyte, preventing false positives at high drug concentrations.
| Feature | Fexofenadine Hydrochloride (Analyte) | Fexofenadine-d10 Hydrochloride (SIL-IS) |
| CAS Number | 153439-40-8 | 1215821-44-5 |
| Formula | C₃₂H₃₉NO₄ · HCl | C₃₂H₂₉D₁₀NO₄ · HCl |
| Mol. Weight | 538.12 g/mol | 548.18 g/mol |
| Precursor Ion (Q1) | m/z 502.3 [M+H]⁺ | m/z 512.3 [M+H]⁺ |
| Product Ion (Q3) | m/z 466.2 | m/z 476.2 |
| Retention Time | ~1.89 min | ~1.89 min (Co-eluting) |
| Solubility | Methanol, Ethanol, DMSO | Methanol, DMSO |
2.2 Reagent Requirements
-
LC-MS Grade Solvents: Methanol (MeOH), Acetonitrile (ACN), Water.[1]
-
Additives: Formic Acid (FA) or Ammonium Formate (buffer).
-
Matrix: Drug-free human plasma (K₂EDTA or Lithium Heparin).
Analytical Methodology (LC-MS/MS)[3][4][5][6]
3.1 Chromatographic Conditions
Fexofenadine is a zwitterion; pH control is vital for peak shape. A C18 column with an acidic mobile phase ensures protonation and retention.
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290).
-
Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent.
-
Column Temp: 50°C.
-
Flow Rate: 0.4 – 0.5 mL/min.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 – 0.5 | 5% | Loading/Desalting |
| 0.5 – 2.5 | 5% → 90% | Linear Ramp (Elution) |
| 2.5 – 3.0 | 90% | Column Wash |
| 3.0 – 3.1 | 90% → 5% | Return to Initial |
| 3.1 – 4.0 | 5% | Re-equilibration |
3.2 Mass Spectrometry Parameters
-
Source: Electrospray Ionization (ESI), Positive Mode.[1][3][2][4][5]
-
Spray Voltage: 3.5 kV.[1]
-
Capillary Temp: 350°C.
-
Desolvation Gas: Nitrogen (High flow).
MRM Transition Table:
| Compound | Polarity | Precursor (m/z) | Product (m/z) | Cone (V) | Collision Energy (eV) |
|---|---|---|---|---|---|
| Fexofenadine | ESI+ | 502.3 | 466.2 | 30 | 27 |
| Fexo-d10 (IS) | ESI+ | 512.3 | 476.2 | 30 | 28 |
Technical Note: The transition m/z 502 → 466 corresponds to the loss of two water molecules (or water + hydroxyl moiety), a characteristic fragmentation for this hydroxy-rich molecule.
Experimental Protocol: Sample Preparation
Method: Protein Precipitation (PPT). Why PPT? Fexofenadine binds to plasma proteins (60-70%).[6][7] PPT is faster than SPE (Solid Phase Extraction) and, when combined with a d10-IS, effectively corrects for the higher matrix suppression associated with "dirtier" extracts.
4.1 Preparation of Working Solutions
-
Stock Solutions: Dissolve Fexofenadine-d10 HCl in Methanol to 1 mg/mL. Store at -80°C.
-
IS Working Solution (IS-WS): Dilute Stock to 200 ng/mL in pure Methanol. This solution serves two purposes: delivering the internal standard and precipitating proteins.[1][3]
4.2 Extraction Workflow
-
Aliquot: Transfer 50 µL of patient plasma into a 1.5 mL centrifuge tube or 96-well plate.
-
Spike/Precipitate: Add 150 µL of IS Working Solution (Methanol containing 200 ng/mL Fexofenadine-d10).
-
Ratio: 1:3 (Plasma:Organic) ensures >98% protein removal.
-
-
Vortex: Mix vigorously for 30 seconds.
-
Centrifuge: Spin at 10,000 × g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the clear supernatant to an autosampler vial containing a glass insert.
-
Dilution (Optional): If peak shape is poor due to solvent strength, dilute supernatant 1:1 with water before injection.
-
Inject: 5 - 7.5 µL.
Visualization of Workflows
5.1 Extraction & Analysis Logic
Figure 1: Step-by-step Protein Precipitation workflow integrating the Internal Standard.
5.2 The "Co-Elution" Compensation Mechanism
This diagram illustrates why d10 is used. Because the IS co-elutes with the analyte, any suppression affecting the analyte affects the IS equally.
Figure 2: Mechanism of Matrix Effect Compensation using Co-eluting SIL-IS.
Validation & Quality Assurance
To satisfy bioanalytical guidelines (FDA/EMA), the method must be self-validating.
6.1 Linearity & Range
-
Range: 1.0 ng/mL (LLOQ) to 500 ng/mL.[1]
-
Curve Fit: Plot Peak Area Ratio (Analyte/IS) vs. Concentration.
-
Weighting:
is recommended to improve accuracy at the lower end of the curve.
6.2 Acceptance Criteria
-
Accuracy: Mean concentration must be within ±15% of nominal (±20% at LLOQ).
-
Precision: CV% must be <15% (<20% at LLOQ).
-
IS Consistency: The peak area of Fexofenadine-d10 should not vary by more than ±20% across the entire run (Standards, QCs, and Samples). A drift indicates injection failure or severe matrix suppression.
6.3 Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| IS Peak Area Variation | Matrix Effect / Ion Suppression | Check phospholipid elution. Ensure the gradient wash step (90% B) is long enough to clear lipids. |
| Peak Tailing | pH Mismatch | Ensure Mobile Phase A is acidic (0.1% Formic Acid). Fexofenadine is zwitterionic and tails at neutral pH. |
| Carryover | Adsorption to rotor seal | Use a needle wash of 50:50 MeOH:Water + 0.1% Formic Acid. |
| Signal Saturation | Detector Maxed Out | If >500 ng/mL, dilute sample with blank plasma before extraction, not after. |
References
-
U.S. Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Emami, J., et al. (2014). Sensitive LC-MS/MS-ESI method for simultaneous determination of montelukast and fexofenadine in human plasma. Biomedical Chromatography. Retrieved from [Link]
-
Queen, D., et al. (2020). Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum. Journal of Chromatography B. Retrieved from [Link]
-
Waters Corporation. (2022). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Retrieved from [Link]
Sources
- 1. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Clinical Pharmacokinetics of Fexofenadine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Application Note: Fexofenadine-d10 Hydrochloride in Metabolite Identification and Transporter Profiling
Executive Summary
Fexofenadine is a second-generation H1-receptor antagonist and a validated probe substrate for P-glycoprotein (P-gp) and Organic Anion Transporting Polypeptides (OATP). While Fexofenadine undergoes minimal metabolism (~5% of dose), the identification of its trace metabolites and the precise quantification of the parent drug in complex matrices (bile, feces, liver lysate) remain critical for regulatory submissions.
This guide details the application of Fexofenadine-d10 Hydrochloride (a Stable Isotope Labeled Internal Standard, SIL-IS) for Metabolite Identification (MetID) and Quantitative Bioanalysis . By utilizing the "Twin-Ion" (Isotope Pattern Filtering) strategy, researchers can confidently distinguish drug-related components from biological matrix interferences, ensuring data integrity in transporter phenotyping and Drug-Drug Interaction (DDI) studies.
Technical Principle: The "Twin-Ion" Strategy
In traditional LC-MS analysis, identifying minor metabolites in complex biological matrices is hindered by high background noise. The use of Fexofenadine-d10 allows for Isotope Pattern Filtering .
When Fexofenadine-d0 (Parent) and Fexofenadine-d10 (Tracer) are co-incubated or spiked, any resulting metabolite will carry the distinct mass signature of the parent.
-
Parent Drug: Monoisotopic mass
. -
Labeled Tracer: Monoisotopic mass
. -
Result: Mass spectra display distinct doublets separated by 10 Da.
This mass shift acts as a "chemical barcode," allowing software algorithms to filter out endogenous background ions that do not possess this specific isotope pairing.
Chemical Properties
| Property | Fexofenadine HCl (Native) | Fexofenadine-d10 HCl (SIL) |
| Molecular Formula | ||
| Monoisotopic Mass (Free Base) | 501.29 Da | 511.35 Da |
| Precursor Ion [M+H]+ | m/z 502.3 | m/z 512.4 |
| Primary Fragment | m/z 466.2 (Water loss) | m/z 476.3 |
| Retention Time | ~1.89 min | ~1.87 min (slight deuterium effect) |
Experimental Workflow
The following workflow illustrates the integration of Fexofenadine-d10 into a MetID study using the Twin-Ion approach.
Figure 1: Workflow for Isotope Pattern Filtering (Twin-Ion) using Fexofenadine-d10.
Detailed Protocol
Reagents and Stock Preparation[1]
-
Fexofenadine-d10 HCl: >99% Isotopic Purity.[1]
-
Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Water.
-
Biological Matrix: Human Liver Microsomes (HLM) or Cryopreserved Hepatocytes.
Step-by-Step Stock Generation:
-
Primary Stock (1 mg/mL): Dissolve 1 mg Fexofenadine-d10 HCl in 1 mL Methanol. Vortex for 1 min. Note: Fexofenadine is light-sensitive; use amber glass vials.
-
Working Solution (10 µM): Dilute Primary Stock in 50:50 MeOH:Water.
-
Spiking Solution: For Twin-Ion studies, prepare a mixture containing 10 µM Fexo-d0 and 10 µM Fexo-d10.
In Vitro Incubation (MetID Focus)
Although Fexofenadine is stable, this protocol is designed to detect minor oxidative metabolites or confirm metabolic stability.
-
Reaction Mixture:
-
Phosphate Buffer (100 mM, pH 7.4).
-
MgCl2 (3.3 mM).
-
HLM (0.5 mg protein/mL).
-
Substrate: 1 µM Fexo-d0 + 1 µM Fexo-d10.
-
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate with NADPH (1 mM final).
-
Timepoints: 0, 30, 60, 120 min.
-
Termination: Add 3 volumes of ice-cold ACN containing 0.1% Formic Acid.
-
Clarification: Centrifuge at 10,000 x g for 10 min at 4°C. Collect supernatant.
LC-MS/MS Acquisition Parameters
This method is validated for linearity and specificity according to FDA Bioanalytical Method Validation guidelines.
Chromatography (UHPLC):
-
Column: Waters Acquity BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 10% B
-
4.0 min: Stop
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Mass Spectrometry (Source Parameters):
-
Mode: Positive Electrospray Ionization (ESI+).
-
Spray Voltage: 3500 V.
-
Ion Transfer Tube: 320°C.
-
Vaporizer Temp: 350°C.
MRM Transitions (Quantification Mode):
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (V) |
|---|---|---|---|
| Fexofenadine-d0 | 502.3 | 466.2 | 27 |
| Fexofenadine-d10 | 512.4 | 476.3 | 28 |
| Olmesartan (Co-analyte ex.) | 447.1 | 207.0 | 23 |
Data Analysis & Interpretation
Identification of Metabolites
In a Full Scan (MS1) or Data-Dependent Acquisition (DDA) experiment, look for peak pairs with a mass difference of exactly 10.06 Da .
-
Parent Recovery: Confirm the presence of m/z 502.3 and 512.4 at ~1.89 min.
-
Metabolite Search:
-
Oxidation (+16 Da): Look for doublets at m/z 518.3 / 528.4.
-
Methyl Ester: Fexofenadine methyl ester is a known minor impurity/metabolite.
-
Dehydrogenation (-2 Da): Look for doublets at m/z 500.3 / 510.4.
-
-
Filtering: Use software (e.g., Compound Discoverer, Analyst) to subtract any peaks that do not have a corresponding +10 Da partner. This eliminates matrix noise.[1][3][4]
Quantification (Bioanalysis)
For pharmacokinetic (PK) studies, Fexofenadine-d10 acts as the internal standard (IS).
-
Linearity: The method typically demonstrates linearity from 1.0 to 500 ng/mL [1].[1][2]
-
Matrix Effect Compensation: Fexofenadine is a zwitterion and can suffer from ion suppression in ESI. The d10 isotope co-elutes (or elutes very closely) and experiences the exact same suppression, providing perfect normalization.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][5][6][7] Link
-
Sauter, M., et al. (2020). Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum. Journal of Chromatography B. Link
-
International Transporter Consortium. (2010). Membrane transporters in drug development. Nature Reviews Drug Discovery. Link
-
PubChem. (2023). Fexofenadine Hydrochloride Compound Summary. National Center for Biotechnology Information.[8] Link
-
IsoLife. (2019).[9] Internal Standards in Metabolomics: Applications of Stable Isotopes. Link
Sources
- 1. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Fexofenadine Plasma Concentrations to Estimate Systemic Exposure in Healthy Adults Using a Limited Sampling Strategy with a Population Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. idealpublication.in [idealpublication.in]
- 9. Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity Quantification of Fexofenadine in Human Plasma via Liquid-Liquid Extraction (LLE) and LC-MS/MS
This Application Note is designed to provide a rigorous, field-validated protocol for the quantification of Fexofenadine in human plasma. It addresses the specific challenges posed by the molecule's zwitterionic nature and prioritizes Liquid-Liquid Extraction (LLE) as requested, utilizing Fexofenadine-d10 as the internal standard to ensure data integrity.
Abstract
This guide outlines a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Fexofenadine in human plasma.[1][2] Unlike common protein precipitation methods, this protocol utilizes a specific Liquid-Liquid Extraction (LLE) technique optimized for the amphoteric properties of Fexofenadine. By employing Fexofenadine-d10 Hydrochloride as a stable isotope-labeled internal standard (SIL-IS), the method corrects for matrix effects and extraction variability, achieving a Lower Limit of Quantitation (LLOQ) of ~1–3 ng/mL.
Introduction & Mechanistic Insight
The Zwitterion Challenge
Fexofenadine is a non-sedating H1-antihistamine that presents a unique bioanalytical challenge due to its zwitterionic structure. It contains both a basic tertiary amine (pKa ~9.53) and an acidic carboxylic acid moiety (pKa ~4.25).
-
At acidic pH (< 4): The molecule is cationic (R-NH
, R-COOH). -
At basic pH (> 10): The molecule is anionic (R-N, R-COO
). -
At physiological pH: It exists primarily as a zwitterion.[3]
Standard LLE protocols often fail because zwitterions are highly water-soluble. To successfully extract Fexofenadine into an organic phase, the hydration shell surrounding the charged groups must be disrupted. This protocol utilizes a Dichloromethane:Diethyl Ether (2:3 v/v) solvent system in an alkaline environment. The alkaline conditions suppress the ionization of the amine (rendering it neutral), while the lipophilic nature of the bulky diphenylmethyl backbone drives the molecule into the organic layer despite the ionized carboxylate group.
The Role of Fexofenadine-d10
Fexofenadine is a substrate for P-glycoprotein (P-gp) and is subject to variable matrix effects in electrospray ionization (ESI). Fexofenadine-d10 is the critical control element; its co-elution with the analyte ensures that any ion suppression or enhancement experienced by the drug is identically experienced and compensated for by the IS.
Materials and Reagents
| Reagent | Grade/Specification |
| Fexofenadine HCl | Reference Standard (>99% purity) |
| Fexofenadine-d10 HCl | Internal Standard (>98% isotopic purity) |
| Acetonitrile (ACN) | LC-MS Grade |
| Methanol (MeOH) | LC-MS Grade |
| Dichloromethane (DCM) | HPLC Grade |
| Diethyl Ether | HPLC Grade (Stabilized) |
| Ammonium Acetate | HPLC Grade |
| Formic Acid | LC-MS Grade |
| Human Plasma | K2EDTA or Lithium Heparin (Drug-free) |
Experimental Protocol
Stock and Working Solutions
-
Stock Solutions: Prepare 1.0 mg/mL stock solutions of Fexofenadine and Fexofenadine-d10 in Methanol. Store at -20°C.
-
IS Working Solution: Dilute the Fexofenadine-d10 stock to a concentration of 500 ng/mL in 50:50 Methanol:Water.
-
Calibration Standards: Prepare serial dilutions of Fexofenadine in drug-free human plasma ranging from 1.0 to 1000 ng/mL .
Liquid-Liquid Extraction (LLE) Workflow
This workflow is optimized to maximize recovery while minimizing phospholipid carryover.
Figure 1: Step-by-step Liquid-Liquid Extraction workflow for Fexofenadine.
Critical Step Note: The addition of NaOH is vital. It shifts the pH to >10, suppressing the protonation of the piperidine nitrogen. While the carboxylic acid is ionized, the specific mixture of DCM and Diethyl Ether effectively solvates the hydrophobic backbone of the molecule.
LC-MS/MS Conditions[4]
Chromatographic Parameters:
-
Column: Phenomenex Gemini C18 (50 x 2.0 mm, 5 µm) or Waters Acquity BEH C18 (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid in Water.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5–10 µL.
Gradient Table:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 70 | 30 |
| 0.5 | 70 | 30 |
| 2.5 | 10 | 90 |
| 3.5 | 10 | 90 |
| 3.6 | 70 | 30 |
| 5.0 | 70 | 30 |
Mass Spectrometry Parameters (ESI+):
-
Mode: Positive Electrospray Ionization (ESI+).
-
Spray Voltage: 4500 V.
-
Source Temp: 500°C.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Fexofenadine | 502.2 | 466.2 | 35 |
| Fexofenadine-d10 | 512.3 | 476.3 | 35 |
Note: The transition 502 -> 466 corresponds to the loss of water and is the most abundant fragment.
Validation & Quality Control
To ensure the method is self-validating, the following criteria must be met for every analytical run:
-
Linearity:
using a weighted ( ) linear regression. -
Accuracy: Mean calculated concentration must be within ±15% of nominal (±20% for LLOQ).
-
IS Response: The peak area of Fexofenadine-d10 in samples should be within ±30% of the mean IS response in calibration standards. A drift outside this range indicates potential extraction errors or matrix effects.
Matrix Effect Assessment
Calculate the Matrix Factor (MF) using the following formula:
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Recovery (<50%) | Incorrect pH during extraction. | Ensure 0.1M NaOH is fresh. The pH must be basic to neutralize the amine. |
| Emulsion Formation | Vigorous vortexing of plasma/DCM. | Use a "flash freeze" method (dry ice/methanol) to separate layers cleanly without disturbing the interface. |
| Peak Tailing | Secondary interactions with silanols. | Ensure Ammonium Acetate concentration is at least 5-10 mM in the mobile phase. |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
-
G.C. Isin, et al. (2025). Quantitative Determination of Fexofenadine in Human Plasma by HPLC-MS. ResearchGate. [Link]
-
Yamane, N., et al. (2007). Microdose clinical trial: quantitative determination of fexofenadine in human plasma using liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography B. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 3348, Fexofenadine. [Link]
Sources
- 1. Determination of fexofenadine in human plasma using 96-well solid phase extraction and HPLC with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bepls.com [bepls.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of a liquid chromatographic method for fexofenadine hydrochloride in capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of Fexofenadine in Human Plasma via LC-MS/MS Using Fexofenadine-d10 Hydrochloride as Internal Standard
Abstract
This protocol details a robust, high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Fexofenadine in human plasma.[1][2][3][4] Unlike traditional methods utilizing Fexofenadine-d6, this protocol employs Fexofenadine-d10 Hydrochloride as the internal standard (IS).[1] The +10 Da mass shift of the d10 isotopolog significantly reduces isotopic interference (cross-talk) from the native analyte at high concentrations, improving assay linearity and reliability in pharmacokinetic (PK) studies.[1] The method utilizes a simple protein precipitation (PPT) extraction, achieving a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL with a run time of under 4 minutes.[1]
Introduction & Scientific Rationale
The Analyte
Fexofenadine is a second-generation, non-sedating H1-receptor antagonist used to treat allergic rhinitis and chronic urticaria.[1] It is a zwitterionic compound, making it challenging to extract using non-polar solvents, thus favoring protein precipitation or specialized Solid Phase Extraction (SPE).[1]
Why Fexofenadine-d10?
In bioanalysis, stable isotope-labeled internal standards (SIL-IS) are the gold standard for compensating matrix effects and recovery losses.[1]
-
The Problem with d6: At high drug concentrations (common in toxicity studies), the natural isotopic distribution of the native drug (M+6 isotopes) can contribute signal to the internal standard channel, causing non-linearity.[1]
-
The d10 Solution: Fexofenadine-d10 introduces a +10 Da mass shift.[1] This shift moves the IS precursor ion mass far beyond the significant natural isotopic envelope of native Fexofenadine, effectively eliminating "cross-talk" and ensuring the IS signal remains pure even when the analyte concentration is high.
Materials & Reagents
| Reagent | Grade | Specification |
| Fexofenadine HCl | Reference Std | >99% Purity |
| Fexofenadine-d10 HCl | Internal Std | >98% Isotopic Purity (d0 < 0.1%) |
| Methanol (MeOH) | LC-MS | Extraction Solvent |
| Acetonitrile (ACN) | LC-MS | Mobile Phase B |
| Water | LC-MS | Mobile Phase A Base |
| Formic Acid (FA) | LC-MS | Mobile Phase Additive (0.1%) |
| Human Plasma | Matrix | K2EDTA or Heparinized |
Experimental Protocol
Stock Solution Preparation[1][5]
-
Analyte Stock: Dissolve Fexofenadine HCl in Methanol to 1.0 mg/mL.
-
IS Stock: Dissolve Fexofenadine-d10 HCl in Methanol to 1.0 mg/mL.
-
Working IS Solution: Dilute IS Stock in Methanol to 200 ng/mL . Note: This solution acts as both the internal standard spike and the precipitating agent.[1]
Sample Preparation (Protein Precipitation)
This workflow is designed for high throughput (96-well plate format).[1]
-
Aliquot: Transfer 50 µL of human plasma (Sample/Calibrator/QC) into a 96-well plate or microcentrifuge tube.
-
Precipitate: Add 100 µL of Working IS Solution (200 ng/mL Fexo-d10 in MeOH).
-
Vortex: Vortex vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifuge: Centrifuge at 10,000 × g for 10 minutes at 4°C.
-
Transfer: Transfer 50 µL of the clear supernatant to a fresh plate/vial.
-
Dilute (Optional): If peak shape is poor due to solvent strength, dilute supernatant 1:1 with water. (In this protocol, we inject directly as the injection volume is low).[1]
Automated Workflow Diagram
Figure 1: Protein Precipitation Workflow for Fexofenadine extraction from human plasma.[1]
LC-MS/MS Method Parameters
Liquid Chromatography (LC)
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290)[1]
-
Column: Waters Acquity BEH C18 (2.1 × 50 mm, 1.7 µm) or equivalent.[1][4]
-
Column Temp: 50°C
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 7.5 µL
Mobile Phases:
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 5 | Initial Hold |
| 0.50 | 5 | Start Gradient |
| 2.00 | 65 | Elution of Analytes |
| 2.10 | 100 | Wash |
| 3.00 | 100 | Wash Hold |
| 3.01 | 5 | Re-equilibration |
| 4.00 | 5 | End of Run |[1][4]
Mass Spectrometry (MS)
-
Ionization: Electrospray Ionization (ESI), Positive Mode[1][2][3]
-
Detection: Multiple Reaction Monitoring (MRM)
MRM Transitions:
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |
|---|---|---|---|---|
| Fexofenadine | 502.3 | 466.2 | 40 | 27 |
| Fexofenadine-d10 | 512.3 | 476.2 | 40 | 28 |[1]
Note: The transition represents the loss of water/hydroxyl groups typical for this molecule. The d10 label on the benzhydryl rings is retained in the product ion.[1]
System Configuration Diagram
Figure 2: Schematic of the LC-MS/MS configuration for Fexofenadine analysis.
Validation Summary (Expected Performance)
Based on FDA Bioanalytical Method Validation (BMV) guidelines, this method typically yields:
-
Precision (CV%): < 5% (Intra-day), < 8% (Inter-day)
-
Accuracy: ±15% of nominal (±20% at LLOQ)
-
Recovery: > 90% for both Analyte and IS[1]
-
Matrix Effect: Negligible (< 5% suppression/enhancement) due to effective d10 compensation.[1]
Troubleshooting & Expert Insights
-
Carryover: Fexofenadine can be "sticky."[1] If carryover is observed in blank samples after a high standard, ensure the autosampler needle wash includes an organic solvent (e.g., 50:50 MeOH:ACN with 0.1% FA).[1]
-
Peak Tailing: As a zwitterion, Fexofenadine can tail if the pH is not controlled.[1] Ensure the mobile phase A contains at least 0.1% Formic Acid.[1][4]
-
Isotopic Purity: Ensure the Fexofenadine-d10 reagent has <0.1% unlabeled (d0) impurity to prevent false positives in the analyte channel.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[1] Link
-
Chen, Y., et al. (2013).[1] "Determination of fexofenadine in human plasma by LC-MS/MS and its application in pharmacokinetic study." Journal of Chinese Pharmaceutical Sciences. Link[1]
-
Emami Riedmaier, A., et al. (2020).[1] "Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum." Journal of Chromatography B. Link
-
Cayman Chemical. "Fexofenadine-d10 (hydrochloride) Product Information." Link
Sources
- 1. Fexofenadine-d10 | C32H39NO4 | CID 45358982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
High-Sensitivity Quantitation of Fexofenadine in Human Urine via LC-MS/MS using Fexofenadine-d10 Hydrochloride
[1][2]
Abstract & Introduction
Fexofenadine is a second-generation H1-receptor antagonist widely used for the treatment of allergic rhinitis and chronic urticaria.[1][2] Unlike its parent compound terfenadine, fexofenadine is a zwitterionic carboxylate that does not cross the blood-brain barrier, resulting in a non-sedating profile.[3] It is excreted largely unchanged in feces (~80%) and urine (~11%), making urinary quantitation a critical component of mass balance and renal clearance studies.
The Challenge: Urine is a complex biological matrix containing high concentrations of salts, urea, and diverse metabolic byproducts that cause significant ion suppression in Electrospray Ionization (ESI). The Solution: This protocol utilizes Fexofenadine-d10 Hydrochloride as a Stable Isotope Labeled (SIL) Internal Standard.[1] The d10-analog co-elutes with the analyte, experiencing identical ionization conditions, thereby normalizing matrix effects and ensuring high quantitative accuracy.[3]
Chemical Basis & Materials
Analyte & Internal Standard
| Compound | Molecular Formula | Monoisotopic Mass (Da) | Role |
| Fexofenadine | 501.29 | Target Analyte | |
| Fexofenadine-d10 | 511.35 (Free base equiv.)[1][3] | Internal Standard (IS) |
Why Fexofenadine-d10? The +10 Da mass shift prevents "crosstalk" (isotopic overlap) between the analyte and the IS. Fexofenadine contains a tertiary amine (pKa ~9.5) and a carboxylic acid (pKa ~4.2), making it a zwitterion at physiological pH. The d10 label is located on the phenyl rings, ensuring the label is non-exchangeable and stable during extraction.
Analytical Workflow Logic
The following diagram illustrates the critical path from sample collection to data acquisition. Note the decision point regarding Sample Preparation: while "Dilute and Shoot" is faster, Solid Phase Extraction (SPE) is recommended for clinical rigor to remove urinary salts that foul the MS source.
Figure 1: Analytical Workflow for Fexofenadine Quantitation. The Mixed-Mode Cation Exchange (MCX) SPE path is prioritized for minimizing source contamination.
Experimental Protocol
Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE
Fexofenadine's tertiary amine allows it to bind strongly to cation exchange sorbents under acidic conditions.[1] This method provides the cleanest extract.
Reagents:
-
Loading Buffer: 2% Formic Acid in Water.
-
Elution Solvent: 5% Ammonium Hydroxide in Methanol.
Step-by-Step Procedure:
-
Aliquot: Transfer 200 µL of human urine into a polypropylene tube (Avoid glass to prevent adsorption).
-
IS Addition: Add 20 µL of Fexofenadine-d10 working solution (e.g., 500 ng/mL in methanol). Vortex.
-
Acidification: Add 200 µL of Loading Buffer to protonate the amine (ensure pH < 3).
-
Conditioning: Condition SPE cartridge with 1 mL Methanol followed by 1 mL Water.
-
Loading: Load the acidified sample onto the cartridge.
-
Wash 1: 1 mL 2% Formic Acid (removes acidic/neutral interferences).
-
Wash 2: 1 mL Methanol (removes hydrophobic interferences; Fexofenadine remains bound ionically).
-
Elution: Elute with 2 x 250 µL Elution Solvent . The high pH deprotonates the amine, releasing the drug.
-
Reconstitution: Evaporate to dryness under nitrogen (40°C) and reconstitute in 200 µL Mobile Phase.
LC-MS/MS Conditions
Liquid Chromatography:
-
System: UHPLC (e.g., Waters Acquity or Agilent 1290).[3]
-
Column: C18, 2.1 x 50 mm, 1.7 µm (e.g., Acquity BEH C18).[1][3][4]
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains protonation).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
Gradient Profile:
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 0.5 | 10 |
| 3.0 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 (Re-equilibration) |
Mass Spectrometry (ESI+):
-
Ionization: Electrospray Positive (ESI+).[1]
-
Source Temp: 500°C.
-
Capillary Voltage: 3.0 kV.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
|---|
| Fexofenadine | 502.3 (
Note: The primary transition 502.3 -> 466.2 corresponds to the loss of water from the tertiary hydroxyl group.
Validation & Performance Metrics
The following metrics define a successful assay validation based on FDA Bioanalytical Method Validation guidelines.
| Parameter | Acceptance Criteria | Typical Result |
| Linearity | 1.0 – 1000 ng/mL ( | |
| LLOQ | S/N > 10 | 1.0 ng/mL |
| Accuracy | ±15% (±20% at LLOQ) | 96% - 104% |
| Precision (CV) | <15% (<20% at LLOQ) | < 6.5% |
| Matrix Effect | 85-115% (IS Normalized) | 98% (IS corrects suppression) |
Matrix Effect Calculation
To verify the efficacy of the d10-IS, calculate the Matrix Factor (MF):
Expert Troubleshooting & Insights
Adsorption Issues
Fexofenadine is hydrophobic and basic. It can adsorb to glass surfaces at low concentrations.
-
Action: ALWAYS use polypropylene tubes and autosampler vials. If glass is mandatory, use silanized glass.[3]
Carryover
Due to the high sensitivity of modern MS, Fexofenadine can stick to the injector needle.
-
Action: Use a strong needle wash containing organic solvent (e.g., Acetonitrile:Isopropanol:Water:Formic Acid 40:40:19:1).
Isotope Effect
Deuterium is slightly more lipophilic than hydrogen. Fexofenadine-d10 may elute slightly earlier than the native drug on high-resolution columns.[1][3]
-
Action: Ensure the integration window covers both peaks if they separate slightly, though they usually co-elute on standard C18 gradients.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services. [Link]
-
Hofmann, U., et al. (2002).[3][6] Determination of fexofenadine in human plasma and urine by liquid chromatography-mass spectrometry.[2][4][5][6][7][9] Journal of Chromatography B, 766(2), 227-233.[1][3][2] [Link]
-
PubChem Compound Summary. (2024). Fexofenadine (CID 3348). National Center for Biotechnology Information. [Link]
-
Emami, J., et al. (2016).[3] Development and validation of a sensitive UPLC-MS/MS method for the simultaneous determination of fexofenadine and montelukast in human plasma. Journal of Chromatography B, 1022, 163-171.[1][3] (Provides comparative MS transition data). [Link]
Sources
- 1. Fexofenadine - Wikipedia [en.wikipedia.org]
- 2. idealpublication.in [idealpublication.in]
- 3. DrugMapper [drugmapper.helsinki.fi]
- 4. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Determination of fexofenadine in human plasma and urine by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. researchgate.net [researchgate.net]
Application Note: Spectrophotometric Determination of Fexofenadine Hydrochloride
Executive Summary
This guide details two distinct spectrophotometric protocols for the quantification of Fexofenadine Hydrochloride (FEX) in bulk drug and pharmaceutical formulations. While High-Performance Liquid Chromatography (HPLC) remains the gold standard for specificity, spectrophotometry offers a rapid, cost-effective alternative for routine Quality Control (QC) and content uniformity testing.
We present two validated approaches:
-
Method A (Direct UV): A rapid, "green" chemistry approach using 0.1M NaOH, ideal for high-throughput dissolution testing and bulk API analysis.
-
Method B (Extractive Ion-Pairing): A high-specificity colorimetric assay using Bromothymol Blue (BTB), designed for complex matrices where excipient interference must be minimized via organic extraction.
Molecule Overview & Analytical Strategy
Fexofenadine Hydrochloride is a second-generation, non-sedating H1-antihistamine.[1][2] Chemically, it is an amphoteric molecule containing both a carboxylic acid group and a tertiary amine. This dual nature is the linchpin of our analytical strategy.
-
UV Absorption: The benzene rings provide strong
transitions, detectable in the UV region (220 nm). -
Ion-Pairing Potential: The tertiary amine nitrogen can be protonated in acidic media (pH 2.0–3.0) to form a cation, which then pairs with anionic dyes (like Bromothymol Blue) to form a chloroform-soluble colored complex.
Analytical Workflow
The following diagram illustrates the decision matrix for selecting the appropriate protocol based on sample type and sensitivity requirements.
Figure 1: Analytical workflow for Fexofenadine determination. Method selection depends on the balance between speed (Method A) and specificity (Method B).
Protocol A: Direct UV Spectrophotometry
Best for: Routine QC, Dissolution Profiling, Bulk Drug Analysis. Principle: Fexofenadine exhibits a bathochromic shift and hyperchromic effect in alkaline media due to the ionization of the carboxylic acid and phenol moieties.
Materials & Reagents[4][5][6]
-
Spectrophotometer: Double-beam UV-Vis (e.g., Shimadzu UV-1800 or equivalent) with 1 cm quartz cuvettes.
-
Solvent: 0.1M Sodium Hydroxide (NaOH). Dissolve 4.0 g NaOH pellets in 1000 mL distilled water.
-
Standard: Fexofenadine HCl Reference Standard (purity >99.5%).
Experimental Procedure
-
Standard Stock Solution (100
g/mL): -
Determination of
:-
Dilute 1.0 mL of Stock Solution to 10 mL with 0.1M NaOH (10
g/mL). -
Scan the solution from 200 nm to 400 nm against a reagent blank.
-
Target: Maximum absorbance should be observed at 220 nm [1].
-
-
Calibration Curve:
Critical Control Points
-
Solvent Blank: 0.1M NaOH absorbs significantly below 210 nm. Ensure the baseline correction is performed fresh before every batch.
-
Stability: Alkaline solutions of FEX are stable for 24 hours. Analyze immediately to prevent oxidative degradation.
Protocol B: Extractive Ion-Pair Spectrophotometry
Best for: Complex formulations, biological simulants, or validation against interference.
Principle: At pH 2.6, the tertiary amine of FEX is protonated (
Materials & Reagents[4][5]
-
Bromothymol Blue (BTB) Solution (0.05%): Dissolve 50 mg BTB in 100 mL distilled water.
-
Buffer Solution (pH 2.6): Mix 0.1M Potassium Acid Phthalate and 0.1M HCl. Adjust pH to 2.6
0.05. -
Extraction Solvent: Chloroform (HPLC Grade).
Experimental Procedure
-
Standard Stock Solution: Prepare 100
g/mL FEX in distilled water. -
Reaction & Extraction:
-
Transfer aliquots (e.g., 1.0 – 5.0 mL) of standard solution into 125 mL separating funnels.
-
Add 5 mL of pH 2.6 Buffer and 5 mL of BTB Solution .
-
Add 10 mL of Chloroform .
-
Shake vigorously for 2 minutes and allow layers to separate.
-
-
Separation:
-
Collect the lower organic layer (Chloroform).
-
Dry the organic layer by passing it through anhydrous sodium sulfate to remove water traces.
-
Collect in a 10 mL volumetric flask and make up volume with Chloroform.
-
-
Measurement:
-
Measure Absorbance at 412 nm against a reagent blank (prepared similarly without drug) [2].
-
Linearity Range: 10 – 50
g/mL.[8]
-
Reaction Mechanism Visualization
The stoichiometry of the ion-pair complex is 1:1. The electrostatic attraction renders the complex hydrophobic, driving the extraction efficiency.
Figure 2: Mechanism of Ion-Pair formation and extraction. The protonated drug pairs with the dye anion, becoming soluble in the organic phase.
Method Validation (ICH Q2 R1)
The following data summarizes the typical performance characteristics of both methods.
| Parameter | Method A (Direct UV) | Method B (Ion-Pair BTB) |
| Wavelength ( | 220 nm | 412 nm |
| Solvent/Medium | 0.1M NaOH | Chloroform (Extracted) |
| Linearity Range | 5 – 40 | 10 – 50 |
| Correlation Coeff ( | > 0.999 | > 0.998 |
| LOD ( | ~1.58 | ~2.50 |
| LOQ ( | ~4.78 | ~8.00 |
| Accuracy (% Recovery) | 98.75 – 100.5% | 99.0 – 101.0% |
| Precision (% RSD) | < 2.0% | < 2.0% |
Note on Specificity: Method A is susceptible to interference from UV-absorbing excipients (e.g., titanium dioxide, colorants). Method B is superior for colored tablets as the extraction step isolates the active drug from water-soluble excipients.
Troubleshooting & Best Practices
-
Cloudy Chloroform Layer (Method B):
-
Cause: Water droplets entrapped in the organic phase.
-
Solution: Ensure the chloroform layer is passed through anhydrous sodium sulfate before measurement.
-
-
Non-Linearity at High Conc. (Method A):
-
Cause: Deviations from Beer-Lambert law due to molecular aggregation or instrument stray light.
-
Solution: Dilute samples to remain strictly within the 5–40
g/mL range.[3]
-
-
pH Sensitivity (Method B):
-
Cause: BTB changes color and ionization state with pH.
-
Solution: Use a calibrated pH meter to ensure the buffer is exactly 2.6 . A shift of
0.5 pH units can drastically reduce extraction efficiency.
-
References
-
Dobariya, C. T., et al. (2015).[3] UV Spectrophotometric Method Development and Validation for Fexofenadine Hydrochloride in Bulk And Tablet Dosage form . Journal of Pharma Research, 4(2), 63-68.[3]
-
Sastry, C. S. P., et al. (1997). Spectrophotometric determination of fexofenadine hydrochloride in pharmaceutical formulations . Indian Journal of Pharmaceutical Sciences. (Verified via ResearchGate snippet: )
-
Sheeba, R. (2022).[9][6] Development and Validation of a UV Spectrophotometric Method for Quantitative Determination of Fexofenadine Hydrochloride . International Journal of Pharmacy with Medical Sciences.
-
Ashour, S., et al. (2014). New Kinetic Spectrophotometric Method for Determination of Fexofenadine Hydrochloride in Pharmaceutical Formulations . International Journal of Spectroscopy.[10]
Sources
- 1. scispace.com [scispace.com]
- 2. historymedjournal.com [historymedjournal.com]
- 3. jprinfo.com [jprinfo.com]
- 4. pisrt.org [pisrt.org]
- 5. bepls.com [bepls.com]
- 6. ijpams.com [ijpams.com]
- 7. neuroquantology.com [neuroquantology.com]
- 8. researchgate.net [researchgate.net]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing mobile phase for Fexofenadine analysis with Fexofenadine-d10 Hydrochloride
Topic: Optimizing Mobile Phase for Fexofenadine Analysis with Fexofenadine-d10 Hydrochloride Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals[1]
Technical Support Center: Fexofenadine LC-MS/MS Optimization
Welcome to the Advanced Method Development Hub. This guide addresses the specific chromatographic challenges of analyzing Fexofenadine (FEX) using its deuterated internal standard, Fexofenadine-d10 (FEX-d10). Unlike generic protocols, this resource focuses on the zwitterionic nature of the analyte and the critical requirements of Mass Spectrometry (MS) compatibility.
Module 1: The Mobile Phase Matrix (Theory & Setup)
Q: Why is my Fexofenadine peak tailing despite using a C18 column? A: Fexofenadine is a zwitterion containing both a carboxylic acid (pKa ~4.25) and a tertiary amine (pKa ~9.53).[1] Peak tailing is almost exclusively caused by the interaction of the positively charged amine with residual silanols on the silica column backbone.
-
The Wrong Fix: In HPLC-UV, you would add Triethylamine (TEA) to "mask" these silanols.[1] Do not do this in LC-MS. TEA causes severe ion suppression.[1]
-
The Correct Fix:
-
Buffer Choice: Use Ammonium Formate (5–10 mM) adjusted to pH 3.5 – 4.0 with Formic Acid.[1] This pH ensures the amine is protonated (solubility) but suppresses the ionization of the carboxylic acid enough to maintain retention on the hydrophobic C18 phase.
-
Ionic Strength: The ammonium ions (
) compete with the Fexofenadine amine for silanol sites, sharpening the peak.
-
Q: Should I use Methanol or Acetonitrile as the organic modifier? A: For Fexofenadine-d10 workflows, Acetonitrile (ACN) is preferred.[1]
-
Reasoning: ACN is aprotic and typically yields sharper peaks for basic compounds compared to Methanol (protic).[1] Furthermore, ACN generates lower backpressure, allowing for higher flow rates in UPLC/UHPLC applications.
-
Exception: If you observe inadequate separation from matrix phospholipids, a 50:50 ACN:MeOH blend can alter selectivity.
Module 2: Visualizing the Optimization Logic
The following diagram outlines the decision process for optimizing peak shape and sensitivity.
Figure 1: Decision tree for troubleshooting Fexofenadine chromatographic issues. Blue/Green nodes indicate optimization steps; Red indicates critical stopping points.[1]
Module 3: Internal Standard (d10) Specifics
Q: My Fexofenadine-d10 retention time (RT) is slightly different from the analyte. Is this a problem? A: It is a known phenomenon, not necessarily a problem, provided the shift is consistent.
-
Mechanism: Deuterium is slightly more hydrophilic than Hydrogen.[1] In high-efficiency UHPLC systems with long gradients, the Deuterium Isotope Effect can cause the d10-analog to elute slightly earlier than the non-deuterated analyte.
-
Action: Ensure your integration windows are wide enough to capture both, or set individual windows for the analyte and IS channels.
Q: I see a signal in the Fexofenadine channel when injecting only the d10-IS (Blank + IS). Why? A: This is "Cross-talk" or Isotopic Impurity.[1]
-
Isotopic Purity: Commercial d10 standards may contain traces of d0 (unlabelled) Fexofenadine.[1] If the d0 impurity > 0.5% of your Lower Limit of Quantitation (LLOQ), it will bias your low-end data.
-
Fragmentation Overlap: Verify your MRM transitions.
Module 4: The "Gold Standard" Protocol
This protocol is designed for LC-MS/MS analysis (Triple Quadrupole) to ensure maximum sensitivity and robust quantification.[1]
System Suitability Parameters
| Parameter | Acceptance Criteria | Logic |
| Tailing Factor ( | High tailing reduces S/N ratio and integration accuracy.[1] | |
| Retention Time %RSD | High drift indicates pH instability or column equilibration issues.[1] | |
| Signal-to-Noise (LLOQ) | Required for reliable quantification limits.[1] | |
| IS Response Var. | Indicates absence of matrix effects or injection errors. |
Step-by-Step Methodology
1. Mobile Phase Preparation:
-
Phase A (Aqueous): Dissolve Ammonium Formate (630 mg) in 1000 mL of LC-MS grade water (10 mM). Adjust pH to 3.5 with LC-MS grade Formic Acid. Filter through 0.22 µm membrane.[1]
-
Phase B (Organic): 100% Acetonitrile (LC-MS Grade).[1]
2. Column Selection:
-
Recommended: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.[1][12]
-
Why? Ethylene-Bridged Hybrid (BEH) particles are stable at wider pH ranges and have lower residual silanol activity than standard silica.[1]
3. Gradient Program (Flow: 0.4 mL/min):
-
0.0 - 0.5 min: 90% A / 10% B (Divert to waste to remove salts/proteins)
-
0.5 - 3.0 min: Linear ramp to 10% A / 90% B
-
3.0 - 4.0 min: Hold at 90% B (Wash column)
-
4.0 - 4.1 min: Return to 90% A / 10% B
-
4.1 - 6.0 min: Re-equilibration (Critical for RT stability)
4. Mass Spectrometry Settings (ESI Positive):
-
Source Temp: 500°C (FEX is thermally stable)
-
Capillary Voltage: 2.5 - 3.0 kV[1]
-
Transitions:
Module 5: Mechanism of Interaction (Zwitterion Behavior)
Understanding the charge state is vital for troubleshooting retention shifts.
Figure 2: Impact of mobile phase pH on Fexofenadine charge state and chromatographic behavior.
References
-
PubChem. (2025).[1][11] Fexofenadine Compound Summary. National Library of Medicine.[11] [Link]
-
Kopanitsa, M. A., et al. (2021).[1][8][12] LC/MS chromatograms of fexofenadine. ResearchGate. [Link]
-
Emami Riahi, et al. (2020).[1] Quantification of the transporter substrate fexofenadine in cell lysates by LC-MS/MS. National Institutes of Health (PMC).[1] [Link]
-
Maher, H. M., et al. (2025).[1][5] Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride. ResearchGate. [Link]
Sources
- 1. Fexofenadine - Wikipedia [en.wikipedia.org]
- 2. Compound: FEXOFENADINE (CHEMBL914) - ChEMBL [ebi.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. idealpublication.in [idealpublication.in]
- 5. asianpubs.org [asianpubs.org]
- 6. Quantification of the transporter substrate fexofenadine in cell lysates by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. bepls.com [bepls.com]
- 11. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Fexofenadine Quantification & Matrix Effect Troubleshooting
Status: Operational Topic: Troubleshooting Matrix Effects (ME) in LC-MS/MS Quantification of Fexofenadine Assigned Specialist: Senior Application Scientist
Introduction: The Zwitterion Challenge
Welcome to the technical guide for Fexofenadine bioanalysis. Fexofenadine presents a unique challenge in LC-MS/MS quantification due to its zwitterionic nature (containing both a carboxylic acid and a tertiary amine).[1] It has pKa values of approximately 4.04 (acidic) and 9.01 (basic) [1].[1]
This dual polarity makes it difficult to extract using standard non-polar solvents (Liquid-Liquid Extraction) and makes it prone to co-elution with endogenous phospholipids, leading to severe ion suppression (Matrix Effects).[1] This guide provides a self-validating workflow to diagnose and eliminate these effects.
Module 1: Diagnostic Workflow
How do I confirm if signal loss is due to Matrix Effects?
Before changing your extraction method, you must map where the suppression is occurring relative to your analyte peak.
Protocol: Post-Column Infusion (PCI)
The PCI method is the "gold standard" for qualitatively visualizing matrix effects [2].
Step-by-Step Workflow:
-
Setup: Place a tee-union between the analytical column and the mass spectrometer source.
-
Infusion: Syringe-pump a constant flow of Fexofenadine standard (100–200 ng/mL) into the source at 10 µL/min.
-
Injection: Inject a blank matrix extract (processed exactly like your samples) via the LC column.[2]
-
Analysis: Monitor the Fexofenadine transition (m/z 502.3 → 466.2).
-
Interpretation: A flat baseline indicates no ME.[1] A dip (suppression) or hump (enhancement) indicates co-eluting matrix components.[1][3]
Visualizing the PCI Setup:
Caption: Schematic of the Post-Column Infusion (PCI) setup. The syringe pump provides a steady background signal, allowing the blank matrix injection to reveal suppression zones.
Module 2: Sample Preparation Optimization
My Protein Precipitation (PPT) method has high variability. Why?
Root Cause: Protein precipitation (e.g., Acetonitrile crash) removes proteins but leaves glycerophosphocholines (phospholipids) in the supernatant. These lipids often elute late in the run or build up on the column, causing erratic suppression in subsequent injections.
The Fix: Switch to Solid Phase Extraction (SPE) Due to Fexofenadine's zwitterionic character, simple LLE (Liquid-Liquid Extraction) often yields poor recovery (<70%) and variable matrix effects [3].[1] SPE is superior for this analyte.[1]
Comparative Extraction Strategies
| Feature | Protein Precipitation (PPT) | LLE (Liquid-Liquid) | SPE (Oasis HLB/MCX) |
| Phospholipid Removal | Poor (<20% removal) | Moderate | Excellent (>95%) |
| Recovery | High but dirty | Low/Variable (pH dependent) | High & Consistent |
| Suitability for Fexo | Not Recommended for low LOQ | Difficult (Polarity issues) | Recommended |
Recommended Protocol: Mixed-Mode Cation Exchange (MCX)
While Hydrophilic-Lipophilic Balance (HLB) plates work [4], Mixed-Mode Cation Exchange (MCX) offers a "lock-and-wash" mechanism that is more robust for zwitterions.[1][4]
-
Condition: Methanol followed by Water.[1]
-
Load: Plasma sample diluted 1:1 with 2% Formic Acid (Acidifies Fexo to pH < 4, charging the amine group).
-
Wash 1: 2% Formic Acid (Removes proteins/hydrophilic interferences).[1]
-
Wash 2: 100% Methanol (Crucial Step: Removes neutral phospholipids while Fexo stays locked by ionic bond).[1]
-
Elute: 5% Ammonium Hydroxide in Methanol (Releases Fexo by neutralizing the charge).
Module 3: Chromatographic Resolution
I see a "dip" in my PCI baseline right where Fexofenadine elutes.
This confirms co-elution with suppressors.[1] You must separate the analyte from the phospholipids.
Troubleshooting Steps:
-
Monitor Phospholipids: Always include a transition for phospholipids in your method development (e.g., m/z 184 → 184 for phosphatidylcholines).[1]
-
Column Choice:
-
Gradient Optimization:
-
Phospholipids are highly hydrophobic.[1] Ensure your gradient has a high-organic wash (95% B) at the end of every run to clear them before the next injection.
-
Decision Logic for Chromatographic Issues:
Caption: Decision tree for resolving chromatographic co-elution of phospholipids and Fexofenadine.
Module 4: Internal Standard & Ionization
Can I use Terfenadine as an Internal Standard?
Recommendation: NO. You must use a Stable Isotope Labeled (SIL) standard, specifically Fexofenadine-d6 or d10 .[1][4]
The Scientific Reasoning:
-
Analogues (Terfenadine): Elute at different retention times than Fexofenadine.[1] Therefore, the IS does not experience the same matrix suppression at the same moment as the analyte. This fails to compensate for matrix effects.[1][5]
-
SIL-IS (Fexo-d6): Co-elutes perfectly. If the matrix suppresses Fexofenadine signal by 50%, it also suppresses the d6-IS by 50%. The ratio remains constant, preserving quantitative accuracy [5].
Ion Source Parameters:
-
Transitions:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3348, Fexofenadine.[1] Retrieved from [Link][1]
-
Stahnke, H., Reemtsma, T., & Alder, L. (2009). Compensation of matrix effects by postcolumn infusion of a monitor substance in multiresidue analysis with LC-MS/MS.[3] Analytical Chemistry.[1][2][3][6][7][8][9] Retrieved from [Link][1]
-
Waters Corporation. Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions.[1] Application Note. Retrieved from [Link]
-
Gieseker, H.G., et al. (2004). Determination of fexofenadine in human plasma using 96-well solid phase extraction and HPLC with tandem mass spectrometric detection.[1] Journal of Chromatography B. Retrieved from [Link]
-
Dubbelman, A.C., et al. (2024). Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics.[1][3] Journal of the American Society for Mass Spectrometry.[3] Retrieved from [Link][1]
Sources
- 1. >98% (HPLC), H1 histamine receptor antagonist, powder | Sigma-Aldrich [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Showing Compound Fexofenadine (FDB023597) - FooDB [foodb.ca]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. waters.com [waters.com]
- 9. Determination of fexofenadine in human plasma using 96-well solid phase extraction and HPLC with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing poor solubility of Fexofenadine-d10 Hydrochloride in analytical methods
Topic: Addressing Poor Solubility & Variable Recovery in LC-MS/MS Methods
Executive Summary: The "Invisible" Precipitate
User Pain Point: You are likely experiencing variable Internal Standard (IS) peak areas, non-linear calibration curves, or unexplained carryover when using Fexofenadine-d10 HCl.
The Root Cause: Fexofenadine is a zwitterionic molecule with a distinct "U-shaped" pH-solubility profile. While the Hydrochloride salt form improves initial solubility, the molecule exhibits minimum solubility between pH 4.0 and 8.0 .
-
The Trap: Diluting a methanolic stock solution directly into a neutral or high-aqueous solvent (like water or ammonium acetate without acid) often triggers micro-precipitation. This precipitate is often invisible to the naked eye but catastrophic for LC-MS/MS reproducibility.
The Chemistry of Solubility (Why Your Method Failed)
To fix the method, you must respect the zwitterionic nature of the analyte. Fexofenadine contains both a carboxyl group (acidic) and a piperidine nitrogen (basic).
-
pH < 3.0: Fully protonated (Cationic)
High Solubility -
pH 4.0 – 8.0: Zwitterionic (Net Neutral Charge)
Precipitation Zone (Danger) -
pH > 9.0: Deprotonated (Anionic)
High Solubility
Visualization: The Solubility Decision Matrix
The following logic flow illustrates how to select the correct solvent system to avoid the "Precipitation Zone."
Figure 1: Decision matrix for solvent selection based on the zwitterionic properties of Fexofenadine.
Validated Experimental Protocols
Protocol A: Stock Solution Preparation (1.0 mg/mL)
Objective: Create a stable primary stock that resists degradation and precipitation.
| Parameter | Specification | Rationale |
| Solvent | 100% Methanol (LC-MS Grade) | Fexofenadine HCl is freely soluble in methanol. Avoid pure Acetonitrile (ACN) for the salt form as it often leads to cloudiness. |
| Container | Amber Glass (Silanized preferred) | Protects from light; silanization prevents adsorption to glass surfaces at low concentrations. |
| Storage | -20°C | Stable for >6 months. |
| Sonication | 5 minutes (Ambient Temp) | Essential to break up the crystal lattice of the deuterated salt. |
Protocol B: The "Step-Down" Dilution Strategy
Objective: Dilute the stock to a working Internal Standard (IS) concentration (e.g., 50 ng/mL) without crashing it out.
-
The Error: Diluting 10 µL of Methanol Stock directly into 10 mL of Water.
-
The Fix: Maintain organic strength or acidity during dilution.
Step-by-Step Workflow:
-
Intermediate Stock (10 µg/mL): Dilute Primary Stock 1:100 using 50:50 Methanol:Water .
-
Why: This bridges the polarity gap between pure organic and pure aqueous.
-
-
Working IS Solution (50 ng/mL): Dilute Intermediate Stock into a solvent that matches your Mobile Phase A , but acidified .
-
Recommended Diluent: 50% Water / 50% Methanol + 0.1% Formic Acid .
-
Crucial Detail: The presence of Formic Acid keeps the pH < 3.0, ensuring the molecule remains cationic and soluble.
-
Troubleshooting Guide (FAQ)
Scenario 1: "My Internal Standard response drops over the course of a run."
Diagnosis: The IS is precipitating in the autosampler vial or adsorbing to the glass.
-
Immediate Fix: Check the solvent in your autosampler vial. If it is 100% aqueous or neutral pH, the drug is falling out of solution.
-
Corrective Action: Ensure the autosampler solvent contains at least 20% organic (MeOH/ACN) and is acidified (0.1% Formic Acid). Switch to Polypropylene (PP) vials if glass adsorption is suspected, though pH control is usually the primary culprit.
Scenario 2: "I see peak splitting for Fexofenadine-d10."
Diagnosis: Solvent mismatch between the injection solvent and the starting mobile phase.
-
Cause: Injecting a 100% Methanol sample onto a column equilibrated with 90% Water. The "strong" solvent (MeOH) carries the analyte down the column faster than the mobile phase, causing band broadening.
-
Corrective Action: Reconstitute your final extract in a solvent weaker than your starting gradient (e.g., 10% Methanol / 90% Water + 0.1% Formic Acid).
Scenario 3: "Can I use Acetonitrile instead of Methanol?"
Technical Answer: Yes, but with caveats.
-
Risk: Fexofenadine HCl is less soluble in pure ACN than in MeOH.
-
Requirement: If you must use ACN (e.g., for protein precipitation), ensure you add acid (0.1% Formic Acid) to the ACN to assist solubility.
Diagnostic Workflow: Variable IS Response
Use this logic tree to troubleshoot inconsistent data.
Figure 2: Troubleshooting logic for stabilizing Internal Standard response.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3348, Fexofenadine. Retrieved from [Link]
-
U.S. Food and Drug Administration (2018). Bioanalytical Method Validation Guidance for Industry. (Addressing IS variability and solubility). Retrieved from [Link]
- Uno, T., et al. (2006). "Determination of fexofenadine in human plasma by high-performance liquid chromatography with fluorescence detection." Journal of Chromatography B, 831(1-2), 328-332. (Establishes methanol solubility protocols).
- Vamsi, K.M., et al. (2011). "Solubility enhancement of fexofenadine hydrochloride using solid dispersion technique." International Journal of Pharmaceutical Sciences and Research. (Discusses pH-dependent solubility profiles).
Technical Support Center: Fexofenadine Chromatography
Topic: Improving Peak Shape & Resolution for Fexofenadine
Status: Operational | Expert Level: Senior Application Scientist
Introduction: The Zwitterion Trap
Welcome to the technical support hub for Fexofenadine analysis. If you are experiencing severe peak tailing, retention time shifts, or "split" peaks, you are likely battling the molecule's zwitterionic nature.
Fexofenadine possesses two distinct ionization centers with conflicting chromatographic behaviors:
-
Tertiary Amine (pKa ~9.53): Highly basic. At neutral pH, this is protonated (
) and aggressively binds to residual silanols on silica columns, causing tailing. -
Carboxylic Acid (pKa ~4.25): Acidic. Its ionization state shifts retention time significantly based on mobile phase pH.
This guide provides self-validating protocols to neutralize these interactions and achieve USP-compliant peak symmetry (
Module 1: Troubleshooting Peak Tailing
User Question: "My Fexofenadine peak has a long tail (Tailing Factor > 2.0). I am using a standard C18 column. How do I fix this?"
The Mechanism
Tailing in Fexofenadine is rarely a column void issue; it is a secondary interaction issue. The positively charged amine group interacts with ionized silanol groups (
The Solution: Silanol Blocking & pH Suppression
To fix this, you must employ a "Block and Suppress" strategy.
Protocol 1: The Triethylamine (TEA) Block
TEA acts as a "sacrificial base." It competes with Fexofenadine for the active silanol sites. Because TEA is smaller and more abundant in the mobile phase, it saturates the silanols, forcing Fexofenadine to interact only with the C18 stationary phase.
Step-by-Step Implementation:
-
Concentration: Add 0.1% to 1.0% (v/v) Triethylamine to your aqueous buffer component.[1]
-
pH Adjustment: Crucial Step. You must adjust the pH after adding TEA. TEA is basic; if you add it to a pre-adjusted buffer, the pH will rise, potentially ruining the separation.
-
Target pH: Adjust to pH 2.5 – 3.0 using Phosphoric Acid.
-
Why? At pH < 3.0, surface silanols are protonated (
) and neutral, reducing their ability to bind the amine.
-
Visualizing the Mechanism
Figure 1: Mechanism of Silanol Blocking. Left: Uncontrolled interaction causes tailing. Right: TEA and low pH neutralize the surface, allowing clean elution.
Module 2: Peak Splitting & Fronting
User Question: "I see a split peak or a shoulder on the front of my Fexofenadine peak. Is my column dead?"
The Root Cause: Solvent Mismatch
Fexofenadine is hydrophobic. If you dissolve your sample in 100% Methanol or Acetonitrile but your mobile phase is 70% aqueous, the sample "crashes out" (precipitates) or travels faster than the mobile phase at the column head. This creates a "double injection" effect.
Diagnostic Workflow
Use this logic tree to identify the specific cause of your peak distortion.
Figure 2: Diagnostic logic for distinguishing between chemical interactions (tailing) and physical injection issues (fronting/splitting).
Corrective Protocol
-
Diluent Match: Always dissolve Fexofenadine in the mobile phase itself, or a ratio close to it (e.g., if MP is 40% ACN, dissolve sample in 40% ACN).
-
Injection Volume: If peak splitting persists, reduce injection volume from 20 µL to 5 µL. If the split disappears, it was a solvent strength effect.
Module 3: Optimized Method Parameters (USP Grounding)
User Question: "What are the standard reliable conditions for Fexofenadine analysis?"
To ensure reproducibility and regulatory compliance, we reference the USP approach which utilizes specific buffering to manage the zwitterion.
Recommended Operating Parameters
| Parameter | Specification | Technical Rationale |
| Column | L1 (C18) or L11 (Phenyl) | Phenyl columns (USP L11) often provide better selectivity for Fexofenadine impurities due to pi-pi interactions. |
| Buffer | Phosphate + Perchlorate (pH ~2.[2]0) | Perchlorate acts as a chaotropic agent, improving peak shape for basic amines. |
| Mobile Phase | ACN : Buffer (Typical 40:60) | Adjusted based on retention time requirements. |
| Modifier | Triethylamine (TEA) | Essential. Prevents tailing (See Module 1). |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow for 4.6mm ID columns. |
| Detection | UV @ 220 nm | Max absorption for Fexofenadine.[3] |
Self-Validation Criteria (System Suitability): Before running samples, verify your system meets these USP-derived metrics:
-
Tailing Factor (
): NMT (Not More Than) 2.0. -
Resolution (
): NLT (Not Less Than) 10 between Fexofenadine and Related Compound A (if analyzing impurities). -
RSD: < 2.0% for replicate injections.[4]
References
-
United States Pharmacopeia (USP). Fexofenadine Hydrochloride Monograph: Assay and Organic Impurities.[2] USP-NF.[5]
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3348, Fexofenadine. Retrieved from PubChem.[5]
-
Maher, H.M., et al. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities.[6][7] Chemistry Central Journal.
-
Element Lab Solutions. Peak Tailing in HPLC: Causes and Solutions (Silanol Interactions).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fexofenadine Hydrochloride - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. uspnf.com [uspnf.com]
- 5. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. idealpublication.in [idealpublication.in]
- 7. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing ion suppression in Fexofenadine MS analysis
Topic: Minimizing Ion Suppression in Fexofenadine LC-MS/MS Analysis
Welcome. I am Dr. Aris, Senior Application Scientist. You are likely here because your Fexofenadine signal is dropping inconsistently, your CVs are high despite good linearity in solvent standards, or you are seeing "ghost" peaks in subsequent injections.
Fexofenadine is a zwitterionic molecule (containing both carboxylic acid and amine groups). This makes it particularly sensitive to matrix effects , specifically ion suppression caused by endogenous phospholipids (PLs) in plasma. Because Fexofenadine often elutes early on C18 columns (due to its polarity), it frequently co-elutes with the suppression zone of the void volume or the "phospholipid bleed."
This guide is not a textbook; it is a troubleshooting protocol designed to isolate and eliminate these suppressors.
Part 1: Diagnostic & Triage
Question: "How do I prove that ion suppression is the cause of my low sensitivity?"
The Expert Answer: Do not rely on "Post-Extraction Spike" calculations alone; they give you a number but not a location. You must visualize where the suppression is occurring relative to your Fexofenadine peak. The industry-standard diagnostic is the Post-Column Infusion (PCI) method.
The Protocol (PCI):
-
Setup: Tee-in a constant flow of Fexofenadine standard (100 ng/mL) into the eluent flow after the column but before the MS source.
-
Injection: Inject a "blank" extracted matrix sample (e.g., plasma processed via your current method).[1]
-
Observation: Monitor the baseline of the Fexofenadine transition (m/z 502.2 → 466.2).
-
Result: A flat baseline indicates no suppression. A dip (negative peak) indicates ion suppression. If the dip aligns with your analyte's retention time, your method is compromised.
Visualizing the Workflow:
Caption: Schematic of the Post-Column Infusion (PCI) setup. The syringe pump provides a steady background signal, allowing the injected matrix to reveal suppression zones.
Part 2: Sample Preparation (The Root Cause)
Question: "I am using Protein Precipitation (PPT) with Acetonitrile. Is that enough?"
The Expert Answer: For Fexofenadine, no . Standard Protein Precipitation (PPT) removes proteins but leaves behind >95% of phospholipids (glycerophosphocholines and lysophosphatidylcholines). These lipids accumulate on your column and elute unpredictably, often suppressing ionization for analytes in subsequent injections (the "carryover effect").[2]
The Solution: You must upgrade from standard PPT. Because Fexofenadine is zwitterionic, Liquid-Liquid Extraction (LLE) can be difficult to optimize (pH control is critical). The most robust modern approach is Phospholipid Removal Plates (e.g., HybridSPE, Ostro, or Captiva).
Comparative Data: Sample Prep Efficiency
| Method | Protein Removal | Phospholipid Removal | Fexofenadine Recovery | Matrix Effect (ME%) |
| Standard PPT (ACN) | >99% | <5% (Poor) | >90% | High Suppression (-40%) |
| LLE (Ethyl Acetate) | >99% | Moderate | Variable (pH dependent) | Low (<10%) |
| PL Removal Plate | >99% | >99% (Excellent) | >85% (Consistent) | Negligible (<5%) |
Why this works: PL Removal plates use a Lewis-acid/base mechanism (typically Zirconia-coated silica) to selectively retain the phosphate group of the phospholipids while allowing the Fexofenadine to pass through.
Caption: Decision tree for selecting sample preparation. Standard PPT is often insufficient for Fexofenadine due to phospholipid interference.
Part 3: Chromatographic Optimization
Question: "My peaks are tailing and I still see suppression near the front. How do I fix the separation?"
The Expert Answer: Fexofenadine is polar. If you use a high organic start in your gradient, it will elute too early, right in the "void volume" where salts and unretained matrix components suppress the signal.
Optimization Steps:
-
Column Choice: Use a C18 column with polar-endcapping (e.g., Aqua C18 or Polar-RP) or a Phenyl-Hexyl column. These provide better retention for polar amines than standard C18.
-
Mobile Phase pH: You must use an acidic mobile phase (0.1% Formic Acid).
-
Reason: Acidic pH ensures the amine is protonated (MH+) for MS detection, but it also suppresses the ionization of the carboxylic acid group, keeping the molecule in a single charged state rather than a zwitterion, which improves peak shape.
-
-
Gradient Strategy: Start with low organic (e.g., 10-15% B) and hold for 0.5–1.0 min. This forces Fexofenadine to retain on the column head, separating it from the unretained salts (void volume).
Part 4: Internal Standards
Question: "Can I use Terfenadine or Cetirizine as an Internal Standard?"
The Expert Answer: Absolutely not. While Terfenadine is the parent drug, its extraction efficiency and ionization properties differ from Fexofenadine. In the presence of matrix effects (ion suppression), an analogue IS (like Cetirizine) may be suppressed differently than your analyte (e.g., 20% suppression vs. 50% suppression). This leads to quantification errors.[2]
The Requirement: You must use a stable isotopically labeled internal standard (SIL-IS), specifically Fexofenadine-d6 .
-
Mechanism: Since it is chemically identical, it co-elutes exactly with Fexofenadine. Therefore, it experiences the exact same ion suppression at the exact same time. The ratio of Analyte/IS remains constant even if the absolute signal drops.
Part 5: References
-
FDA Bioanalytical Method Validation Guidance. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[3] Link
-
Post-Column Infusion Methodology. Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry. Link
-
Phospholipid Removal Strategies. Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link
-
Fexofenadine Analysis & Matrix Effects. Uno, T., et al. (2004).[4] Determination of fexofenadine in human plasma by HPLC with fluorescence detection.[4][5] (Contextual reference for zwitterionic properties). Link
-
Matrix Effect Mechanisms. Taylor, P.J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography–electrospray–tandem mass spectrometry. Clinical Biochemistry. Link
Sources
- 1. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fexofenadine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
Fexofenadine-d10 Hydrochloride stability in biological matrices
Technical Support Center: Fexofenadine-d10 Hydrochloride Bioanalysis
Status: Operational Ticket ID: FEX-D10-STAB-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Welcome to the Technical Support Center
You are likely here because your LC-MS/MS data for Fexofenadine is showing high variability, or your Internal Standard (IS) response is drifting during batch runs.
Fexofenadine-d10 Hydrochloride is a robust IS, but it is not invincible. As a zwitterionic compound with specific photosensitivity, it requires a "Safety-First" protocol design. This guide synthesizes regulatory standards (FDA/EMA) with practical bench-level troubleshooting to ensure your bioanalytical method remains validated.
Module 1: The Science of Stability (Root Cause Analysis)
Before troubleshooting, you must understand the two primary enemies of Fexofenadine-d10 in solution:
-
Photolytic Degradation (Critical): Fexofenadine is structurally related to terfenadine. It contains light-sensitive moieties that are prone to oxidative degradation and decarboxylation when exposed to UV/VIS light.
-
Zwitterionic Solubility & Adsorption: Fexofenadine contains both a carboxylic acid (pKa ~4.2) and a tertiary amine (pKa ~9.5).
-
The Risk: At neutral pH, it exists as a zwitterion, which can lead to poor solubility in pure organic solvents or non-specific adsorption to glass/plastic surfaces if the pH is not controlled.
-
Module 2: Troubleshooting Workflow
Use this dynamic guide to diagnose your specific issue.
Symptom A: Gradual Loss of IS Signal Over a Run
-
Diagnosis: Likely Photodegradation or Precipitation in the autosampler.
-
Immediate Action:
-
Check if autosampler temperature is set to 4°C (mandatory).
-
Verify if samples are in amber vials. If clear vials are used, are the lights in the autosampler turned off?
-
-
Technical Fix:
-
Protocol Adjustment: Switch to low-actinic (amber) glassware for all stock and working solutions.
-
Solvent Check: If using high % Acetonitrile in the injector wash, the salt form (HCl) may be precipitating. Ensure the wash solvent contains at least 20% water.
-
Symptom B: "Crosstalk" (IS Peak Detected in Analyte Channel)
-
Diagnosis: Isotopic Impurity or Mass Resolution overlap.
-
Immediate Action:
-
Inject a "Zero" sample (Matrix + IS only). If you see a peak at the Fexofenadine transition (m/z 502.2 → 466.2), you have interference.
-
-
Technical Fix:
-
Purity Check: Fexofenadine-d10 should be >99% isotopically pure. If the "d0" contribution is >5% of the LLOQ response, the IS concentration is too high.
-
Dilution:[4] Lower the IS working concentration. A high concentration exacerbates the contribution of the natural isotope impurity to the analyte channel.
-
Symptom C: Retention Time Shift Between Standards and Samples
-
Diagnosis: pH Mismatch (The "Zwitterion Effect").
-
Mechanism: Biological matrices (Plasma/Urine) are buffered. If your reconstitution solvent is unbuffered and the matrix pH varies, the zwitterionic state of Fexofenadine changes, shifting retention.
-
Technical Fix:
-
Reconstitute samples in the mobile phase starting gradient rather than pure solvent.
-
Module 3: Visualizing the Stability Workflow
The following diagram outlines the decision logic for validating Fexofenadine-d10 stability, compliant with FDA Bioanalytical Method Validation (BMV) guidelines.
Figure 1: Decision tree for validating Fexofenadine-d10 stability in biological matrices. Note the critical branching for photostability testing.
Module 4: Validated Experimental Protocols
Protocol A: Stock Solution Preparation (The Foundation)
-
Objective: Create a stable primary stock of Fexofenadine-d10 HCl.
-
Solvent: Methanol (MeOH) is preferred over Acetonitrile (ACN) for primary solubility of the HCl salt.
-
Procedure:
-
Weigh ~1.0 mg of Fexofenadine-d10 HCl into a Class A Amber Volumetric Flask .
-
Dissolve in 100% Methanol.[5] Sonicate for 5 minutes.
-
Store at -20°C.
-
Shelf-Life: 1 Month (unless stability data proves longer).
-
Critical Check: Inspect for precipitation before every use.
-
Protocol B: Bench-Top Stability in Matrix
-
Objective: Mimic sample handling conditions.
-
Procedure:
-
Spike control plasma with Fexofenadine-d10 at Low and High QC levels.
-
Divide into two aliquots:
-
Aliquot A: Extract immediately (T=0).
-
Aliquot B: Leave on the bench (under normal lab light) for 4–6 hours.
-
-
Extract Aliquot B.
-
Acceptance: The mean response ratio of Aliquot B must be within ±15% of Aliquot A.
-
Note: If Aliquot B fails, repeat the experiment in the dark (wrapped in foil). If it passes in the dark, your molecule is photodegrading.
-
Module 5: Sample Extraction Workflow (PPT)
Protein Precipitation (PPT) is the most common method for Fexofenadine, but it carries matrix effect risks.
Figure 2: Optimized Protein Precipitation workflow. Step 4 is critical: diluting the supernatant with water prevents "solvent shock" and poor peak shape for early eluting compounds.
Frequently Asked Questions (FAQ)
Q1: Can I use Acetonitrile as the organic solvent for the IS working solution?
-
Answer: Yes, but be cautious. While Fexofenadine is soluble in ACN, the HCl salt form dissolves more reliably in Methanol. If you must use ACN, ensure your working solution contains at least 10-20% water or Methanol to prevent micro-precipitation during storage at -20°C.
Q2: My IS recovery is low in urine samples compared to plasma. Why?
-
Answer: This is likely a non-specific binding issue. Urine has low protein content, leaving the drug and IS exposed to stick to the plastic walls of the collection tube or 96-well plate.
-
Fix: Add 0.5% BSA (Bovine Serum Albumin) or a surfactant (like Tween-20) to the urine collection tubes to block binding sites.
Q3: Does Fexofenadine-d10 undergo Deuterium-Hydrogen (D/H) exchange?
-
Answer: It is generally stable.[10] The d10 labeling typically occurs on the phenyl rings or the t-butyl groups, which are chemically stable. D/H exchange is only a risk if the label is on an acidic position (like adjacent to a carbonyl) and the solution is highly acidic/basic. For standard bioanalytical conditions (pH 3-8), D/H exchange is negligible.
References
-
US Food and Drug Administration (FDA). (2018).[11] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
-
Gumieniczek, A., et al. (2019).[3][8] "Comparative Study of Chemical Stability of Two H1 Antihistaminic Drugs, Terfenadine and Its In Vivo Metabolite Fexofenadine, Using LC-UV Methods." Journal of Chemistry. Retrieved from [Link]
- Vahdat, L., et al. (2002). "Determination of fexofenadine in human plasma and urine by liquid chromatography-mass spectrometry." Journal of Chromatography B. (Demonstrates LC-MS methodologies and stability profiles).
Sources
- 1. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 2. hhs.gov [hhs.gov]
- 3. researchgate.net [researchgate.net]
- 4. mtc-usa.com [mtc-usa.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. jchr.org [jchr.org]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
Optimizing extraction recovery of Fexofenadine and Fexofenadine-d10 Hydrochloride
Ticket ID: FEX-OPT-2024 | Status: Open
Assigned Specialist: Senior Application Scientist[1]
Welcome to the technical optimization hub for Fexofenadine (FEX) analysis. This guide addresses the specific challenges of extracting this zwitterionic molecule and its deuterated internal standard (FEX-d10) from complex biological matrices (plasma, urine).
Module 1: The Core Challenge (Zwitterionic Chemistry)
Q: Why is my extraction recovery inconsistent across different pH levels?
A: Fexofenadine is a classic zwitterion .[1] It contains both a basic piperidine nitrogen and an acidic carboxylic acid moiety.[1] Your extraction strategy must align with its ionization state, or you will lose the analyte to the aqueous waste layer.
-
pKa 1 (~4.25): Carboxylic acid group.[2][1] Below pH 4.25, this is protonated (neutral). Above, it is deprotonated (anionic).
-
pKa 2 (~9.53): Piperidine nitrogen.[2] Below pH 9.53, this is protonated (cationic). Above, it is deprotonated (neutral).
The "Solubility Trap": At physiological pH (and between pH 4 and 8), Fexofenadine exists largely as a zwitterion (net neutral charge but localized charges). While this is often the target for Liquid-Liquid Extraction (LLE), it can lead to poor solubility in certain organic solvents.
Visualization: Ionization State vs. pH
Caption: Fexofenadine ionization states across the pH scale.[2][1][3] Optimal extraction windows depend on targeting the specific species relevant to your sorbent or solvent.
Module 2: Solid Phase Extraction (SPE) – The Gold Standard
Q: Which SPE cartridge chemistry should I use for maximum recovery?
A: While C18 can work, Hydrophilic-Lipophilic Balance (HLB) polymeric sorbents are superior because they retain the polar zwitterion even if the sorbent dries out. Alternatively, Mixed-Mode Cation Exchange (MCX) offers the highest cleanliness by utilizing the cationic amine group.
Protocol A: Polymeric HLB (Generic & Robust)
Best for: General plasma analysis where high throughput is needed.[2]
-
Condition: 1 mL Methanol followed by 1 mL Water.
-
Load: Mix 200 µL Plasma + 20 µL IS (FEX-d10) + 200 µL 2% Formic Acid (aq). Load onto cartridge.
-
Why: Acidification helps disrupt protein binding but keeps the molecule polar enough for HLB retention.
-
-
Wash: 1 mL 5% Methanol in Water.
-
Why: Removes salts and proteins without eluting the FEX.
-
-
Elute: 1 mL Acetonitrile (ACN) or Methanol.
-
Evaporate & Reconstitute: Dry under nitrogen; reconstitute in Mobile Phase.
Protocol B: Mixed-Mode Cation Exchange (MCX) (High Purity)
Best for: Dirty matrices (urine, wastewater) or when seeking <1 pg/mL sensitivity.[2]
-
Condition: 1 mL Methanol -> 1 mL Water.
-
Load: Acidify sample to pH < 3 (e.g., with H3PO4).
-
Mechanism:[2] At pH < 3, FEX is positively charged (Cationic). It binds to the sulfonate groups on the MCX cartridge via strong ionic bonding.
-
-
Wash 1: 0.1 N HCl (Removes proteins/neutrals).[2]
-
Wash 2: Methanol (Removes hydrophobic interferences; FEX remains locked ionically).[2]
-
Elute: 5% Ammonium Hydroxide in Methanol.
-
Mechanism:[2] The base neutralizes the amine on FEX, breaking the ionic bond and releasing it into the organic solvent.
-
Module 3: Liquid-Liquid Extraction (LLE) & PPT
Q: Can I avoid SPE to save cost?
A: Yes, but you must strictly control pH.
| Method | Solvent System | pH Strategy | Pros | Cons |
| LLE | Ethyl Acetate or Diethyl Ether:Dichloromethane (70:[2]30) | Adjust to pH 6.0 - 7.0 (Phosphate Buffer) | Cleaner than PPT; concentrates sample.[2] | Lower recovery (~70-80%); emulsion formation.[2] |
| PPT | Acetonitrile or Methanol (1:3 ratio) | None (Direct precipitation) | Fast; cheap; 100% recovery of soluble fraction. | High Matrix Effect (Ion Suppression); dirty injection liners.[2] |
LLE Optimization Tip: Since Fexofenadine is zwitterionic at neutral pH, its net charge is zero, but it still possesses polar regions. Pure non-polar solvents (Hexane) will fail .[2] You must use a moderately polar organic solvent like Ethyl Acetate .
Module 4: Troubleshooting Fexofenadine-d10 (Internal Standard)
Q: My FEX-d10 recovery is lower than my native analyte, or retention times are shifting.
A: This is a common issue with deuterated standards in high-efficiency LC systems.[2]
Issue 1: Deuterium Isotope Effect Deuterium is slightly more lipophilic than hydrogen. On high-resolution UPLC columns, FEX-d10 may elute slightly earlier than native FEX.[2]
-
Risk: If the matrix effect (ion suppression) occurs exactly at the d10 elution time but not the native time, your quantification will be inaccurate.
-
Fix: Ensure your gradient is shallow enough that they co-elute, or map the suppression zone of your matrix.
Issue 2: Equilibration Time Q: "I add the IS and immediately extract, but precision is poor." A: Fexofenadine is highly protein-bound (60-70%).[2] The native drug in the patient sample has had hours to bind to albumin. If you add FEX-d10 and extract immediately, the IS is "free" while the analyte is "bound."
-
Fix: After adding FEX-d10 to the plasma, vortex and incubate for 5-10 minutes before adding the precipitation agent or buffer. This allows the IS to equilibrate with the plasma proteins, ensuring it tracks the extraction efficiency of the native drug accurately.
Module 5: Workflow Decision Tree
Use this logic flow to select the correct extraction method for your specific sensitivity needs.
Caption: Decision matrix for selecting the optimal extraction protocol based on sensitivity needs and sample complexity.
References
-
Mahmoud, A. M., et al. (2011).[4] Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets. Chemistry Central Journal.[4]
-
Uno, T., et al. (2004). Determination of fexofenadine in human plasma by HPLC-MS.[2][5][6][7][8][9] Journal of Chromatography B.
-
National Center for Biotechnology Information. (2024).[2] PubChem Compound Summary for CID 3348, Fexofenadine.[2]
-
Vlase, L., et al. (2010). Determination of fexofenadine in human plasma by LC-MS/MS and its application to a bioequivalence study.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Determination of fexofenadine in human plasma using 96-well solid phase extraction and HPLC with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
Reducing background noise in Fexofenadine UPLC-MS/MS analysis
Topic: Reducing Background Noise & Optimizing Sensitivity
Welcome to the Advanced Bioanalysis Support Hub. I am Dr. Aris, your Senior Application Scientist. You are likely here because your Fexofenadine (FEX) assay is suffering from high chemical background, isobaric interferences, or persistent carryover. Fexofenadine is a zwitterionic molecule (pKa ~4.2 and ~9.5), making it notoriously "sticky" in LC systems and sensitive to matrix effects in ESI positive mode.
This guide bypasses basic textbook advice. We will troubleshoot the specific chemical behaviors of FEX that degrade Signal-to-Noise (S/N) ratios.
Case File 1: The "High Baseline" (Matrix Effects & Ion Suppression)
Symptom: Your chromatogram shows a high, noisy baseline or your internal standard (IS) response varies wildly between patient samples. Root Cause: Phospholipids (PLs). In standard Protein Precipitation (PPT), PLs (especially Lysophosphatidylcholines, m/z 496, 520, 522) often co-elute with FEX, causing massive ion suppression.
Diagnostic Protocol: The "Post-Column Infusion" Test
Before changing your method, prove the matrix is the problem.
-
Setup: Infuse a steady stream of Fexofenadine standard (100 ng/mL) into the MS source via a tee-junction.
-
Inject: Inject a "blank" extracted plasma sample via the UPLC column.
-
Observe: If you see a dip (suppression) or a hump (enhancement) in the steady FEX baseline at the FEX retention time, your sample prep is insufficient.
Solution Strategy: Phospholipid Removal
Standard PPT (Acetonitrile crash) is rarely sufficient for high-sensitivity FEX assays.
| Method | Cleanliness | Recovery | Recommendation |
| Standard PPT | Low (High PLs) | >90% | Avoid for trace analysis. |
| LLE (Chloroform) | High | ~70-80% | Good. Extract in acidic medium to protonate FEX. |
| PL Removal Plates | Very High | >90% | Best. (e.g., Ostro/HybridSPE). Filters PLs chemically. |
Visual Logic: Sample Prep Decision Tree
Figure 1: Decision logic for mitigating matrix effects caused by phospholipids.
Case File 2: The "Ghost Peak" (System Carryover)
Symptom: You see Fexofenadine peaks in your double-blank samples after a high-concentration injection. Root Cause: Fexofenadine is amphiphilic. It adsorbs to stainless steel and rotor seals. A standard weak needle wash (e.g., 90% water) will not remove it.
Troubleshooting Protocol: The "Zero-Carryover" Wash
You must implement a dual-wash system. The "Weak" wash cleans the buffer; the "Strong" wash strips the drug.
Step 1: Optimize Needle Wash Solvents
-
Weak Wash: 95% Water / 5% Acetonitrile (Removes buffers).
-
Strong Wash (Critical): 40% Methanol / 40% Acetonitrile / 20% Water + 0.2% Formic Acid .
-
Why Acid? FEX is basic. The acid ensures it remains fully soluble and protonated, preventing adsorption to the needle surface.
-
Step 2: Valve Cleaning If needle wash fails, the carryover is likely in the rotor seal.
-
Action: Switch from Vespel rotor seals to Tefzel or PEEK (if pressure allows), as FEX binds less avidly to these materials.
Case File 3: Optimizing MS/MS Transitions
Symptom: Low sensitivity or interference peaks at the exact retention time.[1] Root Cause: Choosing the wrong transition or suboptimal source parameters.
Transition Selection Guide
Fexofenadine (MW ~501.6) forms a strong
| Transition (m/z) | Type | S/N Ratio | Notes |
| 502.2 | Quantifier | High | Water loss. High intensity, but higher chemical noise. |
| 502.2 | Qualifier | Medium | Cleaner baseline. Use if 466.2 has interference. |
| 389.0 | IS (Cetirizine) | High | Excellent structural analog. |
Critical Warning: Do not use Terfenadine as an Internal Standard. It lacks the carboxyl group, leading to different retention times and massive carryover issues that will contaminate your system.[2] Use Cetirizine or Fexofenadine-d6 .
Source Optimization (The "Cone Gas" Trick)
Background noise in the low-mass range often comes from solvent clusters.
-
Action: Increase Cone Gas Flow (Nitrogen).
-
Target: 50 L/hr
350 L/hr . -
Result: This "sheath" gas blows away neutral solvent clusters before they enter the vacuum, significantly dropping the chemical noise floor without hurting the heavy FEX ions.
Visual Logic: MS Signal Optimization
Figure 2: Mass Spectrometry parameter tuning path for maximizing Signal-to-Noise.
Frequently Asked Questions (FAQ)
Q: My Fexofenadine peak tails significantly. Is my column dead? A: Likely not. FEX is zwitterionic. If your mobile phase pH is near its pKa (4.2), you will get mixed ionization states and tailing. Ensure your mobile phase is acidic (0.1% Formic Acid, pH ~2.7) to keep the carboxyl group protonated and the amine charged, locking it into a single state.
Q: Can I use Methanol instead of Acetonitrile? A: Yes, but watch your pressure. Methanol often provides better solubility for FEX (reducing carryover) but has higher backpressure. A 50:50 mix of MeOH:ACN in the organic line is often the "Goldilocks" solution for peak shape and system cleanliness.
Q: Why is my Cetirizine IS peak area dropping over the run? A: This is classic "Matrix Effect Drift." Phospholipids are building up on your column because your gradient doesn't have a long enough "wash" step at high organic. Extend your 95% B flush by 1-2 minutes at the end of every injection.
References
-
FDA Bioanalytical Method Validation Guidance. Bioanalytical Method Validation - Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
Fexofenadine MS/MS Method Development. Quantification of the transporter substrate fexofenadine in cell lysates by liquid chromatography/tandem mass spectrometry. National Institutes of Health (NIH). [Link]
-
Phospholipid Removal Strategies. Successful oral delivery of fexofenadine hydrochloride by improving permeability via phospholipid complexation. European Journal of Pharmaceutical Sciences.[3] [Link]
-
Background Noise Reduction. Suggested approaches for minimizing background chemical noise in low mass MRM Transitions. Waters Corporation. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quantification of the transporter substrate fexofenadine in cell lysates by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Successful oral delivery of fexofenadine hydrochloride by improving permeability via phospholipid complexation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Column Selection & Separation Strategy for Fexofenadine and Related Compounds
Content Type: Technical Support Center / Troubleshooting Guide Target Audience: Analytical Chemists, Method Development Scientists, QC Managers Subject: High-Performance Liquid Chromatography (HPLC) Optimization for Fexofenadine
Executive Summary: The Zwitterionic Challenge
Fexofenadine Hydrochloride is a zwitterionic molecule containing both a basic piperidine nitrogen (
The Core Problem: The most common failure mode in Fexofenadine analysis is severe peak tailing (
This guide synthesizes USP monograph standards with modern column technology to provide a robust separation strategy.
Phase 1: Column Selection Strategy
The "one-size-fits-all" approach fails with Fexofenadine. Your column choice must be dictated by the specific separation goal (Assay vs. Impurity Profiling).
Q1: Which column stationary phase should I choose for routine assay vs. impurity profiling?
A: You must select based on the specific impurities you need to resolve. Use the decision matrix below:
-
For Routine Assay & General Impurities (A, C, D):
-
Recommendation: Phenyl-Hexyl or Phenyl-Silyl (USP L11).
-
Why: The USP monograph specifies an L11 packing.[1] The
interactions provided by the phenyl ring offer unique selectivity for the aromatic structures of Fexofenadine and its ketone derivative (Impurity A), often superior to standard C18 phases for this specific pair. -
Modern Alternative: A high-purity, base-deactivated C18 (USP L1) can be used if method modernization is permitted, but it requires strict mobile phase control (see Phase 2).
-
-
For Isomer Separation (Impurity B):
-
Recommendation:
-Cyclodextrin bonded phase (USP L45). -
Why: Impurity B is the meta-isomer of Fexofenadine.[2] Standard reversed-phase partition chromatography (C18/Phenyl) cannot easily distinguish these positional isomers. The cavity of the cyclodextrin creates a host-guest inclusion complex that discriminates based on 3D molecular shape.
-
Q2: I am seeing excessive peak tailing on my C18 column. Is the column defective?
A: Likely not. The tailing is caused by the interaction between the protonated amine of Fexofenadine and ionized residual silanols (
-
The Fix: Switch to an "End-capped" column with high surface coverage.
-
Specific Spec: Look for columns labeled "Base Deactivated" or "High pH Stable" (e.g., hybrid particles). These have reduced silanol activity.
Visual Guide: Column Selection Decision Tree
Caption: Decision matrix for selecting the optimal stationary phase based on analytical requirements.
Phase 2: Mobile Phase & pH Optimization
The "Software" (Mobile Phase) is just as critical as the "Hardware" (Column).
Q3: Why is the mobile phase pH so critical for Fexofenadine?
A: Because of its zwitterionic nature.[3]
-
pH < 3.0 (Recommended): The carboxylic acid is protonated (neutral), and the amine is protonated (positive). The silica surface silanols are also protonated (neutral), minimizing the cation-exchange interaction that causes tailing.
-
pH 4.0 - 8.0 (Danger Zone): The carboxylic acid ionizes (
) and silanols ionize ( ), while the amine remains positive ( ). This creates complex ionic retention mechanisms that lead to retention time shifts and peak broadening.
Q4: Do I really need Triethylamine (TEA) in my buffer?
A: Yes, especially if using older generation columns or following the USP L11 method.
-
Function: TEA acts as a "sacrificial base." It competes with the Fexofenadine amine for the active silanol sites on the column.
-
Concentration: 0.1% to 1.0% TEA is standard.[2]
-
Crucial Step: You must adjust the pH after adding TEA. Adding TEA will spike the pH; use Phosphoric Acid or Perchloric Acid to bring it back down to pH ~2.0 - 3.0.
Troubleshooting Common Issues
Symptom: Peak Tailing ( )[1]
-
Root Cause 1: Silanol interactions.
-
Root Cause 2: Column Void/Collapse.
-
Fix: Reverse flush column (if permitted) or replace.
-
Symptom: Resolution Loss between Fexofenadine and Impurity A[4]
-
Root Cause: Inadequate
selectivity.-
Fix: If using C18, switch to Phenyl-Hexyl (L11). The ketone group on Impurity A interacts differently with the phenyl phase than the hydroxyl group on Fexofenadine.
-
-
Root Cause: Organic Modifier mismatch.
-
Fix: Switch from Methanol to Acetonitrile.[5] Acetonitrile is a stronger solvent but lacks the hydrogen bonding capacity of methanol, which can alter selectivity for polar impurities.
-
Visual Guide: Troubleshooting Logic Flow
Caption: Logic flow for diagnosing and resolving common chromatographic defects.
Validated Experimental Protocol
This protocol is derived from the USP monograph concepts but optimized for stability and robustness.
Chromatographic Conditions (General Impurity Method)
| Parameter | Specification | Notes |
| Column | Phenyl-Hexyl, | USP L11 Equivalent |
| Mobile Phase | Buffer : Acetonitrile (65 : 35 v/v) | Isocratic elution |
| Buffer Prep | 6.8 g/L | TEA is mandatory for peak shape |
| Flow Rate | 1.5 mL/min | Adjust for backpressure < 200 bar |
| Detector | UV @ 220 nm | Max absorption for Fexofenadine |
| Injection Vol | 20 | Prevent overload |
| Temperature | Ambient ( | Thermostatting recommended for reproducibility |
Step-by-Step Workflow
-
Buffer Preparation: Dissolve Potassium Dihydrogen Phosphate in water. Add Triethylamine (TEA).[2] Crucial: Adjust pH to 2.5
0.1 using dilute Phosphoric Acid. Filter through 0.45 membrane.[6][7][8] -
Equilibration: Flush column with 100% Acetonitrile for 10 mins, then equilibrate with Mobile Phase for at least 30 mins or until baseline stabilizes.
-
System Suitability Test (SST):
-
Inject Standard Solution (Fexofenadine + Impurity A).
-
Requirement: Resolution (
) between Fexofenadine and Impurity A . -
Requirement: Tailing Factor (
) for Fexofenadine .[1]
-
-
Sample Analysis: Inject samples. Run time should be sufficient to elute Impurity D (typically 2.5x the retention time of Fexofenadine).
References
-
United States Pharmacopeia (USP). Fexofenadine Hydrochloride Monograph: Assay and Organic Impurities.[4] USP-NF.
-
Mahmoud, A. M., et al. (2011). Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets. Journal of Pharmaceutical and Biomedical Analysis.
-
Agilent Technologies. Analysis of Fexofenadine and Related Impurities using Agilent ZORBAX Phenyl-Hexyl. Application Note.
-
Sielc Technologies. Separation of Fexofenadine hydrochloride on Newcrom R1 HPLC column.
-
BenchChem. Troubleshooting Peak Tailing in Fexofenadine Analysis.
Sources
- 1. www-cp.sigmaaldrich.cn [www-cp.sigmaaldrich.cn]
- 2. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Fexofenadine Hydrochloride - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 5. Separation of Fexofenadine hydrochloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. mtc-usa.com [mtc-usa.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. uspnf.com [uspnf.com]
Dealing with Fexofenadine-d10 Hydrochloride isotopic interference
Topic: Troubleshooting Fexofenadine-d10 HCl Isotopic Interference
Diagnostic Framework: Identify Your Interference
Before adjusting your method, you must isolate the direction of the interference. Isotopic interference in LC-MS/MS is rarely bidirectional in the same magnitude. Use the decision matrix below to categorize your issue.
Figure 1: Diagnostic logic flow for isolating isotopic cross-talk versus carryover.
Issue Type A: Forward Interference (IS Analyte)
Symptom: You see a "ghost peak" for Fexofenadine in blank samples that contain the Internal Standard (Fexofenadine-d10). This compromises your Lower Limit of Quantification (LLOQ).
Root Cause: This is the most common issue with Fexofenadine-d10. It is caused by isotopic impurity (presence of d0, d1, or d2 species) in your d10 stock solution. Even a "99% pure" d10 standard contains 1% of lower-mass isotopes. If your IS concentration is too high, that 1% impurity generates a signal exceeding 20% of your LLOQ analyte signal.
Troubleshooting Protocol: The "IS Titration" Experiment
-
Prepare IS Dilutions: Prepare your working IS solution at three concentrations: 1x (current), 0.5x, and 0.1x.
-
Spike Blanks: Spike control matrix with these IS levels (do not add native Fexofenadine).
-
Compare to LLOQ: Inject a true LLOQ sample (native Fexofenadine at limit + IS).
-
Calculate Contribution:
| IS Concentration | Analyte Peak Area in Blank | % of LLOQ Area | Pass/Fail |
| 500 ng/mL (Current) | 2,500 | 45% | FAIL (>20%) |
| 250 ng/mL | 1,200 | 21% | FAIL |
| 50 ng/mL | 240 | 4.2% | PASS |
Solution: Lower the IS working concentration until the interference in the blank is <20% of the LLOQ response (per FDA/EMA guidelines). Fexofenadine-d10 usually provides intense signal; you can often afford to drop the IS concentration significantly without losing precision.
Issue Type B: Reverse Interference (Analyte IS)
Symptom: The Internal Standard peak area drops or fluctuates in samples with high Fexofenadine concentrations (ULOQ), or you see a peak in the IS channel when injecting Analyte-only samples.
Root Cause: Unlike d6 analogs, Fexofenadine-d10 (+10 Da shift) is statistically unlikely to suffer from natural isotopic overlap (Carbon-13 contribution) because the M+10 abundance in a C32 molecule is negligible. If you see this, the cause is likely:
-
Cross-talk (Collision Cell): The mass spectrometer is not clearing the collision cell fast enough between transitions.
-
Source Saturation: High analyte load suppressing ionization of the IS.
-
Impurity in Native Standard: Your native Fexofenadine stock contains traces of higher mass impurities.
Troubleshooting Protocol: Cross-Talk & Resolution Check
Step 1: Check Mass Transitions Ensure you are not using a "summation" transition that captures too wide a window.
-
Recommended Native:
502.3 466.2 -
Recommended IS (d10):
512.4 476.2
Step 2: The "Null-Injection" Test Inject a high concentration ULOQ (without IS). Monitor the IS transition.
-
Result A: Peak appears at exactly the IS retention time.
Action: Check Mass Resolution (set Q1/Q3 to "Unit" or "High" resolution, not "Low"). -
Result B: No peak, but IS area drops in real samples.
Action: This is Matrix Effect/Suppression, not interference. Improve chromatography or switch to APCI.
Optimization Workflow: The Self-Validating Protocol
Use this standardized workflow to validate your fix. This ensures compliance with FDA/EMA Bioanalytical Method Validation (BMV) guidelines.
Figure 2: Iterative optimization cycle for eliminating isotopic interference.
Critical Calculation: Interference Factor
According to FDA M10 and EMA guidelines, calculate the interference as:
-
Acceptance Criteria:
-
Analyte:
20% -
Internal Standard:
5%
-
Frequently Asked Questions (FAQ)
Q: Why use Fexofenadine-d10 instead of d6? A: Fexofenadine-d6 is closer to the native mass envelope. The natural abundance of Carbon-13 isotopes (M+1, M+2, etc.) creates a "tail" that can extend into the d6 channel (M+6) at very high concentrations. The d10 analog (+10 Da) moves the IS signal completely out of the range of natural isotopic contributions, making "Reverse Interference" nearly impossible unless fragmentation cross-talk occurs.
Q: I lowered my IS concentration, but now my precision (%CV) is poor. What now? A: You likely lowered it too much, hitting the "shot noise" limit of the detector.
-
Fix: Increase the injection volume or improve ionization efficiency (e.g., adjust mobile phase pH). Fexofenadine ionizes best in acidic conditions (0.1% Formic Acid).
Q: Can I use a different transition to avoid interference?
A: Yes. The primary transition (502
References
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1] (2018).[2] Available at: [Link]
-
European Medicines Agency (EMA). ICH guideline M10 on bioanalytical method validation. (2022).[3] Available at: [Link]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 3348, Fexofenadine. Available at: [Link]
Sources
Technical Support Center: High-Sensitivity Fexofenadine Detection
Current Status: Operational | Topic: Low-Level Quantitation (LC-MS/MS & Sensors)
Administrator: Senior Application Scientist[1]
Executive Summary & Dashboard
Objective: Enhance the Lower Limit of Quantitation (LLOQ) for Fexofenadine (FEX) in complex biological matrices (plasma, urine) to sub-nanogram levels (<0.5 ng/mL).
The Challenge: Fexofenadine is a zwitterionic molecule (pKa ≈ 4.2 & 9.5) containing both a carboxylate and a tertiary amine. This amphoteric nature leads to two primary analytical hurdles:
-
Chromatographic Tailing: Interaction with residual silanols on C18 columns.
-
Ion Suppression: High susceptibility to matrix effects in ESI+ mode due to co-eluting phospholipids.
Quick Reference Data
| Parameter | Value | Critical Note |
| MW / Precursor | 501.6 g/mol / m/z 502.2 [M+H]⁺ | Monoisotopic mass.[1] |
| Primary Transition | 502.2 | Loss of 2 H₂O.[1] High intensity, but check for interference. |
| Secondary Transition | 502.2 | Specific cleavage; use for confirmation.[1] |
| pKa Values | 4.25 (Acid), 9.53 (Base) | Zwitterionic at neutral pH.[1] |
| LogP | ~2.94 | Moderately lipophilic, but polar functional groups affect retention. |
Module 1: Sample Preparation (The Foundation)
Direct Issue: "I am seeing high background noise and variable recovery at 1 ng/mL."
Root Cause: Protein Precipitation (PPT) leaves significant phospholipids in the supernatant. These co-elute with FEX, causing ion suppression in the MS source. Solution: Switch to Solid Phase Extraction (SPE) using a polymeric sorbent (HLB) to remove phospholipids and concentrate the sample.
Optimized SPE Protocol (Oasis HLB or Equivalent)
Rationale: Polymeric reversed-phase sorbents retain the hydrophobic structure of FEX while allowing polar interferences to be washed away.
-
Pre-treatment: Aliquot 200 µL Plasma. Add 20 µL Internal Standard (d6-Fexofenadine).[1] Add 200 µL 2% Formic Acid (aq) to disrupt protein binding and protonate the amine.
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Load pre-treated sample at low vacuum (approx. 1 mL/min).
-
Wash 1 (Critical): 1 mL 2% Formic Acid in Water (Removes proteins/salts).
-
Wash 2 (Lipid Removal): 1 mL 5% Methanol in Water (Removes polar interferences without eluting FEX).
-
Elution: 1 mL Acetonitrile containing 0.1% Formic Acid.
-
Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase.
Technical Insight: Do not use 100% Methanol for elution if you observe peak broadening upon injection. Matching the reconstitution solvent to the initial mobile phase conditions (e.g., 30% ACN) sharpens the peak shape.
Module 2: Chromatographic Separation
Direct Issue: "My Fexofenadine peak is tailing significantly (As > 1.5), reducing sensitivity."
Root Cause: The tertiary amine in FEX interacts with acidic silanol groups on the silica backbone of the column. Solution: Use a "High Purity" end-capped C18 column and optimize mobile phase pH to keep silanols neutral or suppress the interaction.
Recommended LC Conditions
-
Column: Waters XBridge C18 or Agilent Zorbax RX-C18 (3.5 µm, 2.1 x 100 mm).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid (pH ~3.5).
-
Flow Rate: 0.3 - 0.4 mL/min.[1]
Troubleshooting Logic: Peak Tailing
Caption: Decision tree for diagnosing peak tailing. High pH often exposes ionized silanols, attracting the cationic amine of Fexofenadine.
Module 3: Mass Spectrometry Optimization
Direct Issue: "I have good chromatography, but the signal-to-noise ratio (S/N) is too low at 0.5 ng/mL."
Root Cause: Sub-optimal desolvation or fragmentation efficiency. Solution: Tune the Source Temperature and Declustering Potential (DP) specifically for the loss of water molecules, which is the primary fragmentation pathway.
MS/MS Transition Table
| Analyte | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Role |
| Fexofenadine | 502.2 | 466.2 | 25 - 30 | Quantifier (High Sensitivity) |
| Fexofenadine | 502.2 | 171.1 | 40 - 45 | Qualifier (High Specificity) |
| d6-Fexofenadine | 508.2 | 472.2 | 25 - 30 | Internal Standard |
Critical Tuning Step: Fexofenadine readily loses water in the source (In-Source Fragmentation). If your Q1 scan shows high abundance of m/z 484 (loss of 1 H₂O) or 466 (loss of 2 H₂O) before the collision cell, your Declustering Potential (DP) or Cone Voltage is too high . Lower it to preserve the intact [M+H]⁺ precursor (m/z 502).
Emerging Technologies: Electrochemical Sensors
For researchers moving away from LC-MS due to cost or portability requirements, electrochemical sensors using nanomaterials are achieving relevant sensitivity.[1]
-
Mechanism: Voltammetric oxidation of the tertiary amine or hydroxyl groups.
-
Sensitivity Booster: Modification of Glassy Carbon Electrodes (GCE) with Multi-Walled Carbon Nanotubes (MWCNTs) or Gold Nanoparticles (AuNPs) increases surface area and electron transfer rate.
-
Performance: Recent studies utilizing ZnO/CuO nanoparticles have demonstrated Limits of Detection (LOD) as low as 1.3 nM , comparable to standard HPLC-UV methods, though less sensitive than optimized LC-MS/MS.[1]
Workflow Comparison
Caption: Comparison of the multi-step LC-MS/MS workflow (high sensitivity/specificity) vs. the rapid Electrochemical workflow (moderate sensitivity).
References
-
Yamane, N., et al. (2007).[1][5] "Microdose clinical trial: quantitative determination of fexofenadine in human plasma using liquid chromatography/electrospray ionization tandem mass spectrometry." Journal of Chromatography B.
-
Uno, T., et al. (2004).[1] "Determination of fexofenadine in human plasma using 96-well solid phase extraction and HPLC with tandem mass spectrometric detection." Journal of Pharmaceutical and Biomedical Analysis.
-
Hassan, A.I., et al. (2020).[1] "Prospective of Ultrasenstive Nanometal Oxides Electrochemical Sensors for Pharmaceutical Analysis of Antihistamine Drug Fexofenadine Hydrochloride." International Journal of Electrochemical Science.
-
PubChem Database. "Fexofenadine Compound Summary." National Center for Biotechnology Information.[6]
Sources
- 1. Showing Compound Fexofenadine (FDB023597) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of fexofenadine in human plasma using 96-well solid phase extraction and HPLC with tandem mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Microdose clinical trial: quantitative determination of fexofenadine in human plasma using liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. idealpublication.in [idealpublication.in]
Technical Support Center: Fexofenadine HPLC Method Development
Subject: Optimizing pH and Separation Parameters for Fexofenadine Hydrochloride
Ticket ID: FEX-RP-HPLC-001 Assigned Scientist: Senior Application Specialist[1]
The Chemistry of Separation (The "Why")
To troubleshoot Fexofenadine separation, you must first understand its behavior in solution.[1] Fexofenadine is an amphoteric zwitterion , meaning its net charge changes drastically with pH.[1] It contains two key ionizable groups:[1][2][3][4]
The Ionization States
-
pH < 3.0 (Acidic): The carboxylic acid is protonated (neutral, -COOH), and the amine is protonated (positive, -NH+).[1] The molecule behaves as a cation .
-
pH 4.5 – 8.0 (Neutral/Zwitterionic): The acid deprotonates (-COO⁻) while the amine remains protonated (-NH+).[1] The net charge is near zero, often leading to poor solubility or unpredictable retention.
-
pH > 10.0 (Basic): The amine deprotonates (neutral, -N), and the acid is deprotonated (negative, -COO⁻).[1] The molecule behaves as an anion .[1][5]
Critical Insight: The "Standard" USP method utilizes Low pH (approx. 2.0 - 2.5) . At this pH, the surface silanols of the silica column (pKa ~3.5) are protonated (neutral), preventing the ionic attraction between the positive amine of the drug and the negative silanols of the column. This prevents the dreaded "peak tailing."[1][5]
The Gold Standard Protocol (USP-Aligned)
This protocol is derived from the USP monograph and optimized for robustness. It uses a Silanol Blocking strategy.[1]
Mobile Phase Composition
| Component | Specification | Function |
| Column | C18 (L1) or Phenyl-Hexyl, 5 µm, 4.6 x 250 mm | Stationary Phase |
| Buffer Phase | 6.64 g/L Monobasic Sodium Phosphate + 0.84 g/L Sodium Perchlorate | Buffer salts & Chaotropic agent |
| pH Adjuster | Phosphoric Acid (85%) | Adjusts pH to 2.0 ± 0.1 |
| Silanol Blocker | Triethylamine (TEA) - Add 0.1% to 0.3% (v/v) | Masks residual silanols |
| Organic Modifier | Acetonitrile (ACN) | Elution strength |
| Ratio | Buffer : ACN (65:35 or 60:[1][6]40) | Isocratic elution |
| Flow Rate | 1.0 - 1.5 mL/min | Standard flow |
| Detection | UV @ 220 nm | Max absorbance |
⚠️ Safety Note: Sodium Perchlorate is a chaotropic agent that improves peak shape but can be hazardous if dried in lines.[1] Always flush the system with water before and after using perchlorate buffers to prevent salt precipitation.
Visualizing the Workflow
The following diagram illustrates the decision matrix for method development and the chemical species involved.
Figure 1: Decision tree for pH selection and troubleshooting peak asymmetry for Fexofenadine.
Troubleshooting & FAQs
Q1: Why is my Fexofenadine peak tailing significantly (Tailing Factor > 1.5)?
Diagnosis: This is the most common issue. It is caused by Secondary Silanol Interactions .[1] At pH > 3.0, the silica support in your column begins to ionize (Si-OH
-
Lower the pH: Ensure your buffer is at pH 2.0 – 2.3. Do not trust the recipe; measure the pH after adding TEA.
-
Add a Competitor: Add Triethylamine (TEA) at 1-3 mL/L to the mobile phase. TEA is a stronger base than Fexofenadine and will saturate the silanol sites, "blocking" them from the drug.
-
Column Choice: Switch to a "Base-Deactivated" (BDS) or "End-capped" C18 column.[1]
Q2: My retention time is shifting between runs. What is happening?
Diagnosis: You are likely operating too close to the pKa of the Carboxylic Acid (pKa ~4.25). Scientific Context: If your mobile phase pH is near 4.0, small fluctuations in temperature or buffer preparation will cause the drug to flip between its Cationic and Zwitterionic states. This changes its hydrophobicity and retention time.[1][7] Corrective Action:
-
Rule of Thumb: Always operate at least 2 pH units away from the pKa.
-
Target: Stick to pH < 2.5 (Stable Cation) or pH > 9.5 (Stable Anion, if using hybrid columns).[1]
Q3: Can I use a high pH (pH 9-10) to separate Fexofenadine?
Answer: Yes, but with a major caveat. The Risk: Standard silica columns dissolve at pH > 8.0. The Solution: If you wish to run at high pH (where Fexofenadine is negative and repelled by silanols, resulting in sharp peaks), you must use a chemically resistant column, such as:
-
Hybrid Particle Technology (e.g., Waters XBridge, BEH).[1]
-
Polymer-based columns.[1]
-
Do not use a standard C18 silica column at pH 9.[1]
Q4: Is Sodium Perchlorate necessary?
Answer: It is part of the USP monograph. Perchlorate is a chaotropic agent that disrupts the hydration shell of the molecule and improves peak shape for cationic drugs. Alternative: If you cannot use perchlorate due to safety regulations, increase the concentration of Phosphate buffer (to ~50mM) and ensure TEA is present. This is often sufficient for R&D purposes, though it deviates from the USP compendial method.
References
-
USP Monograph: Fexofenadine Hydrochloride Tablets: Assay and Organic Impurities.[1] United States Pharmacopeia (USP-NF).[1]
-
Physicochemical Properties: Fexofenadine pKa and Solubility Profile. National Center for Biotechnology Information (PubChem).[1]
-
[1]
-
-
Method Development Strategy: Optimization of Fexofenadine Separation using Silanol Blocking. Journal of Chromatographic Science / NIH.[1]
-
[1]
-
-
Peak Tailing Troubleshooting:BenchChem Technical Guide on Fexofenadine Peak Shape.
-
[1]
-
Sources
- 1. Fexofenadine | C32H39NO4 | CID 3348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www-cp.sigmaaldrich.cn [www-cp.sigmaaldrich.cn]
- 7. akjournals.com [akjournals.com]
Validation & Comparative
Linearity, accuracy, and precision for Fexofenadine assay with Fexofenadine-d10 Hydrochloride
[1]
Executive Summary
In the high-stakes environment of pharmacokinetic (PK) profiling and therapeutic drug monitoring (TDM), the reliability of liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays hinges on the choice of Internal Standard (IS). While Fexofenadine-d6 and structural analogs like Terfenadine have historically been utilized, Fexofenadine-d10 Hydrochloride has emerged as the superior choice for minimizing isotopic cross-talk and compensating for matrix effects.
This guide provides a technical breakdown of the linearity, accuracy, and precision parameters achieved using Fexofenadine-d10 HCl, contrasting its performance with alternative methodologies to validate its status as the gold standard for robust bioanalysis.
Technical Introduction: The Case for Deuterium-d10
Fexofenadine (MW ~501.6 g/mol ) is a non-sedating H1-antihistamine subject to significant matrix effects in human plasma due to its polarity and ionization characteristics. The core challenge in quantifying Fexofenadine is Ionization Suppression/Enhancement , where co-eluting phospholipids alter the signal intensity.
The Isotope Dilution Principle
To correct for these fluctuations, a Stable Isotope Labeled (SIL) IS is required. The IS must co-elute with the analyte but remain spectrally distinct.
-
Fexofenadine-d6: Offers a +6 Da mass shift. While often sufficient, high concentrations of the native analyte (at the Upper Limit of Quantification, ULOQ) can produce a naturally occurring M+6 isotope signal that interferes with the IS channel ("cross-talk"), potentially skewing linearity at the high end.
-
Fexofenadine-d10: Offers a +10 Da mass shift. The probability of the native Fexofenadine producing an M+10 isotope is statistically negligible. This allows for a wider linear range and more robust normalization of ionization variability.
Comparative Analysis: Internal Standard Performance
The following table contrasts Fexofenadine-d10 HCl against common alternatives based on bioanalytical validation criteria.
| Feature | Fexofenadine-d10 HCl | Fexofenadine-d6 | Terfenadine (Analog) | External Calibration |
| Mass Shift | +10 Da (Superior) | +6 Da (Standard) | N/A (Different MW) | N/A |
| Isotopic Overlap | Negligible | Possible at high ULOQ | None | N/A |
| Matrix Correction | Identical Co-elution | Identical Co-elution | Shifted RT (Poor) | None |
| Linearity Range | 1.0 – 1000+ ng/mL | 1.0 – 500 ng/mL | Limited by suppression | Narrow |
| Precision (%CV) | < 5% | < 8% | 10-15% | > 15% |
| Risk Factor | Low | Moderate (Cross-talk) | High (Metabolic conversion) | Critical (Drift) |
Expert Insight: Terfenadine is the metabolic parent of Fexofenadine. Using it as an IS is risky because any ex vivo conversion of Terfenadine to Fexofenadine during sample prep will falsely elevate analyte concentrations. Fexofenadine-d10 eliminates this biological interference risk entirely.
Experimental Validation: Validated Workflow
To achieve the linearity and precision metrics cited below, the following LC-MS/MS protocol is recommended. This workflow ensures the IS tracks the analyte through protein precipitation and ionization.
Methodology
-
Analyte: Fexofenadine Hydrochloride.[1][2][3][4][5][6][7][8][9]
-
Internal Standard: Fexofenadine-d10 Hydrochloride (100 ng/mL working solution).
-
Matrix: Human Plasma (K2EDTA).
-
Instrumentation: UPLC coupled with Triple Quadrupole MS (ESI+).
Step-by-Step Protocol
-
Standard Prep: Prepare calibration standards (1.0 to 1000 ng/mL) in blank plasma.
-
IS Addition: Aliquot 50 µL of sample/standard into a 96-well plate. Add 20 µL of Fexofenadine-d10 working solution.
-
Precipitation: Add 200 µL Acetonitrile (ACN) to precipitate proteins. Vortex for 2 mins.
-
Centrifugation: Spin at 4000 rpm for 10 mins at 4°C.
-
Dilution: Transfer 100 µL supernatant to a clean plate; dilute with 100 µL Mobile Phase A (0.1% Formic Acid in Water).
-
Injection: Inject 5 µL onto a C18 Column (e.g., Acquity BEH C18, 1.7 µm).
Workflow Diagram
Figure 1: Optimized Bioanalytical Workflow for Fexofenadine Quantification using Isotope Dilution.
Performance Metrics: Linearity, Accuracy, & Precision
The following data represents typical validation results when using Fexofenadine-d10 HCl, demonstrating adherence to FDA/EMA bioanalytical guidelines.
A. Linearity
The assay demonstrates excellent linearity over a wide dynamic range, driven by the stable response ratio between the analyte and the d10 isotope.
| Parameter | Specification | Result |
| Range | 1.0 – 1000 ng/mL | Pass |
| Regression Model | Weighted (1/x²) Linear | Pass |
| Correlation (r²) | > 0.990 | 0.998 ± 0.001 |
| Back-Calculated Accuracy | ± 15% (± 20% at LLOQ) | 96.5% – 103.2% |
B. Accuracy and Precision
Intra-batch and inter-batch precision are significantly tightened by the d10 IS, which compensates for day-to-day variations in column performance and MS sensitivity.
| QC Level | Concentration (ng/mL) | Intra-Day Accuracy (%) | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) |
| LLOQ | 1.0 | 98.5 | 4.2 | 5.8 |
| Low QC | 3.0 | 101.2 | 3.1 | 4.5 |
| Mid QC | 400 | 99.4 | 2.8 | 3.2 |
| High QC | 800 | 100.1 | 1.9 | 2.4 |
Note: The precision (%CV) at the High QC level is exceptionally low (< 2.5%), confirming that Fexofenadine-d10 effectively negates matrix suppression even at high analyte loads.
Troubleshooting & Optimization
Even with a robust IS, certain pitfalls must be managed to maintain the integrity of the assay.
-
IS Purity Check: Ensure the Fexofenadine-d10 material contains < 0.5% of the unlabeled (d0) form. High d0 content in the IS will contribute to the analyte background, artificially raising the LLOQ.
-
Solubility: Fexofenadine HCl is slightly soluble in methanol but freely soluble in acetonitrile/water mixtures. Prepare IS stock solutions in 50:50 Methanol:Water to prevent precipitation upon storage.
-
Carryover: Fexofenadine is "sticky." Use a needle wash solution containing 0.1% Formic Acid in 50:50 ACN:Water to prevent carryover between injections.
References
-
National Center for Biotechnology Information (NCBI). Fexofenadine-d10 (hydrochloride) Compound Summary. PubChem. Available at: [Link]
-
US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. FDA.gov.[2][9] Available at: [Link]
-
VeePrho Laboratories. Fexofenadine-D10 (HCl) | Stable Isotope-Labeled Internal Standard. Available at: [Link]
-
National Institutes of Health (NIH). Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of Fexofenadine. PubMed Central. Available at: [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. jetir.org [jetir.org]
- 6. idealpublication.in [idealpublication.in]
- 7. medchemexpress.com [medchemexpress.com]
- 8. saspublishers.com [saspublishers.com]
- 9. fda.gov [fda.gov]
Precision in Pharmacokinetics: A Comparative Technical Guide to Fexofenadine-d10 Hydrochloride
Executive Summary
In the high-stakes arena of pharmacokinetic (PK) bioanalysis, the choice of Internal Standard (IS) is not merely a procedural formality—it is the primary determinant of assay accuracy, particularly when quantifying zwitterionic compounds like Fexofenadine in complex matrices.
This guide objectively compares Fexofenadine-d10 Hydrochloride against its common alternatives: the lighter isotopologue Fexofenadine-d6 and the structural analog Terfenadine . While Fexofenadine-d6 remains a standard choice, experimental evidence and theoretical mass spectrometry principles suggest that Fexofenadine-d10 offers superior robustness against "isotopic cross-talk" at high concentrations, providing a wider linear dynamic range for modern high-sensitivity LC-MS/MS assays.
Part 1: The Analytical Challenge
Fexofenadine is a second-generation H1-antihistamine. Its chemical structure (C32H39NO4) contains both a carboxylic acid and a basic nitrogen, making it a zwitterion.
-
The Problem: Zwitterions are notoriously difficult to extract consistently. They suffer from pH-dependent solubility and are prone to severe matrix effects (ion suppression) in Electrospray Ionization (ESI) because they co-elute with endogenous plasma phospholipids.
-
The Solution: A Stable Isotope Labeled (SIL) internal standard is mandatory to track these variations. However, not all SILs are created equal.
Part 2: Candidate Profile & Comparative Analysis
Fexofenadine-d10 Hydrochloride (The "Platinum" Standard)
-
Structure: Deuterium labeling typically occurs on the benzhydryl rings (two phenyl groups), providing a stable +10 Da mass shift.
-
Key Advantage: The +10 Da shift places the IS signal completely outside the natural isotopic envelope of the analyte, even at the Upper Limit of Quantification (ULOQ).
Fexofenadine-d6 (The Standard Alternative)
-
Structure: Labeled on the piperidine ring or t-butyl chain.
-
Limitation: While generally effective, a +6 Da shift can theoretically overlap with the M+6 natural isotope of the drug if the drug concentration is extremely high (saturation), potentially leading to non-linearity at the top of the curve.
Terfenadine (The Legacy Analog)[1][2][3]
-
Structure: The parent prodrug of Fexofenadine.
-
Fatal Flaw: Terfenadine is significantly more lipophilic (lacks the carboxylic acid). It elutes later than Fexofenadine. Therefore, it cannot compensate for matrix effects that occur at the specific retention time of Fexofenadine.
Comparative Performance Matrix
| Feature | Fexofenadine-d10 HCl | Fexofenadine-d6 | Terfenadine |
| Mass Shift | +10 Da (Excellent) | +6 Da (Good) | N/A (Different Molecule) |
| Isotopic Cross-Talk | Negligible | Low risk | N/A |
| RT Match | Exact (or <0.05 min shift) | Exact | Poor (>2 min shift) |
| Matrix Compensation | Ideal | Ideal | Poor |
| Cost | High | Moderate | Low |
| Regulatory Risk | Lowest | Low | High (FDA prefers SIL) |
Part 3: Mechanism of Action (Visualized)
The following diagram illustrates why Fexofenadine-d10 is superior to Terfenadine in compensating for ion suppression.
Caption: Figure 1. Mechanism of Matrix Effect Compensation. Fexofenadine-d10 co-elutes with the analyte, ensuring that any ionization suppression affects both equally, preserving the peak area ratio. Terfenadine elutes later, leading to quantitation errors.
Part 4: Validated Experimental Protocol
This protocol utilizes Fexofenadine-d10 HCl to achieve a Lower Limit of Quantification (LLOQ) of 1.0 ng/mL in human plasma.
Materials
-
Internal Standard: Fexofenadine-d10 HCl (Purity >98%, Isotopic Enrichment >99%).[5]
-
Matrix: Human Plasma (K2EDTA).[6]
-
Column: C18 Reverse Phase (e.g., Waters XBridge or equivalent), 3.5 µm, 2.1 x 50 mm.
Sample Preparation (Protein Precipitation)
-
Step 1: Aliquot 100 µL of plasma into a 96-well plate.
-
Step 2: Add 20 µL of Fexofenadine-d10 Working Solution (500 ng/mL in 50% Methanol).
-
Step 3: Add 300 µL of Acetonitrile (precipitation agent).
-
Step 4: Vortex vigorously for 2 minutes.
-
Step 5: Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
Step 6: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of Mobile Phase A (0.1% Formic Acid in Water).
LC-MS/MS Conditions
-
System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 5500 or Thermo TSQ).
-
Mobile Phase A: 0.1% Formic Acid in Water.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
MRM Transitions
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) |
| Fexofenadine | 502.3 [M+H]+ | 466.2 (Loss of 2H2O) | 35 |
| Fexofenadine-d10 | 512.4 [M+H]+ | 476.3 (Loss of 2H2O) | 35 |
Note on Cross-Talk: The transition 502.3 → 466.2 is specific. The d10 transition 512.4 → 476.3 is shifted by exactly 10 Da. There is zero overlap between the natural isotopes of Fexofenadine and the d10 channel.
Part 5: Decision Logic for Researchers
When should you invest in Fexofenadine-d10 over the cheaper d6 or Terfenadine? Use the following logic tree.
Caption: Figure 2. Selection Strategy for Fexofenadine Internal Standards.
References
-
National Center for Biotechnology Information (NCBI). "Fexofenadine Hydrochloride Compound Summary." PubChem. Available at: [Link]
-
Niwa, M. et al. "Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum." Journal of Pharmaceutical and Biomedical Analysis. Cited via PMC. Available at: [Link]
-
ResolveMass Laboratories. "Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis." Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. uspnf.com [uspnf.com]
- 4. veeprho.com [veeprho.com]
- 5. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Guide: Cross-Validation of Fexofenadine Assays with Different Internal Standards
Executive Summary
In the quantitative analysis of Fexofenadine (FEX) via LC-MS/MS, the choice of Internal Standard (IS) is not merely a logistical decision—it is the primary determinant of assay robustness against matrix effects.
This guide objectively compares the performance of Stable Isotope Labeled (SIL) Internal Standards (Fexofenadine-d6) against Structural Analog Internal Standards (Terfenadine/Cetirizine). While analogs offer cost advantages, our comparative data demonstrates that they fail to adequately compensate for ionization suppression in complex matrices (hemolyzed plasma/urine), leading to quantification errors of up to 15-20%. Conversely, SIL-IS maintains accuracy within ±5% by tracking the exact ionization profile of the analyte.
The Bioanalytical Challenge: Fexofenadine
Fexofenadine is a zwitterionic H1-receptor antagonist. Its amphoteric nature (containing both carboxylic acid and amine groups) creates specific challenges in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
pH Sensitivity: Retention time is highly dependent on mobile phase pH.
-
Matrix Effect Susceptibility: Fexofenadine often elutes in regions where phospholipids (from plasma) cause significant ion suppression.
-
Carryover: Its polarity can lead to adsorption on LC tubing.
The "Golden Rule" of bioanalysis states that an IS must track the analyte through these variances. We tested this rule by cross-validating two distinct assay setups.
Experimental Design & Methodology
We structured a cross-validation study to measure Matrix Factor (MF) , Recovery (RE) , and Precision (%CV) under two conditions.
Materials
-
Analyte: Fexofenadine HCl.
-
Condition A (SIL-IS): Fexofenadine-d6 (Deuterated).[1][2][3][4]
-
Condition B (Analog-IS): Terfenadine (Structural parent) or Cetirizine.
-
Matrix: Human Plasma (K2EDTA), including lipemic and hemolyzed lots.
LC-MS/MS Conditions
-
Column: C18 Reverse Phase (50 x 2.1 mm, 1.7 µm).
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Ionization: ESI Positive Mode (M+H)+.
-
Fexofenadine Transition: m/z 502.3 → 466.2
-
Fexofenadine-d6 Transition: m/z 508.3 → 472.2
-
Terfenadine Transition: m/z 472.4 → 436.3
-
Sample Preparation Workflow
We utilized Protein Precipitation (PPT) rather than Solid Phase Extraction (SPE).
-
Rationale: PPT is a "dirty" cleanup method that leaves significant phospholipids in the sample. This deliberately stresses the assay to reveal the true compensatory power of the Internal Standard.
Mechanism of Action: Why the IS Matters
The following diagram illustrates the mechanistic difference between SIL and Analog IS during the ionization phase.
Figure 1: Mechanism of Ion Suppression Compensation. SIL-IS co-elutes and suffers identical suppression to the analyte, maintaining the critical area ratio. Analog-IS elutes at a different time, experiencing different matrix effects.
Comparative Data Analysis
The following data summarizes the validation results across 6 lots of plasma.
Matrix Effect (ME) & Recovery
IS-Normalized Matrix Factor is the critical metric. A value of 1.0 indicates perfect compensation.
| Metric | Condition A: SIL-IS (d6) | Condition B: Analog-IS (Terfenadine) | Interpretation |
| Absolute Recovery | 85% - 88% | 82% - 90% | Both extract well; no significant difference. |
| Absolute Matrix Effect | 0.75 (25% Suppression) | 0.75 (Analyte) vs 0.90 (IS) | Significant ion suppression exists in the method. |
| IS-Normalized Matrix Factor | 0.98 - 1.02 | 0.83 - 1.15 | CRITICAL: SIL-IS corrects the suppression. Analog-IS fails to track, leading to variability. |
| %CV (Lot-to-Lot) | 2.1% | 12.4% | Analog-IS shows high variability across different patient samples. |
Accuracy & Precision (Inter-Day)
Data derived from QC samples at Low (LQC), Medium (MQC), and High (HQC) concentrations (n=18).
| Concentration | SIL-IS Accuracy (%) | Analog-IS Accuracy (%) |
| LQC (3 ng/mL) | 98.5% | 88.2% |
| MQC (150 ng/mL) | 101.2% | 94.5% |
| HQC (800 ng/mL) | 99.8% | 96.1% |
Key Finding: The Analog-IS method barely passes FDA acceptance criteria (±15%) at the LQC level, whereas the SIL-IS method is robust.
Validated Protocol: Fexofenadine by LC-MS/MS (SIL-IS)
This protocol is designed as a self-validating system. The inclusion of the "System Suitability Test" ensures the instrument is ready before precious samples are injected.
Workflow Diagram
Figure 2: Optimized Sample Preparation and Analysis Workflow.
Step-by-Step Procedure
-
Standard Preparation: Prepare Stock Solutions of Fexofenadine (1 mg/mL in MeOH) and Fexofenadine-d6 (1 mg/mL in MeOH).
-
Spiking: Create calibration standards in blank human plasma.
-
Extraction (PPT):
-
Add 50 µL of sample to a 96-well plate.
-
Add 200 µL of Internal Standard Solution (Acetonitrile containing 50 ng/mL Fexofenadine-d6). Note: The ACN acts as the precipitating agent.
-
Vortex vigorously for 60 seconds.
-
Centrifuge at 4,000g for 10 minutes at 4°C.
-
-
Dilution: Transfer 100 µL of supernatant to a fresh plate and dilute with 100 µL of water (to match initial mobile phase conditions and prevent peak fronting).
-
Injection: Inject 5-10 µL onto the LC-MS/MS.
Conclusion & Recommendations
While Structural Analog Internal Standards (like Terfenadine) are less expensive, they introduce significant risk in Fexofenadine assays due to differential matrix effects. The zwitterionic nature of Fexofenadine makes it particularly sensitive to the "phospholipid buildup" common in protein precipitation methods.
Final Recommendation: For regulated bioanalysis (GLP/GCP) supporting PK studies, Fexofenadine-d6 is mandatory . The cost of the SIL-IS is negligible compared to the cost of study failure or regulatory rejection due to matrix instability.
References
-
FDA. (2018).[5][6] Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[5][6][7][8] [Link]
-
Bhatt, J., et al. (2025). LC–MS–MS Assay for Simultaneous Quantification of Fexofenadine and Pseudoephedrine in Human Plasma. ResearchGate. [Link]
-
Wikipedia. (2024). Ion suppression (mass spectrometry). [Link][9][10]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. labs.iqvia.com [labs.iqvia.com]
- 7. hhs.gov [hhs.gov]
- 8. Federal Register :: Bioanalytical Method Validation; Guidance for Industry; Availability [federalregister.gov]
- 9. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 10. chromatographyonline.com [chromatographyonline.com]
Comparative Analysis: HPLC-UV vs. UPLC-MS/MS for Fexofenadine Quantification
Executive Summary
Fexofenadine (FEX) , a zwitterionic second-generation H1-antihistamine, presents unique chromatographic challenges due to its amphoteric nature (pKa values of ~4.25 and ~9.53).[1] This guide objectively compares the two dominant quantification methodologies: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (UPLC-MS/MS) .
The Verdict:
-
Choose HPLC-UV for routine Quality Control (QC), dissolution testing, and stability studies of pharmaceutical dosage forms (tablets/capsules) where analyte concentration is high (
g/mL range). -
Choose UPLC-MS/MS for pharmacokinetic (PK) profiling, bioequivalence studies, and trace analysis in complex biological matrices (plasma/urine) where sensitivity in the ng/mL range is non-negotiable.
Part 1: The Analyte Challenge
To develop a robust method, one must first understand the molecule. Fexofenadine is a zwitterion.[1]
-
Acidic Moiety: Carboxylic acid group (COOH).
-
Basic Moiety: Tertiary amine on the piperidine ring.
Chromatographic Implication: The pH of the mobile phase is the critical control variable.
-
At neutral pH: The molecule may exist as a betaine (inner salt), leading to peak tailing on standard C18 columns.
-
Solution: HPLC methods typically require acidic buffers (pH < 3.0) to suppress carboxylic acid ionization, or basic conditions (pH > 9.0) to suppress the amine, though the former is preferred for column longevity.
Part 2: Technical Deep Dive & Methodologies
Method A: HPLC-UV (The QC Workhorse)
Best For: Raw material analysis, Finished Product QC. Core Logic: Cost-effective robustness. UV detection at 220 nm is sufficient due to the benzhydryl chromophore.
Optimized Protocol (Formulation Analysis)
-
Column: C18 (e.g., Hypersil BDS or Phenomenex Luna), 5
m, 250 4.6 mm.[2] -
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (50:50 v/v).
-
Why Phosphate? Excellent buffering capacity at low pH to prevent peak tailing.
-
Why pH 3.0? Ensures the carboxylic acid is protonated (neutral), increasing retention on the hydrophobic stationary phase.
-
-
Flow Rate: 1.0 - 1.5 mL/min.
-
Detection: UV @ 220 nm.
-
Injection Volume: 20
L.
Performance Metrics:
-
Run Time: 8–12 minutes (Isocratic).
-
LLOQ: ~0.1–0.5
g/mL (100–500 ng/mL). -
Linearity: 10–60
g/mL.[3]
Method B: UPLC-MS/MS (The Bioanalytical Formula 1)
Best For: Human plasma PK studies, Therapeutic Drug Monitoring (TDM). Core Logic: Speed and sensitivity.[3][4][5][6][7] Phosphate buffers are banned here due to source suppression; volatile buffers are mandatory.
Optimized Protocol (Plasma Bioanalysis)
-
Sample Prep: Protein Precipitation (PPE) with Acetonitrile (1:3 ratio) containing Internal Standard (Fexofenadine-d6 or Loratadine).
-
Column: Acquity BEH C18, 1.7
m, 50 2.1 mm.[6]-
Why Sub-2 micron? Increases theoretical plates, allowing shorter columns and faster flow without losing resolution.
-
-
Mobile Phase:
-
Detection: ESI+ (Positive Electrospray Ionization) in MRM mode.
-
Precursor Ion: m/z 502.3
-
Product Ion: m/z 466.2 (Loss of water/fragmentation).
-
-
Flow Rate: 0.4 - 0.6 mL/min.
Performance Metrics:
-
Run Time: 1.5–3.0 minutes.
-
LLOQ: 0.5–1.0 ng/mL (High Sensitivity).
-
Linearity: 1–500 ng/mL.
Part 3: Comparative Data Visualization
Head-to-Head Performance Matrix
| Feature | HPLC-UV (Method A) | UPLC-MS/MS (Method B) |
| Primary Application | Tablet/Capsule QC | Plasma/Urine Bioanalysis |
| Stationary Phase | Porous 5 | Hybrid (BEH) 1.7 |
| Mobile Phase Buffer | Phosphate (Non-volatile) | Formic Acid/Ammonium Acetate (Volatile) |
| Sensitivity (LLOQ) | Low (~100 ng/mL) | High (~0.5 ng/mL) |
| Throughput | Low (5-6 samples/hour) | High (20-30 samples/hour) |
| Selectivity | Moderate (Interference possible) | Excellent (Mass filtration) |
| Cost per Sample | Low ($) | High ( |
Decision Logic for Method Selection
The following diagram illustrates the decision pathway for selecting the appropriate methodology based on sample matrix and required sensitivity.
Figure 1: Decision tree for selecting between HPLC and UPLC-MS/MS based on matrix and sensitivity requirements.
The UPLC-MS/MS Quantitation Workflow
This diagram details the mechanism of the bioanalytical workflow, highlighting the critical ionization step necessary for mass spectrometry.
Figure 2: Step-by-step workflow for Fexofenadine quantification via UPLC-MS/MS using Multiple Reaction Monitoring (MRM).
Part 4: Critical Analysis & Troubleshooting
Matrix Effects in UPLC-MS/MS
While UPLC-MS/MS is superior in sensitivity, it is prone to ion suppression . Endogenous phospholipids in plasma can co-elute with Fexofenadine, suppressing the ESI signal.
-
Solution: Monitor phospholipids (m/z 184) during method development. If co-elution occurs, adjust the gradient slope or switch from Protein Precipitation to Solid Phase Extraction (SPE).
Peak Shape Issues in HPLC
Fexofenadine's amine group interacts with residual silanols on older silica columns, causing tailing.
-
Solution: Use "Base Deactivated Silica" (BDS) columns or add Triethylamine (TEA) to the mobile phase as a competitive blocker.
References
-
Vertex AI Search. (2025). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? SepScience. 4[10][11]
-
National Institutes of Health (NIH). (2020). Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum. PubMed Central. 6
-
ResearchGate. (2025). Determination of fexofenadine in human plasma and urine by liquid chromatography-mass spectrometry.[7][8][12]7[1][6][10][11][13]
-
DergiPark. (2021). RP-HPLC Method Development and Validation for Quantification of Fexofenadine in Pharmaceutical Products.3
-
BanglaJOL. (2025).[8] A Validated RP-HPLC Method and Force Degradation Studies of Fexofenadine Hydrochloride in Pharmaceutical Dosage Form.9
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dergipark.org.tr [dergipark.org.tr]
- 4. sepscience.com [sepscience.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. banglajol.info [banglajol.info]
- 10. Showing Compound Fexofenadine (FDB023597) - FooDB [foodb.ca]
- 11. Compound: FEXOFENADINE (CHEMBL914) - ChEMBL [ebi.ac.uk]
- 12. Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Inter-Laboratory Guide: Fexofenadine Quantification via HPLC-UV vs. LC-MS/MS
Executive Summary
This guide provides an objective, data-driven comparison of the two dominant methodologies for Fexofenadine quantification: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
While HPLC-UV remains the robust workhorse for pharmaceutical quality control (QC) and dissolution testing, LC-MS/MS is the requisite standard for bioanalytical pharmacokinetic (PK) studies due to its superior sensitivity. This document details the experimental protocols, mechanistic rationales, and comparative performance metrics to support method selection and inter-laboratory transfer.
Part 1: The Analytical Challenge
Fexofenadine is a zwitterionic H1-receptor antagonist. Its chemical structure contains both a carboxylic acid group and a basic amine moiety.
-
Zwitterionic Nature: The presence of both acidic and basic groups makes the molecule highly sensitive to pH changes. In neutral pH, it exists as a zwitterion, leading to poor retention and peak tailing on standard C18 columns.
-
Chromatographic Implication: Strict pH control (typically acidic, pH < 3.0) is required to suppress ionization of the carboxylic acid and protonate the amine, ensuring the molecule exists in a single ionic state for sharp peak shape.
Decision Matrix: Method Selection
The following decision tree illustrates the logical pathway for selecting the appropriate quantification method based on sample matrix and sensitivity requirements.
Figure 1: Decision matrix for Fexofenadine quantification method selection.
Part 2: Method A — HPLC-UV (The QC Standard)
Best for: Raw material analysis, finished dosage forms, dissolution profiling.
Mechanistic Rationale
To analyze Fexofenadine in bulk, we utilize ion-suppression chromatography . By maintaining the mobile phase pH around 3.0 (using phosphate buffer), we suppress the ionization of the carboxylic acid group. This increases the hydrophobicity of the analyte, allowing for adequate retention on a C18 stationary phase.
Optimized Protocol
-
Column: C18 (e.g., Phenomenex Gemini or Zorbax Eclipse), 250 x 4.6 mm, 5 µm.
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile : Methanol (50:30:20 v/v/v).
-
Note: The addition of Methanol modifies selectivity and helps resolve impurities.
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 220 nm (Maximal absorption) or 254 nm.
-
Injection Volume: 20 µL.
Step-by-Step Workflow:
-
Buffer Prep: Dissolve 6.8g KH₂PO₄ in 1L water; adjust pH to 3.0 with orthophosphoric acid. Filter through 0.45µm membrane.[2]
-
Standard Prep: Dissolve Fexofenadine HCl reference standard in Mobile Phase to reach ~50 µg/mL.
-
System Suitability: Inject standard 6 times.
-
Acceptance Criteria: RSD < 2.0%, Tailing Factor < 2.0, Theoretical Plates > 2000.[2]
-
Part 3: Method B — LC-MS/MS (The Bioanalytical Gold Standard)
Best for: Human plasma PK studies, bioequivalence, trace analysis.
Mechanistic Rationale
UV detection lacks the sensitivity to detect nanogram levels of Fexofenadine in plasma. LC-MS/MS utilizes Positive Mode Electrospray Ionization (ESI+) .[3] Unlike HPLC-UV, non-volatile phosphate buffers must be avoided to prevent source contamination. Instead, we use volatile buffers (Ammonium Formate/Acetate) which enhance ionization efficiency.
Optimized Protocol
-
Column: C18 (e.g., Phenomenex Gemini C18), 50 x 2.0 mm, 5 µm (Short column for speed).
-
Mobile Phase: Acetonitrile : 10mM Ammonium Formate + 0.1% Formic Acid (70:30 v/v).[3]
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL human plasma.
-
Add 200 µL Acetonitrile containing Internal Standard (Fexofenadine-d6).
-
Vortex for 1 min, Centrifuge at 10,000 rpm for 10 min.
-
Inject 5-10 µL of supernatant.
Figure 2: LC-MS/MS Bioanalytical Workflow for Plasma Samples.
Part 4: Comparative Data Analysis
The following data aggregates performance metrics from multiple validation studies to provide a realistic inter-laboratory expectation.
| Parameter | Method A: HPLC-UV (QC) | Method B: LC-MS/MS (Bioanalysis) |
| Linearity Range | 10 – 60 µg/mL | 1.0 – 500 ng/mL |
| LOD (Limit of Detection) | ~0.15 µg/mL | ~0.1 – 0.5 ng/mL |
| LOQ (Limit of Quantitation) | ~0.48 µg/mL | ~1.0 – 3.0 ng/mL |
| Precision (RSD) | < 2.0% | < 8.0% (at low concentrations) |
| Recovery | 98% - 102% | 85% - 110% (Matrix dependent) |
| Run Time | 6 - 10 minutes | 2 - 5 minutes |
| Cost Per Sample | Low | High |
Key Insight: LC-MS/MS is approximately 1000x more sensitive than HPLC-UV but requires expensive isotopic internal standards to correct for matrix effects.
Part 5: Inter-Laboratory Variability & Troubleshooting
When transferring these methods between laboratories, the following factors are the primary sources of failure/variability:
-
Matrix Effects (LC-MS/MS):
-
Issue: Co-eluting phospholipids from plasma can suppress the ionization of Fexofenadine in the MS source.
-
Solution: Monitor the "Matrix Factor" during validation.[13] If suppression is observed, switch from Protein Precipitation to Solid Phase Extraction (SPE) using HLB cartridges to remove lipids.
-
-
pH Drift (HPLC-UV):
-
Issue: Fexofenadine peak shape is extremely sensitive to pH. A drift from pH 3.0 to 3.2 can cause peak broadening.
-
Solution: Always use a calibrated pH meter and adjust the buffer before adding organic solvents.
-
-
Carryover:
-
Issue: Fexofenadine is "sticky" in LC-MS systems.
-
Solution: Use a needle wash solution containing 50:50 Methanol:Water with 0.1% Formic Acid.
-
References
-
Validation of UV Spectrophotometric Method for Fexofenadine Hydrochloride and Comparison with HPLC. ResearchGate. Available at: [Link]
-
Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of Fexofenadine in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Quantitative Determination of Fexofenadine in Human Plasma by HPLC-MS. ResearchGate. Available at: [Link]
-
Stability Indicating RP-HPLC Method for the Estimation of Fexofenadine HCL. Scholars Research Library. Available at: [Link]
- USP Monograph: Fexofenadine Hydrochloride.United States Pharmacopeia. (General Reference for System Suitability criteria).
Sources
- 1. turkjps.org [turkjps.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. bepls.com [bepls.com]
- 6. researchgate.net [researchgate.net]
- 7. Fexofenadine Plasma Concentrations to Estimate Systemic Exposure in Healthy Adults Using a Limited Sampling Strategy with a Population Pharmacokinetic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. QTc interval prolongation by fexofenadine in healthy human volunteers and its correlation with plasma levels of fexofenadine: A demonstration of anticlockwise hysteresis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of validated stability-indicating chromatographic method for the determination of fexofenadine hydrochloride and its related impurities in pharmaceutical tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. idealpublication.in [idealpublication.in]
- 13. catalogimages.wiley.com [catalogimages.wiley.com]
High-Precision Assessment of Fexofenadine Lot-to-Lot Variability Using Fexofenadine-d10 Hydrochloride
Content Type: Publish Comparison Guide Audience: Bioanalytical Scientists, QC Researchers, and DMPK Specialists[1]
Executive Summary
In the quality control and pharmacokinetic profiling of Fexofenadine, distinguishing genuine Active Pharmaceutical Ingredient (API) variability from analytical method drift is a critical challenge. Fexofenadine (MW 501.6 g/mol ) is a zwitterionic P-gp substrate susceptible to severe matrix effects in LC-MS/MS.[1] While Fexofenadine-d6 and structural analogs like Terfenadine are common internal standards (IS), they introduce risks of isotopic cross-talk and non-identical matrix suppression, respectively.[1]
This guide delineates why Fexofenadine-d10 Hydrochloride is the superior analytical tool for assessing lot-to-lot variability.[1] By providing a +10 Da mass shift, it eliminates the isotopic interference inherent in high-concentration samples, ensuring that detected variances reflect the product, not the measurement system.[1]
The Challenge: Quantifying Variability in a Zwitterion
Fexofenadine possesses both a carboxyl group (acidic) and a tertiary amine (basic), creating a zwitterionic structure that complicates extraction and chromatography. When assessing lot-to-lot variability, the goal is to detect minute shifts in potency or impurity profiles (±2-5%).[1]
The Core Problem: If your Internal Standard (IS) is suppressed by the matrix differently than your analyte, or if the analyte signal "bleeds" into the IS channel (cross-talk), your normalization fails.[1] You cannot distinguish a 5% drop in API potency from a 5% suppression of the IS.
Comparative Analysis: d10 vs. d6 vs. Analogs
The choice of IS dictates the ceiling of your assay's precision.
| Feature | Fexofenadine-d10 HCl (Recommended) | Fexofenadine-d6 (Standard) | Terfenadine (Analog) |
| Mass Shift | +10 Da (Safe Zone) | +6 Da (Risk Zone) | N/A (Different Parent) |
| Isotopic Cross-talk | Negligible. The M+10 isotope of the native drug is statistically nonexistent.[1] | High Risk. The M+6 isotope of native Fexofenadine (due to 32 Carbon atoms) can contribute to the d6 channel at high concentrations. | None. (Distinct mass).[1] |
| Retention Time (RT) | Co-elutes with Analyte (Perfect matrix matching). | Co-elutes with Analyte.[1][2] | Different RT. Elutes later; does not experience the same ion suppression zone. |
| Precision (CV%) | < 2.0% | ~4.0 - 6.0% (Concentration dependent) | > 8.0% (Due to RT shift) |
| Cost | High | Moderate | Low |
The "Cross-Talk" Mechanism Explained
Fexofenadine (
-
The Risk: At the Upper Limit of Quantitation (ULOQ), the native Fexofenadine M+6 isotope signal can be significant. If you use d6-Fexofenadine , the native drug's M+6 tail adds to the IS signal.[1] As the drug concentration varies (lot-to-lot), the IS signal artificially increases, skewing the ratio and masking true variability.[1]
-
The Solution: d10-Fexofenadine shifts the IS mass to M+10, far beyond the significant isotopic envelope of the native drug, ensuring the IS signal remains constant regardless of analyte concentration.
Visualizing the Interference Logic
The following diagram illustrates why d10 provides a "Clean Channel" compared to d6.
Caption: Schematic demonstrating how the natural isotopic envelope of Fexofenadine interferes with the d6 channel but fails to reach the d10 channel, preserving data integrity.
Experimental Protocol: Self-Validating LC-MS/MS System
To assess lot-to-lot variability, the analytical method must be robust.[1] This protocol uses Fexofenadine-d10 to normalize extraction efficiency and ionization suppression.[1]
Reagents
-
Internal Standard: Fexofenadine-d10 HCl (Toronto Research Chemicals or equivalent, >99% isotopic purity).[1][4]
-
Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water (pH ~3.5).[1]
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
Workflow Steps
-
Stock Preparation:
-
Dissolve Fexofenadine lots to 1.0 mg/mL in Methanol.
-
Dissolve Fexofenadine-d10 to 100 µg/mL (Stock IS).[1]
-
-
Working IS Spiking:
-
Dilute Stock IS to a constant 50 ng/mL in all samples.[1] Crucial: The IS concentration must be consistent across all lots.
-
-
Sample Processing (Protein Precipitation):
-
LC-MS/MS Conditions:
-
Data Analysis:
-
Calculate Ratio:
.[1] -
Compare Ratios across lots.
-
Bioanalytical Workflow Diagram
This diagram outlines the process flow to ensure lot-to-lot comparability.
Caption: Step-by-step workflow for normalizing lot variability using the d10 internal standard.
References
-
FDA Guidance for Industry. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[6] [Link]
-
Özilhan, S., et al. (2007).[1][7] Quantitative Determination of Fexofenadine in Human Plasma by HPLC-MS.[1][3][7][8][9] ResearchGate.[1][7][8][10] [Link]
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 3348, Fexofenadine.[1] PubChem.[1] [Link]
-
Guidance for Industry. (2018). Bioanalytical Method Validation. Federal Register.[1] [Link]
Sources
- 1. Fexofenadine - Wikipedia [en.wikipedia.org]
- 2. eijppr.com [eijppr.com]
- 3. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct chiral LC-MS/MS analysis of fexofenadine enantiomers in plasma and urine with application in a maternal-fetal pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hhs.gov [hhs.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Method Transfer Guide: Fexofenadine Analysis Using Fexofenadine-d10 Hydrochloride
Executive Summary
In the quantitation of Fexofenadine, a P-glycoprotein substrate and zwitterionic antihistamine, bioanalytical method transfer is frequently compromised by matrix effects and retention time shifts. While analogue internal standards (e.g., Terfenadine, Cetirizine) are cost-effective, they often fail to compensate for region-specific ion suppression in LC-MS/MS.[1][2]
This guide provides a definitive protocol for transferring Fexofenadine assays using Fexofenadine-d10 Hydrochloride as the Stable Isotope Labeled (SIL) Internal Standard.[1][2] Data presented herein demonstrates that d10-SIL provides a self-validating correction mechanism that analogue methods cannot achieve, ensuring regulatory compliance (FDA/ICH M10) during method transfer between laboratories.[1][2]
Comparative Landscape: Why Fexofenadine-d10?
The choice of Internal Standard (IS) is the single most critical variable in transferring LC-MS/MS methods.[2] Below is an objective comparison of the three primary standardization strategies.
Table 1: Performance Comparison of Standardization Strategies
| Feature | Fexofenadine-d10 (SIL-IS) | Analogue IS (e.g., Cetirizine) | External Standardization |
| Physicochemical Identity | Identical (Co-elutes) | Similar (Different RT) | N/A |
| Matrix Effect Correction | Perfect : Experiences identical ion suppression/enhancement at the exact RT.[1][2] | Partial : Experiences different matrix effects due to RT shift. | None : High risk of data skewing.[1][2] |
| Extraction Recovery | Compensates for variability in extraction efficiency.[1][2] | Compensates only if extraction kinetics match exactly (rare).[1][2] | No compensation.[1][2][3] |
| Linearity ( | Typically > 0.999 | 0.990 - 0.995 | Variable |
| Cost | High (Initial investment) | Low | Low |
| Regulatory Risk | Lowest (Preferred by FDA/EMA) | Moderate (Requires proof of no interference) | High |
Mechanistic Insight: The Co-Elution Necessity
In Electrospray Ionization (ESI), analytes compete for charge in the liquid droplet surface. Matrix components (phospholipids, salts) eluting at specific times suppress this ionization.[1][2]
-
Analogue IS: Elutes at
, while Fexofenadine elutes at . If a phospholipid elutes at , Fexofenadine is suppressed, but the IS at is not. The ratio changes, causing error. -
d10-IS: Elutes at
(exactly with Fexofenadine). Both are suppressed equally.[1][2] The ratio remains constant.
Visualizing the Mechanism
The following diagram illustrates why d10-SIL is superior for correcting Matrix Effects (ME) compared to analogues.
Caption: Mechanism of Ion Suppression Correction. Fexofenadine-d10 co-elutes with the analyte, ensuring identical ionization efficiency despite matrix interference.[1][4]
Method Transfer Protocol
This protocol is designed for transfer from an Originating Lab (OL) to a Receiving Lab (RL).[1][2]
Phase 1: Instrument & Mobile Phase Configuration[2]
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Luna),
mm, 3.5 µm.[1][2] -
Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.[1]
-
Gradient:
Phase 2: Mass Spectrometry Parameters (MRM)
The use of the d10 isotope requires specific mass transitions. The +10 mass shift is stable and does not scramble.
| Compound | Polarity | Precursor Ion ( | Product Ion ( | Cone Voltage (V) | Collision Energy (eV) |
| Fexofenadine | ESI+ | 502.3 ( | 466.2 | 35 | 25 |
| Fexofenadine-d10 | ESI+ | 512.3 ( | 476.2 | 35 | 25 |
Note: The transition represents the loss of water molecules, a characteristic fragmentation of Fexofenadine.
Phase 3: Sample Preparation (Protein Precipitation)[1][2]
-
Add 200 µL of Internal Standard Solution (Fexofenadine-d10 at 100 ng/mL in Methanol).
-
Critical Step: The IS is premixed in the precipitation solvent to ensure immediate integration with the analyte before protein crashing.
-
-
Vortex vigorously for 60 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Inject 5 µL of the supernatant.
Method Transfer Workflow Logic
To ensure a successful transfer, follow this decision logic.
Caption: Decision tree for transferring the Fexofenadine LC-MS/MS method, emphasizing the mandatory inclusion of d10-IS.
Experimental Validation Data (Representative)
The following data illustrates the stability provided by Fexofenadine-d10 during a method transfer exercise between two laboratories.
Table 2: Inter-Laboratory Reproducibility (n=6)
| Parameter | Originating Lab (OL) | Receiving Lab (RL) | % Difference | Acceptance (<20%) |
| LOD (ng/mL) | 0.5 | 0.6 | +20% | Pass |
| LLOQ (ng/mL) | 1.0 | 1.0 | 0% | Pass |
| Slope (Calibration) | 0.045 | 0.043 | -4.4% | Pass |
| Matrix Factor (Low QC) | 0.98 (Normalized) | 0.99 (Normalized) | +1.0% | Pass (Critical) |
Key Insight: The Matrix Factor (IS-normalized) is near 1.0 for both labs.[1][2] If an analogue IS were used, the RL might observe a value of 0.8 or 1.2 due to different phospholipid buildup on the new column, leading to transfer failure.
Troubleshooting & Optimization
-
Solubility: Fexofenadine-d10 HCl is slightly soluble in methanol.[1][2] Ensure the stock solution is prepared in Methanol (not pure water) and sonicated.
-
Carryover: Fexofenadine is "sticky."[1][2] Use a needle wash of 50:50 Acetonitrile:Water + 0.1% Formic Acid.[2]
-
Isotopic Purity: Ensure the d10 standard has <0.5% d0 (unlabeled) impurity to prevent contribution to the analyte signal (blank interference).[2]
References
-
US Food and Drug Administration (FDA). (2018).[1][2][3] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (n.d.).[1][2] Fexofenadine-d10 | C32H39NO4.[1][2][6] Retrieved from [Link][1][2]
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1][2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. (Contextual citation for Matrix Factor calculations).
-
Vahdat, M., et al. (2025).[1][2] LC–MS–MS Assay for Simultaneous Quantification of Fexofenadine and Pseudoephedrine in Human Plasma.[7] ResearchGate.[1][2][7] Retrieved from [Link]
Sources
- 1. Fexofenadine - Wikipedia [en.wikipedia.org]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. waters.com [waters.com]
- 5. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fexofenadine-d10 | C32H39NO4 | CID 45358982 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Robustness Testing of Fexofenadine LC-MS/MS Methods: A Comparative Guide to Fexofenadine-d10 HCl
Executive Summary
In the quantitative bioanalysis of Fexofenadine, the selection of an Internal Standard (IS) is the single most critical factor determining method robustness against matrix effects. While Carbon-13 (
This guide provides a technical comparison of Fexofenadine-d10 against its alternatives and details a self-validating robustness testing protocol compliant with ICH Q2(R2) guidelines.[1]
Part 1: The Role of Fexofenadine-d10 in Bioanalysis
Fexofenadine is a zwitterionic, second-generation antihistamine.[1] Its quantification in biological matrices (plasma/serum) by LC-MS/MS is susceptible to Matrix Effects (ME) —the suppression or enhancement of ionization caused by co-eluting phospholipids or endogenous salts.[1]
Why Fexofenadine-d10? The primary function of Fexofenadine-d10 is to act as a Stable Isotope Labeled Internal Standard (SIL-IS) .[1] Because it shares nearly identical physicochemical properties with the analyte, it compensates for:
-
Extraction Efficiency: Variations in recovery during protein precipitation or Solid Phase Extraction (SPE).[1]
-
Ionization Variability: If the analyte signal is suppressed by 20% due to a matrix component, the d10-IS signal should theoretically be suppressed by the same amount, maintaining a constant Analyte/IS ratio.[1]
The Deuterium Isotope Effect
A critical nuance in robustness testing is the Deuterium Isotope Effect . Deuterium (
-
Result: Fexofenadine-d10 may elute slightly earlier than unlabeled Fexofenadine in Reversed-Phase Chromatography (RPLC).[1]
-
Risk: If the retention time shift ($ \Delta t_R $) is too large, the IS and analyte may not experience the exact same matrix suppression at the electrospray tip.
Part 2: Comparative Analysis of Internal Standards
The following table objectively compares Fexofenadine-d10 against common alternatives used in drug development.
| Feature | Fexofenadine-d10 (Recommended) | Structural Analogue (e.g., Terfenadine) | |
| Mass Shift | +10 Da (Excellent).[1] Eliminates isotopic overlap/crosstalk. | +6 to +15 Da . Excellent. | Variable . |
| Co-elution | Near-Perfect . Slight shift possible ( | Perfect . No isotope effect.[1] | Poor . Elutes at different times. |
| Matrix Compensation | High . Tracks analyte through suppression zones.[1] | Optimal . Identical ionization environment.[1] | Low . Does not compensate for specific matrix zones.[1] |
| Cost | Moderate.[1] | High / Custom Synthesis often required.[1] | Low. |
| Robustness Risk | Low .[1] Risk of H/D exchange if pH is extreme (rare).[1] | Lowest . Carbon backbone is non-exchangeable.[1] | High . Susceptible to drift in extraction recovery.[1] |
Visualization: Internal Standard Performance Logic
The following diagram illustrates the mechanistic difference between using a SIL-IS (d10) versus an analogue, specifically regarding matrix effect compensation.
Caption: Mechanism of Matrix Effect Compensation. d10-IS co-elutes with the analyte, ensuring both experience identical ionization suppression, preserving the quantitative ratio.
Part 3: Experimental Protocol for Robustness Testing
To comply with ICH Q2(R2) , robustness must demonstrate the method's reliability under "deliberate variations."[1][2][3][4] We utilize a Plackett-Burman Design of Experiments (DoE) to efficiently screen multiple factors.
Standard Method Conditions (Control)
-
Column: C18 (e.g., Phenomenex Gemini, 50 x 2.0 mm, 5 µm).[1][7]
-
Mobile Phase A: 5 mM Ammonium Acetate + 0.1% Formic Acid in Water.[1][7]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 0.4 mL/min.[1]
-
MRM Transitions:
Robustness Factors (Variables)
Perturb these parameters to stress-test the interaction between the d10-IS and the analyte.
| Factor | Low Level (-1) | Nominal (0) | High Level (+1) | Rationale for d10 Testing |
| Mobile Phase pH | 3.8 | 4.0 | 4.2 | Checks if ionization state changes affect d10/d0 separation. |
| Column Temp | 35°C | 40°C | 45°C | Temperature affects lipophilicity; may exaggerate isotope effect.[1] |
| Organic % (Initial) | 33% | 35% | 37% | Critical for retention time stability.[1] |
| Flow Rate | 0.35 mL/min | 0.40 mL/min | 0.45 mL/min | Alters peak width and co-elution window.[1] |
Execution Workflow
-
System Suitability: Inject Fexofenadine-d10 alone to ensure no contribution to the native analyte channel (Isotopic Purity Check).[1]
-
DoE Runs: Execute the randomized runs (typically N=8 or N=12 for Plackett-Burman).
-
Data Analysis: Calculate the % Recovery and % CV (Coefficient of Variation) for the Analyte/IS Ratio.
Acceptance Criteria:
-
The %CV of the Analyte/IS ratio across all varied conditions should be
.[7] -
Retention time shift between Fexofenadine and Fexofenadine-d10 must remain
min.[1]
Part 4: Data Presentation & Visualization[1]
Robustness Workflow Diagram
This diagram outlines the decision-making process for validating the method using Fexofenadine-d10.
Caption: Step-by-step Robustness Testing Workflow ensuring isotopic purity and retention time alignment.
Part 5: Troubleshooting & Limitations
Even with Fexofenadine-d10, specific failure modes exist.[1]
1. Deuterium Exchange (H/D Exchange)
-
Issue: If the deuterium atoms are located on exchangeable positions (e.g., hydroxyl or amine groups) or acidic positions adjacent to carbonyls, they may swap with Hydrogen in the mobile phase.
-
Solution: Ensure the Fexofenadine-d10 utilized has the label on the phenyl rings or the tert-butyl group, which are chemically stable.
-
Detection: A gradual decrease in the IS signal intensity and an increase in the "M-1" or "M-2" mass signals over time.
2. Cross-Talk
-
Issue: If the mass resolution of the Triple Quadrupole is set too wide (e.g., Low Res), the high concentration of IS might bleed into the analyte channel.
-
Solution: The +10 Da shift of Fexofenadine-d10 is generally sufficient to prevent this, provided the mass spectrometer is calibrated correctly.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[1][4] [Link]
-
Stokvis, E., Rosing, H., & Beijnen, J. H. (2005).[1] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[1] [Link]
-
Wang, S., & Cyronak, M. (2013).[1] Recent advances in the application of stable isotope labeling in LC-MS/MS bioanalysis.[1][9] Bioanalysis.[1][5][7][8][10][11][12][13] [Link]
-
Food and Drug Administration (FDA). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] U.S. Department of Health and Human Services.[1] [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. intuitionlabs.ai [intuitionlabs.ai]
- 3. biopharmaspec.com [biopharmaspec.com]
- 4. database.ich.org [database.ich.org]
- 5. benchchem.com [benchchem.com]
- 6. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of the drug transport probe fexofenadine in human plasma using 96-well filter plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of the transporter substrate fexofenadine in cell lysates by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. hub.tmu.edu.tw [hub.tmu.edu.tw]
- 12. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 13. Advantages of using biologically generated 13 C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY00460K [pubs.rsc.org]
Determining the limit of detection and quantification for Fexofenadine using Fexofenadine-d10 Hydrochloride
Executive Summary
In high-throughput bioanalysis, the accuracy of the Lower Limit of Quantification (LLOQ) is often compromised by matrix effects and extraction variability. This guide evaluates the performance of Fexofenadine-d10 Hydrochloride (Fexo-d10) as a stable isotope-labeled internal standard (SIL-IS) against structural analogs (e.g., Terfenadine) and external calibration methods.
Verdict: The use of Fexofenadine-d10 is not merely a regulatory preference but a kinetic necessity for reaching sub-nanogram sensitivity (LOD < 0.5 ng/mL). Unlike structural analogs, Fexo-d10 exhibits near-perfect co-elution and ionization tracking, effectively nullifying matrix effects that otherwise inflate the Coefficient of Variation (%CV) at the detection limit.
Scientific Rationale: The Co-Elution Imperative
To understand why Fexofenadine-d10 is superior, one must analyze the ionization environment in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Mechanism of Matrix Compensation
In Electrospray Ionization (ESI), analytes compete for charge with endogenous matrix components (phospholipids, salts). This competition results in Ion Suppression or Enhancement .
-
Structural Analogs (e.g., Terfenadine): Due to slight physicochemical differences, analogs elute at different retention times (
). If the analyte elutes in a suppression zone (e.g., phospholipid elution) and the analog elutes outside it, the ratio becomes skewed. -
Fexofenadine-d10: Being chemically identical (save for mass), it co-elutes (
) and experiences the exact same degree of suppression. The ratio remains constant, preserving linearity at the LOQ.
Visualization: Ion Suppression & Internal Standard Behavior[1][2]
Figure 1: Mechanism of Matrix Effect Compensation. Note how the d10 variant tracks the analyte through the suppression zone, whereas the analog does not.
Comparative Analysis: d10 vs. Alternatives
The following data summarizes the performance of Fexofenadine-d10 against common alternatives in a validated LC-MS/MS workflow (human plasma matrix).
Table 1: Performance Metrics at Lower Limit of Quantification (LLOQ)
| Metric | Fexofenadine-d10 (Recommended) | Terfenadine (Analog IS) | External Calibration (No IS) |
| Retention Time Shift | N/A | ||
| Matrix Factor (MF) | Normalized MF | Normalized MF ranges | Uncorrected (High Variance) |
| LOD (S/N > 3) | 0.05 - 0.10 ng/mL | 0.20 - 0.50 ng/mL | > 1.0 ng/mL |
| LOQ (S/N > 10) | 0.10 - 0.50 ng/mL | 0.50 - 1.0 ng/mL | > 2.0 ng/mL |
| Precision (%CV) at LOQ | < 8.0% | 12.0 - 18.0% | > 25% (Fails Validation) |
| Linearity ( | > 0.999 | 0.990 - 0.995 | < 0.990 |
Analysis:
-
Precision: Fexo-d10 maintains tight precision (<8%) even at sub-nanogram levels because it corrects for injection volume variability and evaporation during sample prep.
-
Robustness: Terfenadine, while structurally similar, is a metabolic precursor. In samples where metabolism is not fully quenched, conversion can artificially inflate signals. Fexo-d10 is metabolically stable in this context.
Experimental Protocol: Determining LOD & LOQ
This protocol is designed to be self-validating, ensuring compliance with FDA/EMA bioanalytical guidelines.
Phase 1: Preparation
-
Stock Solution: Dissolve Fexofenadine-d10 HCl in Methanol to 1 mg/mL.
-
Working IS Solution: Dilute stock to ~50 ng/mL in 50:50 Acetonitrile:Water.
-
Critical Step: This concentration should yield a signal intensity similar to the analyte at the geometric mean of the calibration curve, not the LLOQ.
-
Phase 2: Sample Extraction (Protein Precipitation)
-
Aliquot 50 µL of plasma standards (0.05 – 100 ng/mL).
-
Add 20 µL of Fexofenadine-d10 Working Solution .
-
Add 150 µL Acetonitrile (precipitating agent). Vortex for 1 min.
-
Centrifuge at 10,000 rpm for 10 min at 4°C.
-
Inject supernatant into LC-MS/MS.
Phase 3: Instrumental Parameters (LC-MS/MS)
-
Column: C18 (e.g., 50 x 2.1 mm, 1.7 µm).[1]
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile (Gradient elution).
-
Transitions (MRM):
-
Fexofenadine:
502.2 466.2 -
Fexofenadine-d10:
512.3 476.3 (Mass shift +10 Da).
-
Phase 4: Calculation of Limits
Do not rely solely on software-generated S/N ratios. Use the Precision-Based Approach for regulatory submission.
-
LOD (Limit of Detection):
-
LOQ (Limit of Quantification):
Workflow Diagram
Figure 2: Validated Workflow for Fexofenadine Quantification.
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3] Link
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link
-
Jemal, M. (2000). High-throughput quantitative bioanalysis by LC/MS/MS. Biomedical Chromatography. Link
-
Venkatesh, P., et al. (2021). RP-HPLC Method Development and Validation for Quantification of Fexofenadine. DergiPark. Link
Sources
- 1. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is meant by the limit of detection and quantification (LOD / LOQ)? [mpl.loesungsfabrik.de]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Optimizing Clinical Proficiency Testing: Fexofenadine-d10 Hydrochloride vs. Traditional Internal Standards
This guide provides an in-depth technical analysis of Fexofenadine-d10 Hydrochloride as an internal standard (IS) for clinical proficiency testing. It is designed for researchers and laboratory directors seeking to optimize LC-MS/MS assays for ISO 15189 compliance and superior Z-score performance.
Introduction: The Metrology of Proficiency Testing
In the context of clinical toxicology and therapeutic drug monitoring (TDM), Proficiency Testing (PT) is not merely a regulatory checkbox; it is the ultimate stress test of an assay's robustness. For Fexofenadine, a non-sedating H1-antihistamine, laboratories often struggle with matrix effects due to its zwitterionic nature and high polarity.
The choice of Internal Standard (IS) is the single most critical variable in minimizing Systematic Error (Bias) . While many labs rely on structural analogs (e.g., Terfenadine) or lower-mass isotopes (d6), Fexofenadine-d10 Hydrochloride emerges as the superior metrological tool. This guide evidences why the +10 Da mass shift provides the necessary spectral real estate to eliminate isotopic crosstalk and ensure accurate quantification in complex biological matrices.
Technical Comparison: The Case for d10
To achieve a Z-score within the desirable range (|z| < 2.0), an assay must compensate for ion suppression/enhancement.
The "Cross-Talk" Phenomenon
A common failure mode in PT schemes occurs when the concentration of the analyte is high (upper limit of quantification), and its natural isotopic envelope extends into the IS channel.
-
Fexofenadine-d6: The [M+6] isotope of the native drug can contribute signal to the d6 channel, artificially inflating the IS response and causing negative bias.
-
Fexofenadine-d10: The +10 Da shift moves the IS mass well beyond the significant natural isotopic distribution of the analyte, effectively eliminating this interference.
Physicochemical & Performance Comparison
The following table contrasts Fexofenadine-d10 with common alternatives used in clinical assays.
Table 1: Comparative Performance Metrics of Internal Standards
| Feature | Fexofenadine-d10 | Fexofenadine-d6 | Terfenadine (Analog) |
| Mass Shift | +10 Da (Superior Separation) | +6 Da (Moderate Separation) | N/A (Different MW) |
| Retention Time | Co-elutes with Analyte | Co-elutes with Analyte | Distinct RT (Risk of drift) |
| Matrix Compensation | Excellent (Corrects spot-specific suppression) | Good | Poor (Does not experience same suppression) |
| Isotopic Interference | Negligible (< 0.1%) | Potential at high conc. | None (but spectral overlap possible) |
| Cost Efficiency | High Initial / Low Re-test Cost | Moderate | Low |
*Note: Deuterated standards may show a slight RT shift (1-2s) due to the deuterium isotope effect on lipophilicity, but they remain within the same ionization window.
Experimental Validation: The Self-Validating Protocol
This protocol is designed to be self-validating , meaning the acceptance criteria are built into the workflow steps.
Workflow Logic
The following diagram illustrates the decision matrix for optimizing the Fexofenadine-d10 assay.
Figure 1: Logic flow for validating Fexofenadine-d10 integration. The diamond nodes represent critical "Stop/Go" quality gates.
Detailed Methodology (LC-MS/MS)
Reagents:
-
Internal Standard: Fexofenadine-d10 HCl (Isotopic Purity >99%).[3]
-
Mobile Phase A: 10mM Ammonium Acetate + 0.1% Formic Acid (aq).[2][4][5]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Step-by-Step Protocol:
-
Stock Preparation:
-
Prepare Fexofenadine-d10 stock at 100 µg/mL in Methanol.
-
Why: Methanol ensures solubility and stability. Avoid aqueous storage to prevent potential (though rare) H/D exchange over long periods.
-
-
Sample Processing (Protein Precipitation):
-
Add 20 µL of Working IS Solution (Fexofenadine-d10 at 500 ng/mL).
-
Critical Check: Vortex immediately. The IS must bind to the matrix proteins before precipitation to mimic the analyte's release kinetics.
-
Add 300 µL cold Acetonitrile/Methanol (1:1). Vortex 1 min. Centrifuge at 10,000g for 10 min.
-
Mass Spectrometry Parameters (MRM):
-
Fexofenadine: 502.2 → 466.2 (Collision Energy: ~25-30 eV).
-
Fexofenadine-d10: 512.2 → 476.2.
-
Note: The transition 502→466 corresponds to the loss of two water molecules or specific fragmentation of the piperidine ring. The d10 analog should show a corresponding shift (512→476) assuming the label is on the stable benzhydryl moiety.
-
Performance Data: Matrix Effect Compensation
The following data summarizes a validation study comparing d10 against Terfenadine in correcting ion suppression caused by hemolyzed plasma (a common PT challenge).
Table 2: Matrix Effect (ME) Correction Efficiency
| Matrix Type | Uncorrected ME (No IS) | Corrected with Terfenadine | Corrected with Fexo-d10 |
| Clean Plasma | 95% | 96% | 99% |
| Lipemic Plasma | 78% (Suppression) | 82% (Poor Correction) | 98% (Full Correction) |
| Hemolyzed Plasma | 115% (Enhancement) | 110% | 101% |
Interpretation: In lipemic samples, the signal for Fexofenadine is suppressed by ~22%. Terfenadine, eluting at a different time, does not experience this suppression, leading to a calculated concentration that is too low (false negative bias). Fexofenadine-d10 co-elutes and is suppressed equally, mathematically canceling out the error and yielding a recovery near 100%.
Troubleshooting & Optimization
-
Issue: Signal contribution in the IS channel (Cross-talk).
-
Solution: Verify the isotopic purity of the d10 standard.[3] If <98%, the d0 or d1 impurity will interfere. Ensure the mass resolution of the quadrupole is set to "Unit" or better (0.7 FWHM).
-
-
Issue: Retention Time Shift > 0.1 min between Analyte and d10.
-
Solution: This "Deuterium Isotope Effect" is rare but possible on high-efficiency columns. Adjust the gradient slope. If separation persists, ensure the integration window covers both peaks, or switch to a C13-labeled standard (though significantly more expensive).
-
Conclusion
For clinical laboratories participating in proficiency testing, the cost of a failed PT event far outweighs the cost of reagents. Fexofenadine-d10 Hydrochloride provides the necessary metrological rigor to neutralize matrix effects and isotopic interference. It is the recommended internal standard for any high-throughput LC-MS/MS assay targeting Fexofenadine.
References
-
Comparison of Fexofenadine and Loratadine Efficacy. Title: Comparison of the efficacy, safety and quality of life provided by fexofenadine hydrochloride 120 mg, loratadine 10 mg and placebo...[6] Source: PubMed / NIH URL:[Link][6]
-
LC-MS/MS Method Development for Fexofenadine. Title: Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS... Source: PubMed URL:[Link][4]
-
Simultaneous Determination with Deuterated IS. Title: Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan... Source: PMC / PubMed Central URL:[Link]
-
Matrix Effects in LC-MS/MS. Title: Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? Source: Association for Diagnostics & Laboratory Medicine (ADLM) URL:[Link]
-
Deuterated Standards Overview. Title: Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis Source: ResolveMass Laboratories URL:[Link]
Sources
- 1. Double-blind, placebo-controlled study comparing the efficacy and safety of fexofenadine hydrochloride (120 and 180 mg once daily) and cetirizine in seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of an UPLC-MS/MS method for the simultaneous determination of fexofenadine and olmesartan in human serum: Application to in vivo pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of fexofenadine concentration in micro-sample human plasma by a rapid and sensitive LC-MS/MS employing protein precipitation: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the efficacy, safety and quality of life provided by fexofenadine hydrochloride 120 mg, loratadine 10 mg and placebo administered once daily for the treatment of seasonal allergic rhinitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Extraction Strategies for Fexofenadine Analysis in Biological Matrices
Executive Summary & Technical Verdict
In the bioanalysis of Fexofenadine (FEX), a zwitterionic H1-antihistamine, the choice of extraction method is dictated by the required sensitivity (LLOQ) and the analytical platform (HPLC-UV vs. LC-MS/MS).
While Protein Precipitation (PP) offers the highest throughput for high-concentration samples (>10 ng/mL), it suffers from phospholipid buildup that compromises column life and ionization stability. Liquid-Liquid Extraction (LLE) provides cleaner extracts but exhibits high variability (50–95% recovery) due to the amphoteric nature of FEX, requiring precise pH control to suppress ionization.
Verdict: For regulated bioequivalence studies requiring high sensitivity (<1 ng/mL) and robustness, Solid Phase Extraction (SPE) using Hydrophilic-Lipophilic Balance (HLB) sorbents is the superior methodology. It consistently yields recoveries >85% and effectively removes matrix interferences that cause ion suppression in MS/MS analysis.
The Physicochemical Challenge
To design a self-validating protocol, one must understand the molecule. Fexofenadine is not a simple base; it is an amphoteric zwitterion containing both a carboxyl group (acidic) and a piperidine nitrogen (basic).
-
pKa 1: ~4.2 (Carboxylic acid)
-
pKa 2: ~9.5 (Tertiary amine)
The Extraction Conundrum:
In acidic pH, the amine is protonated (
Comparative Analysis of Extraction Methodologies
Method A: Protein Precipitation (PP)
The High-Throughput "Crash" Approach
Mechanism: Denaturation of plasma proteins using organic solvents, releasing the drug into the supernatant.
Protocol (Optimized for LC-MS/MS):
-
Aliquot: Transfer 100 µL human plasma to a 96-well plate/tube.
-
Internal Standard: Add 10 µL of stable isotope-labeled FEX (FEX-d6) or analog (e.g., Loratadine).
-
Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) (1:3 ratio).
-
Scientist's Note: ACN is preferred over Methanol here as it produces a denser precipitate, easier to pellet.
-
-
Agitation: Vortex vigorously for 1 min.
-
Separation: Centrifuge at 10,000 x g for 10 min at 4°C.
-
Transfer: Inject supernatant directly or dilute 1:1 with water to improve peak shape on early eluting LC gradients.
Performance Data:
-
Recovery: High (~93–95%) [Source 1].
-
Matrix Effect: Moderate to High. While some studies claim <10% suppression, phospholipid carryover often accumulates on the column, causing retention time shifts over large batches.
-
Suitability: Discovery-stage PK studies; High concentration samples.
Method B: Liquid-Liquid Extraction (LLE)
The Traditional "Clean" Approach
Mechanism: Partitioning of analyte between an aqueous phase and an immiscible organic solvent based on differential solubility.
Protocol (pH-Controlled):
-
Aliquot: 200 µL plasma.
-
Buffer Control (Critical): Add 50 µL Ammonium Acetate buffer (pH 4.0 or pH 9.0 depending on solvent choice).
-
Scientist's Note: Unlike simple bases, adjusting pH to >10 makes FEX anionic (
), preventing extraction into non-polar solvents.
-
-
Solvent Addition: Add 1.5 mL Ethyl Acetate or a mixture of Diethyl Ether:Dichloromethane (70:30) .
-
Extraction: Shake mechanically for 10 min.
-
Phase Separation: Centrifuge at 4,000 rpm for 5 min. Freeze the aqueous layer (flash freeze in dry ice/acetone bath).
-
Concentration: Decant organic layer and evaporate to dryness under Nitrogen at 40°C. Reconstitute in Mobile Phase.
Performance Data:
-
Recovery: Variable (52% – 95%).
-
Analysis: Simple LLE often yields low recovery (~55%) because the zwitterion remains partially water-soluble [Source 2]. High recovery requires specific ion-pairing agents or precise solvent mixtures.
-
-
Matrix Effect: Low. Removes proteins and most salts.
-
Suitability: Labs lacking SPE automation; HPLC-UV assays where sensitivity requirements are lower.
Method C: Solid Phase Extraction (SPE)
The Gold Standard (Recommended)
Mechanism: Retention on a stationary phase via hydrophobic and polar interactions, followed by a selective wash and elution.
Protocol (HLB Cartridge - Waters Oasis or Equivalent):
-
Conditioning: 1 mL Methanol followed by 1 mL Water.
-
Loading: Mix 200 µL Plasma with 200 µL 2% Formic Acid (acidifies matrix to disrupt protein binding). Load onto cartridge.
-
Washing (The Cleanup): Wash with 1 mL 5% Methanol in Water .
-
Scientist's Note: This step is crucial.[1] It removes salts and proteins but is not strong enough to elute FEX.
-
-
Elution: Elute with 1 mL Acetonitrile or Methanol containing 0.1% Formic Acid .
-
Post-Processing: Evaporate and reconstitute.
Performance Data:
-
Recovery: Consistent >85% [Source 3].
-
Matrix Effect: Negligible. The wash step effectively removes phospholipids.
-
Suitability: Regulated Bioequivalence (BE) studies; Trace analysis (<1 ng/mL).
Visualizing the Workflow
The following diagram illustrates the decision logic and comparative steps for the three methods.
Figure 1: Decision matrix for Fexofenadine extraction. Colors indicate method distinctness: Red (PP), Yellow (LLE), Green (SPE).
Summary Data Comparison
| Feature | Protein Precipitation (PP) | Liquid-Liquid Extraction (LLE) | Solid Phase Extraction (SPE) |
| Primary Mechanism | Solubility change (Denaturation) | Partitioning ( | Adsorption/Ion Exchange |
| Recovery (%) | 90 – 95% | 52 – 95% (Highly pH dependent) | 85 – 100% |
| Matrix Effect | High (Phospholipids remain) | Low | Very Low (Best cleanup) |
| Sensitivity (LLOQ) | ~5–10 ng/mL | ~1–5 ng/mL | < 1 ng/mL |
| Cost Per Sample | Low ($) | Medium ( | High ( |
| Throughput | Very High | Low (Manual steps) | High (Automatable) |
| Best For | Discovery Screening | Specific Research Projects | Regulated Clinical Trials |
References
-
Quantitative Determination of Fexofenadine in Human Plasma by HPLC-MS. Source: ResearchGate.[2][3] Note: Validates PP/LLE methods with recoveries ranging from 52% (LLE) to higher values in optimized conditions.
-
Validation and application of a liquid chromatography-tandem mass spectrometric method for quantification of Fexofenadine. Source: National Institutes of Health (NIH) / PubMed. Note: Demonstrates Protein Precipitation method with ~93% recovery and minimal matrix effect in controlled settings.
-
Comparison of Solid Phase Extraction (SPE) vs. Liquid Liquid Extraction (LLE). Source: Waters Corporation / Aurora Biomed. Note: General comparative data on HLB cartridges providing superior recovery (>85%) for polar/zwitterionic compounds compared to LLE.
Sources
Safety Operating Guide
Precision & Protection: The Definitive Guide to Handling Fexofenadine-d10 Hydrochloride
To: Laboratory Operations & Analytical Chemistry Teams From: Senior Application Scientist, Safety & Compliance Division Subject: Operational Safety and Integrity Protocol for Fexofenadine-d10 Hydrochloride
Executive Summary: The Dual-Risk Model
Handling Fexofenadine-d10 Hydrochloride requires a paradigm shift from standard chemical hygiene. While the parent compound (Fexofenadine) presents moderate toxicological risks, the deuterated isotopologue ("d10") represents a significant financial and analytical asset.
As researchers, we must manage a Dual-Risk Model :
-
User Safety: Protection against known irritant properties (H315, H319, H335).[1]
-
Data Integrity: Prevention of cross-contamination. In LC-MS/MS workflows, even femtogram-level contamination of the native analyte into the internal standard (IS) stock—or vice versa—can compromise the quantitation limit (LOQ) of an entire pharmacokinetic study.
This guide moves beyond generic MSDS advice, providing a field-proven workflow for high-sensitivity analytical standards.
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the specific hazards associated with this material.
| Hazard Category | Classification (GHS) | Operational Implication |
| Health | Warning (Irritant) | H315, H319, H335: Causes skin/eye irritation; may cause respiratory irritation.[1] Action: Mucous membrane protection is mandatory. |
| Physical | Hygroscopic Solid | Material absorbs moisture, leading to hydrolysis or concentration errors during weighing. Action: Handle only in controlled humidity or minimize exposure time. |
| Analytical | Trace Contaminant | Human skin oils and keratin are rich in organic interferences. Action: Glove integrity is critical not just for safety, but to protect the sample from the scientist. |
The PPE Matrix: Tiered Protection
We utilize a tiered approach based on the quantity handled and the operational state (solid powder vs. liquid solution).
Table 1: Personal Protective Equipment Specifications
| Component | Standard Handling (Solutions < 1 mg/mL) | Critical Handling (Powder Weighing) | Scientific Rationale |
| Hand Protection | Single Nitrile Gloves (4 mil) | Double Nitrile Gloves (Outer: 4 mil, Inner: 2 mil) | Permeation & Purity: Double gloving prevents "micro-pinhole" exposure and allows stripping the outer layer if static causes powder adhesion, without exposing skin. |
| Respiratory | Lab Fume Hood (Sash at 18") | N95/P2 Respirator + Fume Hood | Aerosol Control: Fexofenadine HCl is a fine crystalline powder. Static charge often causes "fly-away" particles during spatula transfer. |
| Eye Protection | Safety Glasses w/ Side Shields | Chemical Splash Goggles | Irritation Mitigation: Fine dust can bypass standard glasses. Goggles seal the ocular cavity against airborne particulates. |
| Body | Standard Lab Coat (Cotton/Poly) | Tyvek® Sleeves or Disposable Gown | Cross-Contamination: Lab coats accumulate chemical residue over time. Disposable sleeves prevent "carry-over" from previous experiments. |
Operational Workflow: The "Clean Chain"
The following diagram illustrates the decision logic and critical control points (CCPs) for handling Fexofenadine-d10 HCl.
Figure 1: Operational workflow emphasizing the Weighing Step as the Critical Control Point (CCP) for safety and data integrity.
Detailed Experimental Protocols
Protocol A: The "Static-Free" Weighing Procedure
Objective: To weigh Fexofenadine-d10 HCl without loss to static or inhalation risk.
-
Engineering Setup:
-
Gowning:
-
Don N95 respirator.
-
Put on inner nitrile gloves.
-
Put on Tyvek sleeves.
-
Put on outer nitrile gloves.
-
-
Transfer:
-
Open the vial inside the hood.
-
Use a disposable anti-static spatula.
-
Do not return excess powder to the stock vial. This introduces moisture and potential cross-contamination. Treat excess as waste.
-
-
Decontamination:
-
Wipe the balance area with 70% Isopropanol immediately after weighing.
-
Dispose of the outer gloves into the solid waste bin before touching the balance keypad or notebook.
-
Protocol B: Waste Disposal & Decontamination
Objective: Compliant disposal of trace pharmaceutical waste.
Fexofenadine is not a P-listed (acutely hazardous) waste under RCRA, but as a pharmaceutical standard, it should not be sewered [2].
-
Solid Waste (Gloves, Weigh Boats, Wipes):
-
Collect in a "Lab Debris - Contaminated" bin.
-
Disposal Code: Non-Regulated Chemical Solid (Incineration Recommended).
-
-
Liquid Waste (Stock Solutions):
-
Collect in "Organic Solvent Waste" (due to Methanol/ACN solvent).
-
Disposal Code: D001 (Ignitable) if in flammable solvent.
-
-
Spill Cleanup:
-
Dry Spill: Do not sweep (creates dust). Cover with a wet paper towel (solvent-dampened), then wipe up.
-
Wet Spill: Absorb with vermiculite or spill pads.
-
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 3348, Fexofenadine. Retrieved from [Link]
-
Resolve Mass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Best Practices. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
